molecular formula C7H17ClNO3+ B12433102 Carnitine HCl

Carnitine HCl

Cat. No.: B12433102
M. Wt: 198.67 g/mol
InChI Key: JXXCENBLGFBQJM-FYZOBXCZSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Carnitine HCl is a high-purity, water-soluble quaternary ammonium compound essential for research in energy metabolism. Its primary researched mechanism is facilitating the transport of long-chain fatty acids into the mitochondrial matrix, serving as a crucial cofactor for β-oxidation and subsequent cellular energy (ATP) production . Beyond its central role in fatty acid metabolism, Carnitine also contributes to stabilizing cellular acetyl-CoA/CoA ratios, which regulates pyruvate dehydrogenase activity and influences metabolic flexibility . Furthermore, it participates in the removal of acyl groups, preventing the accumulation of potentially toxic metabolic intermediates . Research applications for this compound are broad and include investigations into mitochondrial function , cellular bioenergetics , and the molecular pathways regulating skeletal muscle protein balance . Studies also explore its potential antioxidant and anti-inflammatory properties , and its role in conditions of metabolic stress. It is critical to note that while some studies investigate supplementation, this product is strictly for controlled laboratory research. Some human studies have reported that L-carnitine supplementation can increase plasma levels of trimethylamine-N-oxide (TMAO), a compound of research interest for its potential pro-atherogenic properties, highlighting the importance of further investigation . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human consumption purposes.

Properties

Molecular Formula

C7H17ClNO3+

Molecular Weight

198.67 g/mol

IUPAC Name

[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride

InChI

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/p+1/t6-;/m1./s1

InChI Key

JXXCENBLGFBQJM-FYZOBXCZSA-O

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)O)O.Cl

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)O.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Pathways Involving Carnitine HCl and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-carnitine, a quaternary ammonium (B1175870) compound synthesized from the amino acids lysine (B10760008) and methionine, and its esters are pivotal to cellular metabolism.[1][2] This guide delineates the core biochemical pathways involving carnitine, with a primary focus on its indispensable role in mitochondrial fatty acid oxidation via the carnitine shuttle. Further, it explores the broader functions of carnitine and its esters, such as Acetyl-L-Carnitine (ALCAR) and Propionyl-L-Carnitine (PLCAR), in buffering the acyl-CoA pool, modulating intermediary metabolism of amino acids, and their implications in cellular bioenergetics.[2][3] Quantitative data on enzyme kinetics are presented, alongside detailed experimental protocols for the assessment of key metabolic and enzymatic activities. Signaling pathways and experimental workflows are visualized using Graphviz to provide a clear, technical overview for advanced research and therapeutic development.

Introduction: The Central Role of Carnitine

L-carnitine (β-hydroxy-γ-trimethylaminobutyrate) is a conditionally essential nutrient vital for energy metabolism.[1] While it can be synthesized endogenously in the liver and kidneys, dietary intake, primarily from animal products, contributes significantly to the body's carnitine pool.[4][5] Its chemical structure, featuring a hydroxyl group and a quaternary ammonium group, allows it to form reversible ester bonds with acyl groups, a property fundamental to its biological functions.[6] The most well-documented of these functions is the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, a prerequisite for their oxidation and subsequent ATP production.[6][7][8] Carnitine and its esters also play crucial roles in maintaining the mitochondrial acyl-CoA/CoA ratio, removing toxic acyl-CoA metabolites, and influencing carbohydrate and amino acid metabolism.[2][4][9]

The Carnitine Shuttle: Gateway to Fatty Acid Oxidation

The mitochondrial inner membrane is impermeable to long-chain fatty acids (LCFAs).[9][10] The carnitine shuttle is the essential transport mechanism that overcomes this barrier, involving three key enzymes and the carnitine molecule itself.[11][12][13]

Step 1: Activation and Esterification In the cytosol, LCFAs are first activated to their coenzyme A (CoA) esters (fatty acyl-CoAs) by acyl-CoA synthetase, an enzyme on the outer mitochondrial membrane.[10][14]

Step 2: CPT1 - The Rate-Limiting Enzyme Carnitine Palmitoyltransferase I (CPT1), an integral protein of the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to the hydroxyl group of L-carnitine.[4][7][15] This reaction forms a fatty acylcarnitine ester and releases free CoA into the cytosol.[4][7] CPT1 is the primary regulatory point of fatty acid oxidation and is allosterically inhibited by malonyl-CoA, an intermediate of fatty acid synthesis.[13][16]

Step 3: Translocation Across the Inner Membrane The newly formed acylcarnitine is transported across the inner mitochondrial membrane into the matrix by the Carnitine-Acylcarnitine Translocase (CACT), also known as SLC25A20.[7][11][12] This transporter functions as an antiporter, exchanging one molecule of acylcarnitine for one molecule of free carnitine from the matrix.[11][14]

Step 4: Reformation of Acyl-CoA in the Matrix Once inside the matrix, Carnitine Palmitoyltransferase II (CPT2), located on the inner face of the inner mitochondrial membrane, reverses the CPT1 reaction.[4][7][14] It transfers the acyl group from acylcarnitine back to a mitochondrial CoA molecule, regenerating fatty acyl-CoA and freeing L-carnitine.[4][7][17] The fatty acyl-CoA is now available for β-oxidation, while the liberated carnitine is shuttled back to the cytosol by CACT to continue the cycle.[4][10]

Carnitine_Shuttle cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_OMM Outer Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Membrane cluster_Matrix Matrix LCFA Long-Chain Fatty Acid AcylCoA_C Fatty Acyl-CoA LCFA->AcylCoA_C Acyl-CoA Synthetase CPT1 CPT1 AcylCoA_C->CPT1 Carnitine_C L-Carnitine Carnitine_C->CPT1 AcylCarnitine_IMS Acylcarnitine CPT1->AcylCarnitine_IMS Forms CACT CACT AcylCarnitine_IMS->CACT CACT->Carnitine_C Recycles CPT2 CPT2 CACT->CPT2 Translocates AcylCoA_M Fatty Acyl-CoA CPT2->AcylCoA_M Reforms Carnitine_M L-Carnitine CPT2->Carnitine_M Releases BetaOx β-Oxidation AcylCoA_M->BetaOx Carnitine_M->CACT CoA_M CoA CoA_M->CPT2

Caption: The Carnitine Shuttle for long-chain fatty acid transport.

Expanded Roles of Carnitine and Its Esters

Beyond the canonical shuttle, carnitine and its esters, notably Acetyl-L-Carnitine (ALCAR) and Propionyl-L-Carnitine (PLCAR), participate in several other critical metabolic pathways.

Buffering the Acetyl-CoA Pool

During high rates of glucose oxidation (e.g., intense exercise), the production of acetyl-CoA from pyruvate (B1213749) can exceed the capacity of the TCA cycle.[18] This leads to a decrease in the available pool of free Coenzyme A (CoA), which can inhibit key enzymes like pyruvate dehydrogenase (PDH).[18] Carnitine acetyltransferase (CrAT) mitigates this by catalyzing the reversible reaction:

Acetyl-CoA + L-Carnitine ↔ Acetyl-L-Carnitine + CoA

This reaction buffers the acetyl-CoA pool, replenishing free CoA and maintaining metabolic flexibility.[9][18][19] The resulting ALCAR can be transported out of the mitochondria, effectively exporting excess acetyl groups.[7][19]

Role in Branched-Chain Amino Acid (BCAA) Catabolism

The catabolism of BCAAs (leucine, isoleucine, and valine) produces acyl-CoA intermediates, such as isovaleryl-CoA (from leucine) and propionyl-CoA (from isoleucine and valine).[3][20][21] Accumulation of these intermediates can be toxic. Carnitine acyltransferases can convert these acyl-CoAs into their corresponding acylcarnitine esters (e.g., isovalerylcarnitine, propionylcarnitine), which can then be exported from the mitochondria and excreted in the urine.[20][21][22] This carnitine-dependent detoxification pathway is crucial, particularly in inherited metabolic disorders known as organic acidemias.[3][4]

Propionyl-L-Carnitine and Anaplerosis

Propionyl-L-Carnitine is formed from propionyl-CoA, an intermediate in the catabolism of odd-chain fatty acids and several amino acids.[3][23] Propionyl-CoA is converted to succinyl-CoA, a key intermediate of the TCA cycle.[3][23] By providing a substrate for the TCA cycle, PLCAR can have an anaplerotic effect, replenishing cycle intermediates and supporting cardiac energy metabolism.[23]

Caption: Expanded metabolic roles of carnitine and its esters.

Quantitative Data Summary

The efficiency and regulation of carnitine-dependent pathways are governed by the kinetic properties of the involved enzymes. The following tables summarize key quantitative data for the core components of the carnitine shuttle.

Table 1: Kinetic Properties of Carnitine Palmitoyltransferase I (CPT1)

Parameter Value Organism/Tissue Conditions Reference
Km (Carnitine) 300-500 µM Rat Liver -
Km (Palmitoyl-CoA) 20-40 µM Rat Liver -
IC50 (Malonyl-CoA) ~2 µM Rat Liver Fed state [24]

| IC50 (Malonyl-CoA) | ~0.03 µM | Rat Heart | - |[13] |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. IC50 is the concentration of an inhibitor required to inhibit a biological process by 50%.

Table 2: Tissue Concentrations of Carnitine

Tissue Total Carnitine Concentration Free/Acyl Ratio Organism Reference
Plasma 40-50 µM ~4:1 Human [12]
Skeletal Muscle 2-3 mM ~9:1 Human [12]
Heart 2-5 mM Variable Rat [19]

| Liver | 1-2 mM | Variable | Rat |[20] |

Experimental Protocols

Assay for Carnitine Palmitoyltransferase (CPT) Activity

This protocol describes a common forward radioisotopic assay to measure CPT activity in isolated mitochondria, adaptable for both CPT1 and total CPT (CPT1 + CPT2) activity.

Principle: The assay measures the rate of formation of radiolabeled palmitoylcarnitine (B157527) from L-[3H-methyl]carnitine and palmitoyl-CoA.

Materials:

  • Isolated mitochondria (from tissue homogenate)

  • Assay Buffer: 120 mM KCl, 25 mM Tris-HCl, 1 mM EGTA, pH 7.4

  • Substrates: Palmitoyl-CoA, L-[3H-methyl]carnitine

  • Bovine Serum Albumin (BSA, fatty acid-free)

  • Inhibitor (for CPT2 differentiation): Malonyl-CoA

  • Stopping Solution: 1 M HCl

  • Extraction Solvent: 1-Butanol

  • Scintillation Cocktail and Counter

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from tissue homogenates using differential centrifugation.[16] Determine protein concentration using a standard method (e.g., Lowry or Bradford assay).

  • Reaction Setup: In a microcentrifuge tube, combine Assay Buffer, BSA, and the mitochondrial sample (50-100 µg protein).

  • CPT1 vs. Total CPT:

    • For CPT1 activity: Ensure the outer mitochondrial membrane is intact. Malonyl-CoA can be added to a parallel sample to confirm CPT1-specific inhibition.

    • For Total CPT activity: Disrupt the mitochondrial membranes using a detergent (e.g., Triton X-100) to allow substrates access to CPT2.

  • Initiate Reaction: Add L-[3H-methyl]carnitine and palmitoyl-CoA to start the reaction. Incubate at 37°C for a defined period (e.g., 5-10 minutes).

  • Stop Reaction: Terminate the reaction by adding ice-cold 1 M HCl.

  • Extraction: Add butanol to the tube, vortex vigorously to extract the radiolabeled palmitoylcarnitine (which is soluble in the butanol phase), and centrifuge to separate the phases.

  • Quantification: Transfer an aliquot of the upper butanol phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculation: Calculate the rate of product formation (nmol/min/mg protein) based on the specific activity of the radiolabeled carnitine and the protein concentration.

CPT_Assay_Workflow start Start prep Isolate Mitochondria & Determine Protein Conc. start->prep setup Prepare Reaction Mix (Buffer, BSA, Mitochondria) prep->setup initiate Add Substrates (³H-Carnitine, Palmitoyl-CoA) Incubate at 37°C setup->initiate stop Stop Reaction (Add 1M HCl) initiate->stop extract Extract Product (Add Butanol, Vortex, Centrifuge) stop->extract quantify Quantify Radioactivity (Liquid Scintillation Counting) extract->quantify calculate Calculate CPT Activity (nmol/min/mg protein) quantify->calculate end_node End calculate->end_node

Caption: Workflow for the CPT radioisotopic assay.
Quantification of Carnitine and Acylcarnitines by Tandem Mass Spectrometry (MS/MS)

Principle: This method allows for the sensitive and specific quantification of free carnitine and a profile of acylcarnitine species from biological samples (plasma, tissue). It relies on the derivatization of carnitines to form butyl esters, followed by analysis using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Materials:

  • Biological Sample (e.g., plasma, tissue homogenate)

  • Internal Standards: A set of stable isotope-labeled carnitine and acylcarnitines (e.g., [D3]-Carnitine, [D3]-Acetylcarnitine).

  • Protein Precipitation Reagent: Acetonitrile or Methanol containing internal standards.

  • Derivatization Reagent: 3N HCl in n-butanol.

  • Mobile Phase for LC-MS/MS.

  • Tandem Mass Spectrometer.

Procedure:

  • Sample Preparation:

    • To a small volume of sample (e.g., 10 µL plasma), add the protein precipitation reagent containing the internal standards.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or well plate.

  • Derivatization:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Add the butanolic HCl reagent to the dried residue.

    • Incubate at 65°C for 15-20 minutes to convert all carnitine species to their butyl esters.

    • Evaporate the reagent to dryness again.

  • Reconstitution & Analysis:

    • Reconstitute the dried, derivatized sample in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

  • Mass Spectrometry:

    • The instrument is operated in positive ion ESI mode.

    • A precursor ion scan is performed, looking for all parent ions that produce a characteristic fragment ion of m/z 85, which corresponds to the core carnitine moiety.

    • Each acylcarnitine butyl ester will have a unique parent mass, but all will fragment to produce the m/z 85 product ion.

  • Quantification:

    • The concentration of each analyte is determined by comparing the peak area of the endogenous analyte to the peak area of its corresponding stable isotope-labeled internal standard.

Conclusion

L-carnitine and its esters are central to cellular energy metabolism, extending far beyond their classical role in fatty acid transport. They are key regulators of the mitochondrial acyl-CoA/CoA balance, a critical factor for metabolic flexibility and the efficient oxidation of fats, carbohydrates, and amino acids.[9] Understanding the intricate details of these biochemical pathways, the kinetics of the enzymes involved, and the methods to accurately quantify these metabolites is paramount for researchers in metabolic diseases, cardiology, and neurology. The continued investigation into carnitine metabolism holds significant promise for the development of novel therapeutic strategies targeting mitochondrial dysfunction and related pathologies.

References

An In-depth Technical Guide to the Biosynthesis of L-Carnitine in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

L-Carnitine (β-hydroxy-γ-trimethylaminobutyric acid) is a quaternary ammonium (B1175870) compound essential for cellular energy metabolism.[1][2] Its primary function is to transport long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][3] In mammals, carnitine homeostasis is maintained through dietary intake, efficient renal reabsorption, and endogenous biosynthesis.[1] The biosynthetic pathway is particularly active in the liver, kidney, and brain.[4]

This guide provides a detailed examination of the mammalian L-carnitine biosynthetic pathway, starting from its precursor, Nε-trimethyllysine (TML). It covers the enzymatic cascade, quantitative data, key experimental protocols, and regulatory mechanisms that govern this critical metabolic process. While the common supplemental form is L-Carnitine HCl, the endogenous pathway synthesizes the biologically active L-carnitine molecule.

The Core Biosynthetic Pathway

The conversion of TML to L-carnitine is a four-step enzymatic process that occurs across different cellular compartments. The initial substrate, TML, is derived from the lysosomal or proteasomal degradation of proteins that have undergone post-translational methylation of their lysine (B10760008) residues, such as myosin and histones.[5][6]

Step 1: Hydroxylation of Nε-Trimethyllysine (TML)

The pathway begins in the mitochondrial matrix with the stereospecific hydroxylation of TML to form (2S,3S)-3-hydroxy-Nε-trimethyllysine (HTML).[7][8]

  • Enzyme: Trimethyllysine Dioxygenase (TMLD), also known as Trimethyllysine Hydroxylase (TMLH).[9][10][11] The human gene is TMLHE.[4][9]

  • Reaction: N6,N6,N6-trimethyl-L-lysine + 2-oxoglutarate + O₂ → 3-hydroxy-N6,N6,N6-trimethyl-L-lysine + succinate (B1194679) + CO₂.[9]

  • Cofactors: This non-heme iron enzyme requires Fe(II), 2-oxoglutarate (α-ketoglutarate), and L-ascorbate for its activity.[11][12]

  • Location: Mitochondrial matrix.[7]

Step 2: Cleavage of 3-Hydroxy-Nε-trimethyllysine (HTML)

HTML is transported from the mitochondria to the cytosol, where it undergoes an aldol (B89426) cleavage.

  • Enzyme: 3-Hydroxy-Nε-trimethyllysine Aldolase (HTMLA).[13]

  • Reaction: HTML is cleaved to produce 4-N-trimethylaminobutyraldehyde (TMABA) and glycine.[13]

  • Cofactor: This reaction is dependent on pyridoxal (B1214274) phosphate (B84403) (PLP).[13]

  • Note: The mammalian gene encoding HTMLA has not yet been definitively identified, making it an area of active research.[13]

Step 3: Dehydrogenation of 4-N-trimethylaminobutyraldehyde (TMABA)

In the cytosol, TMABA is oxidized to form γ-butyrobetaine (GBB).

  • Enzyme: 4-N-trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH).[2]

  • Reaction: TMABA is oxidized to γ-butyrobetaine.

  • Cofactor: This reaction is NAD⁺-dependent.[14]

  • Location: Cytosol.[2]

Step 4: Hydroxylation of γ-Butyrobetaine (GBB)

The final step is the stereospecific hydroxylation of GBB to form L-carnitine.

  • Enzyme: γ-Butyrobetaine Dioxygenase (BBD), also known as γ-Butyrobetaine Hydroxylase (BBOX1).[15][16]

  • Reaction: γ-butyrobetaine is hydroxylated to produce L-carnitine.[16]

  • Cofactors: Like TMLD, BBD is a 2-oxoglutarate and Fe(II)-dependent oxygenase.[13][15]

  • Location: Primarily cytosolic, with some reports suggesting mitochondrial presence.[2][15] This enzyme is highly expressed in the liver and kidney.[16][17]

Visualization of the Biosynthetic Pathway

The following diagram illustrates the sequential conversion of trimethyllysine to L-carnitine.

Carnitine_Biosynthesis TML Nε-Trimethyllysine (TML) TMLD TMLD (TMLHE) TML->TMLD HTML 3-Hydroxy-Nε-trimethyllysine (HTML) HTML_cyto 3-Hydroxy-Nε-trimethyllysine (HTML) HTML->HTML_cyto Transport TMLD->HTML Fe(II), 2-OG Ascorbate (B8700270), O₂ HTMLA HTMLA HTML_cyto->HTMLA TMABA 4-N-Trimethylaminobutyraldehyde (TMABA) TMABADH TMABA-DH TMABA->TMABADH GBB γ-Butyrobetaine (GBB) BBD BBD (BBOX1) GBB->BBD Carnitine L-Carnitine HTMLA->TMABA PLP + Glycine TMABADH->GBB NAD⁺ → NADH BBD->Carnitine Fe(II), 2-OG O₂

Caption: The four-step enzymatic pathway of L-carnitine biosynthesis in mammals.

Quantitative Data

The efficiency of carnitine biosynthesis is influenced by enzyme kinetics and the distribution of enzymes and metabolites across different tissues.

Table 1: Properties of Key Carnitine Biosynthesis Enzymes
EnzymeGeneCofactorsLocationKinetic Parameters (Example)
TMLD TMLHEFe(II), 2-Oxoglutarate, AscorbateMitochondrial MatrixKD for TML: ~5.78 µM (in vitro)[7]
HTMLA UnidentifiedPyridoxal Phosphate (PLP)CytosolData not well-characterized
TMABA-DH ALDH9A1 (probable)NAD⁺CytosolData not well-characterized
BBD BBOX1Fe(II), 2-OxoglutarateCytosolActivity in mouse liver: ~22.7 pmol/mg/min[18]
Table 2: Tissue Distribution of Carnitine and BBD Activity
TissueTotal Carnitine Concentration (Example, Pig)BBD Activity (Example, Pig)
Liver High at birth, then decreases[17]Considerable activity[17]
Kidney High at birth, then decreases[17]Considerable activity[17]
Skeletal Muscle Highest concentration[17]Negligible activity
Heart High concentration[17]Negligible activity
Brain Low concentration[19]Very low activity[16]

Experimental Protocols

Studying the carnitine biosynthesis pathway requires robust methods for measuring enzyme activity and quantifying metabolites.

Protocol: Measurement of BBD Activity in Tissue Homogenates

This protocol is adapted from methods used for measuring carnitine biosynthesis enzyme activities via tandem mass spectrometry.[18][20]

  • Tissue Homogenization:

    • Flash-freeze tissue samples (e.g., liver, kidney) in liquid nitrogen and store at -80°C.

    • Homogenize a known weight of frozen tissue in a suitable buffer (e.g., potassium phosphate buffer) on ice.

    • Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing:

      • Tissue homogenate (enzyme source).

      • γ-Butyrobetaine (substrate).

      • Cofactors: FeSO₄, L-ascorbic acid, α-ketoglutarate.

      • A buffer to maintain optimal pH.

    • Include a stable isotope-labeled internal standard for accurate quantification.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding a quenching solution, typically an organic solvent like acetonitrile (B52724), which also serves to precipitate proteins.[15]

    • Centrifuge the samples to pellet the precipitated protein.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[21]

    • Use a suitable chromatography column, such as a hydrophilic interaction liquid chromatography (HILIC) column, to separate carnitine from other components.[22]

    • Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for L-carnitine and its labeled internal standard using Multiple Reaction Monitoring (MRM).[23]

    • Quantify the amount of L-carnitine produced by comparing its peak area to that of the internal standard and referencing a standard curve.

    • Calculate enzyme activity, typically expressed as pmol or nmol of product formed per minute per milligram of protein.

BBD_Activity_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Tissue Tissue Sample (e.g., Liver) Homogenize Homogenize in Buffer Tissue->Homogenize ProteinAssay Measure Protein Concentration Homogenize->ProteinAssay Mix Prepare Reaction Mix (Homogenate, GBB, Cofactors) ProteinAssay->Mix Incubate Incubate at 37°C Mix->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis (HILIC, MRM) Centrifuge->Analyze Quantify Quantify L-Carnitine & Calculate Activity Analyze->Quantify

Caption: Experimental workflow for measuring γ-Butyrobetaine Dioxygenase (BBD) activity.

Protocol: Quantification of Carnitine in Plasma by HPLC-MS/MS

This protocol outlines a common method for determining carnitine concentrations in biological fluids.[15][23]

  • Sample Preparation:

    • To a plasma sample (e.g., 100 µL), add an internal standard (e.g., deuterated carnitine).

    • Precipitate proteins by adding a solvent like acetonitrile or methanol.[15]

    • Vortex and centrifuge the sample.

    • Transfer the supernatant to a clean tube.

  • Derivatization (Optional but common):

    • While some modern HILIC methods do not require derivatization[22], a common approach involves esterification to improve chromatographic properties.

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute in acidified butanol and heat to form butyl esters of carnitine and acylcarnitines.[23]

    • Evaporate the butanol and reconstitute in the mobile phase for injection.

  • HPLC-MS/MS Analysis:

    • Inject the prepared sample into an HPLC-MS/MS system.

    • Perform chromatographic separation (e.g., using a C8 or HILIC column).

    • Use electrospray ionization (ESI) in positive ion mode.

    • Detect and quantify the target analyte using MRM, monitoring the transition from the protonated molecule ([M+H]⁺) to a specific product ion (e.g., m/z 85 for carnitine esters).[23]

    • Calculate the concentration based on a standard curve prepared in a similar matrix.

Regulation of Carnitine Biosynthesis

The carnitine biosynthetic pathway is tightly regulated to meet metabolic demands.[5]

  • Hormonal Regulation: Insulin can enhance the expression of genes encoding biosynthetic enzymes, such as TMLHE and BBOX1, particularly during periods of energy surplus.[5] Conversely, hormones like glucagon, which signal energy deficit, can also influence the expression of related transport proteins.[24]

  • Transcriptional Control: Transcription factors, such as Peroxisome Proliferator-Activated Receptor Alpha (PPARα), play a role in regulating the expression of genes involved in carnitine synthesis and transport, especially in response to increased fatty acid levels or fasting.[25][26]

  • Feedback Inhibition: High concentrations of L-carnitine can exert feedback inhibition on γ-butyrobetaine dioxygenase (BBD), preventing the excessive synthesis of carnitine.[5][15]

  • Substrate and Cofactor Availability: The rate of biosynthesis is dependent on the availability of TML from protein turnover and essential cofactors like iron and ascorbate (Vitamin C).[6]

Regulation_Pathway Insulin Insulin EnzymeGenes TMLHE, BBOX1 Genes Insulin->EnzymeGenes + (Expression) PPARa PPARα PPARa->EnzymeGenes + (Expression) HighCarnitine High L-Carnitine Concentration Enzymes Biosynthesis Enzymes (TMLD, BBD) HighCarnitine->Enzymes - (Feedback Inhibition on BBD) EnzymeGenes->Enzymes Transcription & Translation CarnitinePool Cellular L-Carnitine Pool Enzymes->CarnitinePool Synthesis CarnitinePool->HighCarnitine

References

Carnitine HCl's Function in Modulating Gene Expression: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carnitine, a conditionally essential nutrient, and its acetylated form, Acetyl-L-Carnitine (ALCAR), play a pivotal role in cellular energy metabolism. Beyond its classical function in transporting long-chain fatty acids into the mitochondria for β-oxidation, emerging evidence has illuminated a profound role for carnitine in the epigenetic regulation of gene expression. This technical guide provides a comprehensive overview of the molecular mechanisms by which carnitine hydrochloride (HCl) modulates gene expression, with a focus on its impact on histone acetylation, transcription factor activity, and associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of carnitine's potential as a therapeutic modulator of gene expression.

Core Mechanisms of Carnitine-Mediated Gene Regulation

Carnitine HCl influences gene expression through several interconnected mechanisms, primarily centered around the provision of acetyl groups for histone acetylation and the direct inhibition of histone deacetylases (HDACs).

Fueling Histone Acetylation

Acetyl-L-carnitine serves as a crucial carrier of acetyl groups from the mitochondria to the nucleus.[1] This process directly links cellular metabolic status to the epigenetic machinery governing gene expression.[1] Within the mitochondria, acetyl-CoA is generated from glycolysis and fatty acid β-oxidation.[1] The inner mitochondrial membrane is impermeable to acetyl-CoA.[1] Carnitine acetyltransferase (CrAT) facilitates the transfer of the acetyl group from acetyl-CoA to carnitine, forming acetyl-L-carnitine, which can then be transported to the nucleus.[2][3] In the nucleus, the acetyl group is transferred back to Coenzyme A to regenerate nuclear acetyl-CoA, the substrate for histone acetyltransferases (HATs).[1] HATs catalyze the acetylation of lysine (B10760008) residues on histone tails, a post-translational modification that neutralizes their positive charge, leading to a more relaxed chromatin structure (euchromatin) and increased transcriptional activity.[2]

Inhibition of Histone Deacetylases (HDACs)

L-carnitine has been identified as an endogenous inhibitor of Class I and II histone deacetylases (HDACs).[4][5] By directly binding to the active sites of HDACs, L-carnitine prevents the removal of acetyl groups from histones.[4] This inhibition leads to an accumulation of acetylated histones, promoting a transcriptionally active chromatin state.[4] This dual-action mechanism of both supplying the substrate for histone acetylation and inhibiting the enzymes that reverse it positions carnitine as a potent modulator of the epigenetic landscape.

Key Signaling Pathways Modulated by Carnitine

Carnitine's influence on gene expression extends to its modulation of key signaling pathways that regulate a wide array of cellular processes.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

L-carnitine has been shown to modulate the expression and activity of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are critical regulators of lipid and glucose metabolism.[6][7][8][9] Studies have demonstrated that L-carnitine supplementation can upregulate the mRNA expression of PPAR-α and PPAR-γ.[6][8][9] The activation of PPAR signaling pathways by L-carnitine can lead to the altered expression of target genes involved in fatty acid oxidation and glucose uptake.[9] For instance, L-carnitine has been shown to increase the expression of glucose transporters (GLUTs) in skeletal muscle through a PPAR-γ dependent mechanism.[9]

PGC-1α/NRF-1/TFAM Pathway

Acetyl-L-carnitine treatment has been observed to reverse the age-associated decline of key proteins involved in mitochondrial biogenesis, including PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), NRF-1 (Nuclear Respiratory Factor 1), and TFAM (Mitochondrial Transcription Factor A).[10] PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism. Its activation can lead to a cascade of transcriptional events that promote the expression of genes involved in mitochondrial function.

Quantitative Data on Carnitine-Modulated Gene Expression

The following tables summarize quantitative data from various studies investigating the effect of carnitine supplementation on gene expression.

Tissue Model Carnitine Intervention Key Findings Reference
Skeletal MusclePigletsL-carnitine supplemented diet211 genes differentially expressed. Down-regulation of pro-apoptotic (c-fos, c-jun, ATF3) and atrophy-related (atrogin-1, MuRF1) genes. Up-regulation of IGF and insulin (B600854) signaling pathways.[11]
LiverDiet-Induced Obese MiceL-carnitine supplementation491 differentially expressed genes (293 up-regulated, 198 down-regulated).[12]
MesenteryDiet-Induced Obese MiceL-carnitine supplementation745 differentially expressed genes (436 up-regulated, 309 down-regulated).[12]
IntestineDiet-Induced Obese MiceL-carnitine supplementation378 differentially expressed genes (98 up-regulated, 280 down-regulated).[12]
LiverRatsL-carnitine supplementation (200 mg/kg/day) with acute exerciseSignificant increase in AMPK and PGC-1α expression.[13]
Hepatocytes, Adipocytes, Skeletal Muscle CellsCell CultureL-carnitine supplementationUpregulation of PPAR-α mRNA. Modulation of nuclear receptor target genes like ALDH1A1 and OGT.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of studies investigating the effects of carnitine on gene expression. Below are generalized protocols for key experiments.

RNA Sequencing (RNA-Seq) for Transcriptome Analysis

Objective: To identify and quantify differentially expressed genes in response to this compound treatment.

  • Cell Culture and Treatment:

    • Culture appropriate cell lines (e.g., SH-SY5Y neuroblastoma cells, primary neurons, hepatocytes) in standard conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).[14]

    • Treat cells with a specified concentration of this compound (e.g., 1-10 mM) for a defined duration (e.g., 24-48 hours).[14] Include a vehicle-treated control group.[14]

  • RNA Extraction:

    • Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).[14]

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100) to ensure high-quality RNA (RIN ≥ 7.0).[14][15]

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries using a stranded mRNA library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).[14] This typically involves poly(A) selection, fragmentation, reverse transcription, adapter ligation, and PCR amplification.[14]

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.[14]

  • Data Analysis:

    • Perform quality control of raw reads using tools like FastQC.[14]

    • Align reads to a reference genome using a splice-aware aligner such as STAR.[14]

    • Quantify gene expression levels and perform differential expression analysis using packages like edgeR or DESeq2.[16]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for Histone Modifications

Objective: To identify genomic regions with altered histone acetylation following this compound treatment.

  • Cell Culture and Cross-linking:

    • Culture and treat cells with this compound as described for RNA-Seq.

    • Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Sonify the chromatin to shear the DNA into fragments of 200-500 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for a particular histone acetylation mark (e.g., H3K27ac).[17][18]

    • Use magnetic beads coated with Protein A/G to capture the antibody-chromatin complexes.[18]

    • Wash the beads to remove non-specifically bound chromatin.

  • DNA Purification and Library Preparation:

    • Reverse the protein-DNA cross-links by heating.

    • Purify the immunoprecipitated DNA.

    • Prepare a sequencing library from the purified DNA.

  • Sequencing and Data Analysis:

    • Sequence the library on a high-throughput platform.

    • Align the reads to a reference genome.

    • Perform peak calling to identify regions of histone modification enrichment.

    • Analyze differential binding between treated and control samples.

Quantitative Real-Time PCR (qPCR) for Gene Expression Validation

Objective: To validate the differential expression of specific genes identified by RNA-Seq.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the total RNA isolated for RNA-Seq using a reverse transcription kit.[19]

  • Primer Design:

    • Design and validate primers specific to the target genes of interest and a stable housekeeping gene for normalization.

  • qPCR Reaction:

    • Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and specific primers.[20]

    • Run the reaction on a real-time PCR instrument.[20]

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[19]

Visualizations of Pathways and Workflows

Signaling Pathways

Carnitine_Gene_Expression cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus AcetylCoA_mito Acetyl-CoA CrAT_mito CrAT AcetylCoA_mito->CrAT_mito Carnitine_mito Carnitine Carnitine_mito->CrAT_mito ALCAR_mito Acetyl-L-Carnitine CrAT_mito->ALCAR_mito ALCAR_nuc Acetyl-L-Carnitine ALCAR_mito->ALCAR_nuc Transport CrAT_nuc CrAT ALCAR_nuc->CrAT_nuc AcetylCoA_nuc Acetyl-CoA CrAT_nuc->AcetylCoA_nuc HATs HATs AcetylCoA_nuc->HATs Histones Histones HATs->Histones Acetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones HDACs HDACs Acetylated_Histones->HDACs Deacetylation Gene_Expression Gene Expression Acetylated_Histones->Gene_Expression Activation Carnitine_nuc L-Carnitine Carnitine_nuc->Carnitine_mito Transport Carnitine_nuc->HDACs Inhibition PPAR_Signaling Carnitine L-Carnitine PPAR PPARs (α, γ) Carnitine->PPAR Upregulates Expression & Activity RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Gene Expression (e.g., CPT1, GLUT4) PPRE->Target_Genes Regulates Transcription RNA_Seq_Workflow start Cell Culture & Carnitine Treatment rna_extraction Total RNA Extraction start->rna_extraction library_prep mRNA Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (Alignment, Quantification, Differential Expression) sequencing->data_analysis end Differentially Expressed Genes data_analysis->end ChIP_Seq_Workflow start Cell Culture & Carnitine Treatment crosslinking Formaldehyde Cross-linking start->crosslinking chromatin_prep Chromatin Shearing crosslinking->chromatin_prep immunoprecipitation Immunoprecipitation (e.g., anti-H3K27ac) chromatin_prep->immunoprecipitation dna_purification DNA Purification immunoprecipitation->dna_purification library_prep Sequencing Library Preparation dna_purification->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (Alignment, Peak Calling, Differential Binding) sequencing->data_analysis end Genomic Regions with Altered Histone Acetylation data_analysis->end

References

The Role of Carnitine HCl in Regulating Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine, and its acetylated form, Acetyl-L-carnitine, are endogenous compounds crucial for cellular energy metabolism. Primarily known for their role in transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation, emerging evidence has illuminated their broader regulatory functions across a spectrum of cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of how Carnitine HCl modulates key signaling cascades involved in apoptosis, metabolism, and inflammation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development seeking to explore the therapeutic potential of carnitine and its derivatives.

Data Presentation: Quantitative Effects of Carnitine on Signaling Pathways

The following tables summarize quantitative data from various studies on the impact of L-carnitine and its derivatives on key signaling molecules.

Signaling PathwayTarget Protein/ProcessCell/Tissue TypeCarnitine Form & DoseObserved EffectReference
Apoptosis Bax/Bcl-2 RatioU87MG cellsCurcumin (CCM) 25 µM121% increase in Bax/Bcl-2 ratio[1]
Bax/Bcl-2 RatioU87MG cellsCurcumin (CCM) 50 µM249% increase in Bax/Bcl-2 ratio[1]
Caspase-3 ActivityJurkat cellsL-carnitineDose-dependent inhibition of Fas-induced caspase-3 activity
Insulin (B600854) Signaling Glucose UtilizationHealthy VolunteersL-carnitine infusion17 ± 3% stimulation of whole-body glucose utilization
Nonoxidative Glucose DisposalHealthy VolunteersL-carnitine infusion50% increase
Insulin Sensitivity (ΔRd)Type 2 Diabetes Patients2970 mg/day L-carnitine for 12 weeksIncrease from 10.53 ± 1.85 to 13.83 ± 2.02 µmol/kg/min[2]
HOMA-IRPatients with Impaired Glucose Metabolism2 g/day L-carnitine with hypocaloric dietSignificant decrease compared to baseline[3]
Fasting Blood Glucose (FBG)Adults (meta-analysis)L-carnitine supplementation-3.22 mg/dl mean difference[4]
Hemoglobin A1c (HbA1c)Adults (meta-analysis)L-carnitine supplementation-0.27% mean difference[4]
HOMA-IRAdults (meta-analysis)L-carnitine supplementation-0.73 mean difference[4]
Inflammatory Signaling NF-κB Nuclear TranslocationHuman Vascular Endothelial CellsTNF-α stimulationMaximal nuclear localization by 30 min[5]
NF-κB DNA BindingHuman Leukemia Hut-78 CellsProteasome inhibitor MG132Inhibition of NF-κB DNA binding[6]

Core Signaling Pathways Modulated by this compound

Apoptosis Signaling Pathway

This compound has demonstrated a dual role in the regulation of apoptosis, exhibiting both pro-apoptotic and anti-apoptotic effects depending on the cellular context. In cancer cells, L-carnitine has been shown to induce apoptosis. This is achieved through the modulation of key regulatory proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A critical determinant in the intrinsic pathway is the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases, including caspase-3, which executes the apoptotic program.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Bax Bax Bax->Mitochondria Bcl-2 Bcl-2 Bcl-2->Mitochondria Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 This compound This compound This compound->Bax Upregulates This compound->Bcl-2 Downregulates Apoptosis Apoptosis Caspase-3->Apoptosis

Carnitine's Modulation of Apoptosis Pathways
Insulin and Metabolic Signaling Pathways (AMPK, PI3K/Akt, mTOR)

This compound plays a significant role in modulating insulin sensitivity and overall metabolic homeostasis through its influence on key signaling pathways, including the AMP-activated protein kinase (AMPK), phosphoinositide 3-kinase (PI3K)/Akt, and mammalian target of rapamycin (B549165) (mTOR) pathways. By enhancing fatty acid oxidation, carnitine can alleviate the accumulation of lipid intermediates that contribute to insulin resistance.

AMPK Pathway: AMPK acts as a cellular energy sensor. L-carnitine has been shown to activate AMPK, which in turn promotes glucose uptake and fatty acid oxidation, thereby improving insulin sensitivity.

PI3K/Akt Pathway: This pathway is central to insulin's metabolic effects. Carnitine can positively influence this pathway, leading to enhanced glucose uptake and glycogen (B147801) synthesis.

mTOR Pathway: mTOR is a key regulator of cell growth and metabolism. The interplay between AMPK and mTOR is crucial, with AMPK activation often leading to the inhibition of mTORC1, a central controller of protein synthesis and cell growth.

This compound This compound AMPK AMPK This compound->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation PI3K PI3K Akt Akt PI3K->Akt Akt->mTORC1 Glucose Uptake Glucose Uptake Akt->Glucose Uptake Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Insulin Insulin Insulin->PI3K

Carnitine's Role in Metabolic Signaling
Inflammatory Signaling Pathways (NF-κB and PPAR)

This compound exerts anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor (PPAR) signaling pathways.

NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. In inflammatory conditions, the inhibitor of NF-κB, IκBα, is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. L-carnitine has been shown to inhibit the degradation of IκBα, thereby suppressing NF-κB activation.

PPAR Pathway: PPARs are nuclear receptors that play a crucial role in lipid metabolism and inflammation. L-carnitine can act as a ligand for PPARα and PPARγ, leading to the transcription of genes involved in fatty acid oxidation and the suppression of inflammatory responses.

Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Transcription This compound This compound This compound->IκBα Inhibits Degradation PPARs PPARs This compound->PPARs Activates Fatty Acid Oxidation Genes Fatty Acid Oxidation Genes PPARs->Fatty Acid Oxidation Genes Transcription Anti-inflammatory Effects Anti-inflammatory Effects PPARs->Anti-inflammatory Effects

Carnitine's Influence on Inflammatory Pathways

Detailed Experimental Protocols

Western Blot Analysis for Phosphorylated and Total Proteins

This protocol is a general guideline for the detection of phosphorylated and total proteins (e.g., p-AMPK/AMPK, p-Akt/Akt, p-mTOR/mTOR, Bax, Bcl-2) by Western blotting.

a. Cell Lysis and Protein Extraction

  • Culture cells to 70-80% confluency in 6-well plates.

  • Treat cells with this compound at desired concentrations and time points. Include a vehicle-treated control.

  • After treatment, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Protein Transfer

  • Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Load the denatured protein samples onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

c. Immunoblotting

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-p-AMPKα Thr172, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in 5% non-fat dry milk/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

d. Detection and Analysis

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total AMPKα) and/or a loading control like β-actin or GAPDH.

  • Quantify band intensities using densitometry software and calculate the ratio of phosphorylated protein to total protein.

Caspase-3 Colorimetric Assay

This protocol outlines the steps for measuring caspase-3 activity, a key marker of apoptosis.

  • Sample Preparation:

    • Induce apoptosis in cells by the desired method, with and without this compound treatment.

    • Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).

    • Measure protein concentration of the extract.

  • Assay Procedure:

    • Dilute the cytosolic extract to a concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer for each assay.

    • Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each sample.

    • Add 5 µL of 4 mM DEVD-pNA substrate (200 µM final concentration).

    • Incubate at 37°C for 1-2 hours.

    • Read the absorbance at 400-405 nm using a microplate reader.

    • Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.[7]

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

This protocol is for detecting the DNA-binding activity of NF-κB.

  • Nuclear Extract Preparation:

    • Treat cells with an inflammatory stimulus (e.g., TNF-α) with and without this compound.

    • Harvest cells and prepare nuclear extracts using a nuclear extraction kit or a standard protocol involving hypotonic lysis and high-salt extraction.

    • Determine the protein concentration of the nuclear extracts.

  • Binding Reaction:

    • In a microcentrifuge tube, combine 5 µg of nuclear extract with 1X binding buffer (10 mM Tris pH 7.5, 50 mM KCl, 3.5 mM DTT, 0.25% Tween 20) and poly(dI-dC).

    • Add a labeled DNA probe containing the NF-κB consensus sequence (e.g., IRDye 700 NFκB probe).

    • Incubate the reaction mixture at room temperature for 30 minutes.

  • Electrophoresis and Detection:

    • Add 1 µL of 10X Orange loading dye.

    • Load the samples onto a non-denaturing 4% polyacrylamide gel.

    • Run the gel at 10 V/cm in 0.5x TBE buffer.

    • Visualize the gel using an appropriate imaging system (e.g., LI-COR Odyssey). A "shifted" band indicates the protein-DNA complex.[8][9]

PPAR Luciferase Reporter Assay

This assay is used to measure the activation of PPARs by L-carnitine.

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293) in a 96-well plate.

    • Co-transfect the cells with a PPAR expression vector (e.g., for PPARγ) and a luciferase reporter plasmid containing a PPAR response element (PPRE). A Renilla luciferase vector can be co-transfected for normalization.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of L-carnitine or a known PPAR agonist (e.g., rosiglitazone) as a positive control. Include a vehicle control.

  • Luciferase Assay:

    • After 24 hours of treatment, lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold activation by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.[10][11]

Conclusion

The evidence presented in this technical guide underscores the multifaceted role of this compound in cellular regulation, extending far beyond its classical function in fatty acid metabolism. Its ability to modulate key signaling pathways involved in apoptosis, insulin sensitivity, and inflammation highlights its potential as a therapeutic agent for a range of pathological conditions, including cancer, type 2 diabetes, and inflammatory diseases. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the molecular mechanisms of carnitine action and explore its utility in drug development. Further quantitative studies are warranted to fully elucidate the dose-dependent effects and cell-type-specific responses to carnitine supplementation, paving the way for its targeted clinical application.

References

Cellular Uptake and Transport of L-Carnitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Carnitine is a vital quaternary ammonium (B1175870) compound essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical step in cellular energy production. Its movement across cellular membranes is a highly regulated process mediated by specific transport proteins. This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms of L-Carnitine, with a primary focus on the key transporters involved, their kinetic properties, regulatory pathways, and the experimental methodologies used for their characterization. This document is intended to serve as a detailed resource for professionals in the fields of biomedical research and drug development.

Primary Mechanisms of L-Carnitine Cellular Uptake

The cellular uptake of L-Carnitine is predominantly an active transport process facilitated by specific solute carrier (SLC) proteins. While several transporters can interact with carnitine, the primary and most physiologically significant transporter is the Organic Cation/Carnitine Transporter 2 (OCTN2) , encoded by the SLC22A5 gene.[1][2]

The High-Affinity Transporter: OCTN2 (SLC22A5)

OCTN2 is a high-affinity, sodium-dependent transporter that plays a central role in maintaining carnitine homeostasis in the body.[3][4] It is responsible for the absorption of dietary carnitine in the small intestine and the reabsorption of filtered carnitine in the kidneys, thus preventing its urinary loss.[3][5] Dysfunction of OCTN2, due to mutations in the SLC22A5 gene, leads to Systemic Primary Carnitine Deficiency (SPCD), a severe metabolic disorder characterized by impaired fatty acid oxidation.[3][6]

The transport of L-carnitine by OCTN2 is an electrogenic process coupled to a 1:1 stoichiometry of sodium ions.[7][8] This means that for every molecule of L-carnitine transported into the cell, one sodium ion is co-transported, driven by the sodium gradient across the plasma membrane.[9][10] OCTN2 is widely expressed in various tissues, including the kidneys, skeletal muscle, heart, placenta, and brain.[4][11]

The Low-Affinity Transporter: ATB(0,+) (SLC6A14)

Another transporter involved in carnitine uptake is the amino acid transporter ATB(0,+) , encoded by the SLC6A14 gene.[12][13] Unlike OCTN2, ATB(0,+) is a low-affinity, high-capacity transporter for L-carnitine.[12][14] Its activity is dependent on both sodium (Na+) and chloride (Cl−) ions and is energized by the transmembrane gradients of these ions as well as the membrane potential.[12][14] While OCTN2 is considered the primary transporter under normal physiological conditions due to its high affinity, ATB(0,+) may play a more significant role in carnitine absorption in specific situations, such as in individuals with defective OCTN2 or under conditions of high carnitine concentration.[14][15]

Other Potential Transporters

While OCTN2 and ATB(0,+) are the most well-characterized, other transporters like OCTN1 (SLC22A4) and CT2 (SLC22A16) have been suggested to transport carnitine, though their physiological relevance and affinity are generally considered to be lower than OCTN2.[6]

Quantitative Data on L-Carnitine Transport

The kinetic parameters of L-carnitine transporters are crucial for understanding their efficiency and substrate specificity. The Michaelis-Menten constant (Km) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax).

TransporterSubstrateKm (µM)System/Cell LineNotes
OCTN2 (SLC22A5) L-Carnitine4.3HEK293 cellsHigh-affinity, Na+-dependent transport.[8]
L-Carnitine2-6Various tissuesGeneral physiological range.[4]
D-Carnitine10.9HEK293 cellsDemonstrates stereospecificity.[8]
Acetyl-L-Carnitine8.5HEK293 cellsTransports carnitine derivatives.[8]
Butyryl-L-Carnitine0.40 ± 0.02Xenopus laevis oocytesHigh-affinity transport.[15]
ATB(0,+) (SLC6A14) L-Carnitine800Human airway epithelial cellsLow-affinity transport.[12]
L-Carnitine1000-2000Mouse colon expressed in HRPE cellsLow-affinity, high-capacity.[14]
Butyryl-L-Carnitine1400 ± 100Xenopus laevis oocytesLow-affinity transport.[15]
CT2 (SLC22A16) L-Carnitine20.3-High-affinity, but expression is limited.[1]

Regulation of L-Carnitine Transport

The expression and activity of L-carnitine transporters are subject to complex regulation at the transcriptional and post-translational levels.

Transcriptional Regulation of SLC22A5 (OCTN2)

The expression of the SLC22A5 gene is regulated by several transcription factors, ensuring that carnitine uptake can be adapted to the metabolic needs of the cell.

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARα and PPARβ/δ have been shown to directly regulate the transcription of SLC22A5.[1][16] This links carnitine transport to lipid metabolism, as PPARs are key regulators of fatty acid oxidation genes.

  • Estrogen Receptor: The SLC22A5 gene is also regulated by estrogen, indicating a hormonal influence on carnitine homeostasis.[1][16]

  • Myocyte Enhancer Factor 2 (MEF2): In skeletal muscle, MEF2, in conjunction with PGC-1α, plays a role in regulating SLC22A5 transcription.[17]

  • Epigenetic Regulation: Promoter methylation has been identified as a mechanism for the epigenetic downregulation of OCTN2 in certain cancer cell lines.[16]

Post-Translational Regulation and Protein Interactions

The activity of the OCTN2 protein is also modulated by interactions with other proteins and the lipid environment.

  • Protein Kinase C (PKC): PKC can influence the transport activity of OCTN2.[1]

  • PDZ-domain containing proteins: These proteins are involved in the trafficking and localization of OCTN2 to the plasma membrane.[1]

  • Membrane Cholesterol: The cholesterol content of the plasma membrane can modulate the transport activity of OCTN2.[18][19] Studies have shown that cholesterol stimulates L-carnitine influx by increasing the transporter's affinity for its substrate.[19][20]

Experimental Protocols for Studying L-Carnitine Transport

The characterization of L-carnitine transport mechanisms relies on a variety of in vitro and in vivo experimental approaches.

In Vitro Uptake Assays in Cell Culture

This is a fundamental technique to measure the activity of carnitine transporters.

Objective: To quantify the uptake of radiolabeled L-carnitine into cultured cells expressing the transporter of interest.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells or other suitable cell lines are cultured in appropriate media. Cells are often transiently or stably transfected with a plasmid containing the cDNA for the transporter of interest (e.g., hOCTN2).[7][8]

  • Cell Seeding: Cells are seeded into multi-well plates and grown to confluence.

  • Uptake Experiment:

    • The cell monolayers are washed with a pre-warmed transport buffer (e.g., Krebs-Ringer-Henseleit buffer).

    • The uptake is initiated by adding the transport buffer containing a known concentration of radiolabeled L-carnitine (e.g., [³H]L-carnitine) and unlabeled L-carnitine.[7][20]

    • For Na+-dependency studies, a buffer with Na+ replaced by another cation (e.g., choline) is used.

    • For inhibitor studies, various concentrations of potential inhibitors are included in the uptake buffer.[3][21]

  • Termination of Uptake: After a defined incubation period (typically a few minutes), the uptake is stopped by rapidly washing the cells with ice-cold transport buffer to remove extracellular radiolabel.

  • Cell Lysis: The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

  • Quantification: The radioactivity in the cell lysates is measured using a liquid scintillation counter. The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data (expressed as pmol/mg protein/min).[12]

Transport Assays in Xenopus laevis Oocytes

This heterologous expression system is valuable for studying the electrophysiological properties of transporters.

Objective: To measure the substrate-induced currents and characterize the electrogenic nature of carnitine transport.

Methodology:

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the transporter of interest (e.g., hOCTN2 or hATB(0,+)). Control oocytes are injected with water.

  • Incubation: The oocytes are incubated for several days to allow for protein expression.

  • Electrophysiological Recording:

    • A two-electrode voltage-clamp technique is used to measure membrane currents.

    • The oocyte is perfused with a control buffer, and the membrane potential is clamped at a specific voltage (e.g., -50 mV).

    • The substrate (e.g., L-carnitine or butyryl-L-carnitine) is then added to the perfusion buffer, and the resulting change in current is recorded.[15]

  • Data Analysis: The substrate-induced currents are analyzed to determine kinetic parameters (K0.5) and ion-coupling stoichiometry.[15]

In Vivo Studies

Animal models and human studies provide insights into the physiological relevance of carnitine transporters.

Objective: To investigate the role of specific transporters in carnitine homeostasis in a whole-organism context.

Methodology:

  • Animal Models: Genetically modified mice, such as the juvenile visceral steatosis (jvs) mouse which has a defective Octn2 gene, are invaluable for studying the consequences of impaired carnitine transport.[3][5]

  • Human Studies: Clinical studies involving patients with SPCD provide crucial information on the role of OCTN2 in human health.[3] In research settings, volunteers may be given L-carnitine supplements, followed by blood and urine sample collection to measure carnitine and its metabolites.[3][22]

  • Imaging Techniques: Positron Emission Tomography (PET) using radiolabeled carnitine analogs (e.g., [¹⁸F]FMC) is an emerging technique to visualize carnitine utilization in vivo.[23]

Visualizations

Signaling Pathways and Transport Mechanisms

Carnitine_Transport_Regulation cluster_0 Cellular Environment cluster_1 Nucleus cluster_2 Plasma Membrane PPARs PPARs SLC22A5_Gene SLC22A5_Gene PPARs->SLC22A5_Gene Activates Estrogen_Receptor Estrogen_Receptor Estrogen_Receptor->SLC22A5_Gene Activates MEF2_PGC1a MEF2_PGC1a MEF2_PGC1a->SLC22A5_Gene Activates PKC PKC OCTN2_Protein OCTN2_Protein PKC->OCTN2_Protein Modulates Activity Cholesterol Cholesterol Cholesterol->OCTN2_Protein Stimulates Activity SLC22A5_Gene->OCTN2_Protein Transcription & Translation Carnitine_Uptake Carnitine_Uptake OCTN2_Protein->Carnitine_Uptake Mediates

Caption: Regulation of OCTN2-mediated carnitine transport.

Experimental Workflow for In Vitro Uptake Assay

Uptake_Assay_Workflow A Seed cells expressing OCTN2 in multi-well plate B Culture cells to confluence A->B C Wash cells with pre-warmed transport buffer B->C D Initiate uptake with [3H]L-Carnitine buffer C->D E Incubate for a defined time (e.g., 5 min) D->E F Stop uptake by washing with ice-cold buffer E->F G Lyse cells to release intracellular contents F->G H Measure radioactivity via scintillation counting G->H I Determine protein concentration for normalization G->I J Calculate specific uptake (pmol/mg protein/min) H->J I->J

Caption: Workflow for a typical in vitro carnitine uptake assay.

Conclusion

The cellular uptake of L-Carnitine is a sophisticated process primarily orchestrated by the high-affinity transporter OCTN2 (SLC22A5) and supplemented by the low-affinity transporter ATB(0,+) (SLC6A14). The expression and activity of these transporters are tightly regulated by a network of transcription factors and cellular signaling molecules, highlighting the importance of maintaining carnitine homeostasis for cellular energy metabolism. A thorough understanding of these transport mechanisms, supported by robust experimental protocols, is crucial for developing therapeutic strategies for metabolic disorders and for assessing potential drug interactions that may lead to secondary carnitine deficiency. This guide provides a foundational resource for researchers and professionals dedicated to advancing knowledge in this critical area of cell biology and pharmacology.

References

Carnitine HCl as an Epigenetic Modulator: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary:

Carnitine, a critical endogenous metabolite, and its acetylated form, Acetyl-L-Carnitine (ALCAR), are emerging as significant epigenetic modulators that extend beyond their classical role in mitochondrial fatty acid metabolism.[1] Growing evidence indicates their direct influence on gene expression through the regulation of histone acetylation and, to a lesser extent, DNA methylation.[1][2] ALCAR acts as a primary acetyl group donor for histone acetyltransferases (HATs), directly linking cellular energy status to chromatin remodeling and transcriptional activity.[1][3] Conversely, L-carnitine has been identified as an endogenous inhibitor of histone deacetylases (HDACs), a class of enzymes well-established as therapeutic targets.[1][4] This dual functionality allows carnitine and its derivatives to modulate a wide array of physiological and pathological processes, including neuroprotection, synaptic plasticity, and the regulation of oncogenic pathways.[1][3] This guide provides an in-depth technical overview of the core mechanisms, experimental validation, and research implications of carnitine-mediated epigenetic regulation for professionals in research and drug development.

Core Mechanisms of Epigenetic Modulation

Carnitine HCl and its derivatives employ a multi-faceted approach to epigenetic regulation, primarily centered on histone acetylation.

Acetyl-L-Carnitine (ALCAR) as an Acetyl Group Donor

The primary mechanism by which ALCAR influences the epigenome is by supplying acetyl groups for histone acetylation.[1] Acetyl-CoA, the universal acetyl donor, is largely produced within the mitochondria and cannot freely cross the inner mitochondrial membrane.[1][5] ALCAR circumvents this barrier via the carnitine shuttle .

  • Mitochondrial Acetyl-CoA Production: Acetyl-CoA is generated in the mitochondrial matrix from pyruvate (B1213749) (via the pyruvate dehydrogenase complex) and fatty acid β-oxidation.[1]

  • Acetylcarnitine Formation: Carnitine acetyltransferase (CrAT) in the mitochondria catalyzes the formation of acetylcarnitine from acetyl-CoA and carnitine.[5][6]

  • Translocation: Acetylcarnitine is transported out of the mitochondria into the cytosol and subsequently enters the nucleus.[5]

  • Nuclear Acetyl-CoA Regeneration: A nuclear isoform of CrAT converts acetylcarnitine back into acetyl-CoA, making it available for histone acetyltransferases (HATs).[5]

  • Histone Acetylation: HATs utilize this nuclear pool of acetyl-CoA to acetylate lysine (B10760008) residues on histone tails, neutralizing their positive charge and leading to a more open chromatin structure (euchromatin), which is generally associated with active gene transcription.

This pathway directly connects the cell's metabolic state, reflected by mitochondrial acetyl-CoA levels, to the regulation of the nuclear epigenome.[1]

ALCAR links mitochondrial metabolism to nuclear histone acetylation.
L-Carnitine as an HDAC Inhibitor

In addition to ALCAR's role as an acetyl donor, L-carnitine itself has been shown to function as an endogenous histone deacetylase (HDAC) inhibitor.[1][4] By directly inhibiting the activity of Class I and II HDACs, L-carnitine prevents the removal of acetyl groups from histones.[4] This action complements the effect of ALCAR, leading to an accumulation of acetylated histones and promoting a transcriptionally active chromatin state.[4] This dual-action model highlights the therapeutic potential of targeting the carnitine system to modify the epigenetic landscape.[1]

Influence on DNA Methylation

The role of carnitine in DNA methylation is less characterized but emerging evidence suggests an influence. L-carnitine supplementation has been shown to increase the methylation of the D-loop region in platelet mitochondrial DNA.[7][8] Furthermore, ALCAR has been observed to prevent the demethylation of the Keap1 gene promoter induced by homocysteine in human lens epithelial cells, suggesting a protective role in maintaining methylation patterns under cellular stress.[9]

Quantitative Effects on Gene Expression and Epigenetic Marks

Carnitine's epigenetic activity translates into significant changes in the expression of key genes across various biological processes.

Modulation of Gene Expression

The following table summarizes quantitative data from studies investigating the effect of L-carnitine or ALCAR on the expression of specific genes.

Gene Biological Process Model System Treatment Observed Change in Expression Reference
Grm2 Glutamatergic NeurotransmissionFlinders Sensitive Line (FSL) RatsL-acetylcarnitine (LAC)Increased acetylation at promoter[1][10]
p21 (cip1) Cell Cycle Regulation, ApoptosisHepG2, SMMC-7721 Cancer CellsL-carnitine (LC)Selective induction of gene, mRNA, and protein[1][4]
CPT1 Fatty Acid MetabolismWistar Rat LiverL-carnitine + HIITIncreased mRNA expression (p < 0.05)[11]
SCD1 LipogenesisWistar Rat LiverL-carnitine + HIITDecreased mRNA expression (p < 0.05)[11]
SREBP-1c LipogenesisWistar Rat LiverL-carnitine + HIITDecreased mRNA expression (p < 0.05)[11]
Bcl-2 Anti-apoptosisMonosodium Glutamate-induced RatsL-carnitine (200 mg/kg)Significantly increased mRNA expression[12]
Caspase-9 Pro-apoptosisMonosodium Glutamate-induced RatsL-carnitine (dose-dependent)Significantly reduced mRNA expression[12]
Changes in DNA Methylation

Studies on carnitine's impact on DNA methylation have yielded specific quantitative results.

Genomic Region Biological Context Model System Treatment Observed Change in Methylation Reference
Mitochondrial D-loop Cardiovascular HealthAged Women6 months L-carnitine+6.63% increase in methylation (p = 0.005)[7][8]
Keap1 Promoter Oxidative StressHuman Lens Epithelial CellsAcetyl-L-carnitinePrevented homocysteine-induced demethylation[9]

Experimental Protocols & Workflows

To investigate the epigenetic effects of this compound, Chromatin Immunoprecipitation (ChIP) is a cornerstone technique for studying histone modifications at specific gene loci. Quantitative DNA methylation analysis is used to assess changes in DNA methylation patterns.

Integrated Workflow for Epigenetic Analysis

A comprehensive study of this compound's effects involves correlating changes in histone marks with alterations in gene expression. This is typically achieved through a dual-arm experimental workflow combining ChIP-Sequencing (ChIP-Seq) and RNA-Sequencing (RNA-Seq).

G cluster_chip ChIP-Seq Arm cluster_rna RNA-Seq Arm start Cells/Tissues (Control vs. Carnitine-Treated) crosslink 1. Cross-linking & Chromatin Shearing start->crosslink extract_rna 1. Total RNA Extraction start->extract_rna ip 2. Immunoprecipitation (e.g., anti-H3K27ac) crosslink->ip purify_dna 3. DNA Purification & Library Prep ip->purify_dna seq_chip 4. Sequencing purify_dna->seq_chip align_chip 5. Read Alignment & Peak Calling seq_chip->align_chip integration Data Integration (Identify carnitine-regulated genes with associated histone changes) align_chip->integration purify_rna 2. mRNA Purification & Library Prep extract_rna->purify_rna seq_rna 3. Sequencing purify_rna->seq_rna align_rna 4. Read Alignment & Quantification seq_rna->align_rna align_rna->integration

A dual-arm workflow to correlate gene expression with histone marks.
Detailed Protocol: Chromatin Immunoprecipitation (ChIP)

This protocol provides generalized guidelines for performing a ChIP assay to analyze histone modifications after carnitine treatment. Optimization for specific cell types and antibodies is critical.

Materials:

  • Cell Culture treated with this compound and control.

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218) (1M)

  • Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100) with protease inhibitors.[13]

  • Antibody specific to the histone modification of interest (e.g., anti-H3K27ac).

  • Normal IgG (as a negative control).

  • Protein A/G magnetic or agarose (B213101) beads.

  • Wash Buffers (low salt, high salt, LiCl).

  • Elution Buffer.

  • Proteinase K.

  • DNA purification kit.

Procedure:

  • Cross-linking:

    • To 10 mL of cell culture medium, add formaldehyde to a final concentration of 1%.[13]

    • Incubate on a shaking platform for 10-15 minutes at room temperature.[13]

    • Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.[13]

    • Pellet cells by centrifugation and wash twice with ice-cold PBS.[13]

  • Cell Lysis and Chromatin Shearing:

    • Resuspend the cell pellet in Lysis Buffer with protease inhibitors.

    • Lyse cells on ice. The extent of lysis can be monitored using a microscope.[14]

    • Shear chromatin to an average size of 200-1000 bp. This is a critical step requiring optimization.[15]

      • Sonication: Use a sonicator, keeping the sample on ice to prevent overheating. Perform multiple short pulses.[15]

      • Enzymatic Digestion: Use micrococcal nuclease (MNase). The digestion time needs to be empirically determined.[16]

    • Centrifuge to pellet cell debris and collect the supernatant containing the soluble chromatin.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin by incubating with Protein A/G beads for 30-60 minutes.

    • Set aside a small aliquot of the supernatant as "Input" control.

    • To the remaining chromatin, add the specific primary antibody (or Normal IgG for control) and incubate overnight at 4°C with rotation.

    • Add Protein A/G beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.[13]

  • Washing and Elution:

    • Collect the beads (using a magnet for magnetic beads or centrifugation for agarose beads).

    • Perform a series of washes with different buffers (e.g., low salt, high salt, LiCl, TE buffer) to remove non-specifically bound proteins and DNA.[15]

    • Elute the protein-DNA complexes from the beads using Elution Buffer and incubate at 65°C.[15]

  • Reverse Cross-linking and DNA Purification:

    • Add NaCl to the eluates and the "Input" sample and incubate at 65°C for several hours to overnight to reverse the formaldehyde cross-links.

    • Treat with RNase A and then Proteinase K to degrade RNA and proteins.[15]

    • Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction.[13][15]

  • Analysis:

    • Quantify the purified DNA.

    • Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR) or proceed to library preparation for ChIP-Seq.

Overview of Protocol: Quantitative DNA Methylation Analysis

The gold standard for single-nucleotide resolution of DNA methylation is bisulfite sequencing.[17]

  • Bisulfite Conversion: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[18]

  • PCR Amplification: The converted DNA is then amplified using PCR with primers specific to the target region. During amplification, uracils are replaced with thymines.

  • Analysis: The PCR product can be analyzed in several ways:

    • Sequencing: Direct sequencing of the PCR product reveals the methylation status of each CpG site.[18]

    • Methylation-Specific PCR (MSP): Uses two pairs of primers—one specific for the methylated sequence and one for the unmethylated sequence—to qualitatively assess methylation.[19]

    • Real-time PCR (e.g., MethyLight): A quantitative method that uses fluorescent probes to measure the amount of amplified DNA from both methylated and unmethylated templates.[18][19]

Implications for Research and Drug Development

The epigenetic activity of this compound presents significant opportunities in various research and therapeutic areas.

  • Neurodegenerative and Psychiatric Disorders: Mitochondrial dysfunction is a hallmark of conditions like Alzheimer's disease and major depressive disorder.[1] ALCAR's ability to cross the blood-brain barrier and modulate histone acetylation at genes involved in synaptic plasticity (e.g., Grm2) makes it a promising candidate for therapeutic intervention.[1][10] Studies have shown that ALCAR administration can have rapid antidepressant effects in rodent models.[1][10]

  • Oncology: Cancer cells undergo significant metabolic reprogramming. The ability of L-carnitine and ALCAR to influence the expression of genes involved in cell proliferation and apoptosis (e.g., p21) and to inhibit HDACs suggests a potential role in cancer therapy.[1][4] Targeting the carnitine system could be a strategy to alter the epigenetic landscape of tumors.[1]

  • Aging: Age-related decline in mitochondrial function can be partially mitigated by ALCAR supplementation.[1] By providing acetyl groups for histone acetylation, ALCAR may help counteract age-associated epigenetic drift and maintain the expression of genes crucial for cellular health and energy metabolism.[1][5]

References

An In-Depth Technical Guide to the In Vitro Antioxidant Properties of L-Carnitine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-carnitine (B1674952) (γ-trimethylamino-β-hydroxybutyrate), an essential metabolite synthesized from lysine (B10760008) and methionine, plays a critical role in cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] Beyond its established metabolic functions, a growing body of scientific literature demonstrates that L-carnitine hydrochloride (HCl) possesses significant antioxidant properties. These properties are attributed to its ability to directly scavenge free radicals, chelate pro-oxidant metal ions, and modulate endogenous antioxidant defense systems.[3][4][5] This technical guide provides a comprehensive overview of the in vitro antioxidant activities of L-carnitine HCl, detailing its mechanisms of action, summarizing quantitative data from key experimental assays, and providing detailed protocols for researchers to assess these properties.

Mechanisms of Antioxidant Action

L-carnitine HCl exerts its antioxidant effects through a multi-faceted approach, involving both direct and indirect mechanisms. In vitro studies have elucidated several key pathways and actions that contribute to its protective effects against oxidative stress.

2.1 Direct Free Radical Scavenging: L-carnitine has been shown to directly interact with and neutralize various reactive oxygen species (ROS). It is an effective scavenger of radicals such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical, superoxide (B77818) anion radicals, and hydrogen peroxide.[2][6][7] Studies have also demonstrated its capacity to protect molecules like fluorescein (B123965) from bleaching induced by peroxyl radicals and peroxynitrite.[8][9]

2.2 Metal Ion Chelating: A significant mechanism of oxidative damage is the Fenton reaction, where transition metals like ferrous iron (Fe²⁺) catalyze the formation of highly reactive hydroxyl radicals. L-carnitine has been shown to possess metal chelating activity, binding to ferrous ions and thereby preventing them from participating in radical-generating reactions.[2][4][6]

2.3 Mitochondrial Protection: As a crucial component of fatty acid transport into mitochondria, L-carnitine helps maintain mitochondrial integrity and efficiency.[1] By promoting efficient β-oxidation, it can reduce the leakage of electrons from the electron transport chain, a primary source of mitochondrial ROS production.[4]

2.4 Modulation of Endogenous Antioxidant Enzymes: L-carnitine enhances the body's innate antioxidant defenses by increasing the activity and expression of key antioxidant enzymes. In vitro and cellular studies have shown that L-carnitine supplementation leads to increased activity of superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2][3][4]

2.5 Regulation of Redox-Sensitive Signaling Pathways: L-carnitine influences cellular redox signaling, most notably through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][10] Under conditions of oxidative stress, L-carnitine can promote the nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their upregulation.[10][11] This activation is often mediated through upstream kinases such as Akt.[10]

Visualization of Key Signaling Pathway

The following diagram illustrates the L-carnitine-mediated activation of the Nrf2 signaling pathway, a critical mechanism for its indirect antioxidant effects.

Nrf2_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus LC L-Carnitine HCl AKT Akt LC->AKT Pre-treatment enhances pAKT p-Akt AKT->pAKT Phosphorylation (in response to stress) Nrf2_Keap1 Nrf2 Keap1 pAKT->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2_Keap1:f0->Nrf2_n Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to AOE Antioxidant Enzyme Genes (e.g., HO-1, SOD, CAT) ARE->AOE Promotes Transcription Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Interpretation P1 Procure L-Carnitine HCl & Reference Standards P2 Prepare Stock Solutions & Serial Dilutions P1->P2 P3 Prepare Assay Reagents (DPPH, ABTS, FRAP, etc.) P2->P3 A1 Perform DPPH Assay P3->A1 A2 Perform ABTS Assay P3->A2 A3 Perform FRAP Assay P3->A3 A4 Perform Cell-Based Assays (e.g., ROS measurement, Enzyme Activity) P3->A4 D1 Spectrophotometric/ Fluorometric Reading A1->D1 A2->D1 A3->D1 A4->D1 D2 Calculate % Inhibition / Scavenging / Reducing Power D1->D2 D3 Determine IC50 Values D2->D3 D4 Compare with Reference Standards D3->D4 D5 Statistical Analysis & Reporting D4->D5

References

Methodological & Application

Application Note and Protocol: Quantification of L-Carnitine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-Carnitine and its esters (acylcarnitines) are essential for cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2][3] The accurate quantification of free carnitine and total carnitine (free and esterified forms) in plasma is crucial for the diagnosis and monitoring of various inherited metabolic disorders, such as fatty acid oxidation defects and organic acidurias.[1][4][5] This document provides detailed protocols for three common methods for carnitine quantification in plasma: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and an Enzymatic Assay.

Methods Overview

A comparative summary of the analytical methods for L-carnitine quantification is presented below. LC-MS/MS is often the method of choice due to its high sensitivity and specificity.[1] HPLC-UV offers a more accessible alternative, though it may require derivatization to enhance sensitivity.[6][7] Enzymatic assays provide a simpler, high-throughput option suitable for routine clinical analysis.[2][8]

Experimental Protocols

Plasma Sample Collection and Handling
  • Collection: Collect whole blood in green top (sodium or lithium heparin) or lavender top (EDTA) tubes.[9][10]

  • Processing: Centrifuge the blood sample to separate the plasma.[9][10]

  • Storage: If not analyzed immediately, plasma samples should be stored frozen. Stability is maintained for up to 4 weeks when frozen.[10]

Protocol 1: Quantification by LC-MS/MS

This protocol is adapted from a hydrophilic interaction liquid chromatography (HILIC) tandem mass spectrometry method, which offers the advantage of not requiring derivatization.[1][3]

2.2.1. Materials and Reagents:

  • L-Carnitine hydrochloride (analytical standard)

  • D3-Carnitine (internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid

  • Potassium hydroxide (B78521) (KOH)

  • Hydrochloric acid (HCl)

  • Milli-Q water

2.2.2. Sample Preparation:

  • For Free Carnitine:

    • To a microcentrifuge tube, add 50 µL of plasma.

    • Add 50 µL of the working internal standard solution (D3-Carnitine).

    • Add 100 µL of 0.1% formic acid in acetonitrile to precipitate proteins.

    • Vortex briefly and then centrifuge at 13,000 RPM for 5 minutes.[1]

    • Transfer 100 µL of the supernatant to an autosampler vial.

    • Add 100 µL of 0.1% formic acid in Milli-Q water to each vial.[1]

  • For Total Carnitine:

    • To a microcentrifuge tube, add 50 µL of plasma.

    • Add 50 µL of 1 M KOH and incubate at 65°C for 15 minutes to hydrolyze acylcarnitines.[1]

    • Neutralize by adding 50 µL of 1 M HCl.[1]

    • Proceed with the addition of internal standard and protein precipitation as described for free carnitine.

2.2.3. LC-MS/MS Instrumentation and Conditions:

  • HPLC System: Waters 2795 separation module or equivalent.[1]

  • Column: Waters Atlantis HILIC Silica column (2.1 x 100 mm, 3 µm).[1]

  • Mobile Phase A: 0.1% formic acid in Milli-Q water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 300 µL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Mass Spectrometer: Tandem mass spectrometer operated in positive ion mode.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for carnitine and the internal standard.

2.2.4. Workflow Diagram:

LC-MS/MS Workflow for Carnitine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) hydrolysis Alkaline Hydrolysis (for Total Carnitine) plasma->hydrolysis Total Carnitine Path is_add Add Internal Standard plasma->is_add Free Carnitine Path hydrolysis->is_add protein_precip Protein Precipitation (Acetonitrile + Formic Acid) is_add->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilution Dilute with Aqueous Mobile Phase supernatant->dilution injection Inject into HPLC dilution->injection hilic HILIC Separation injection->hilic msms Tandem MS Detection (MRM Mode) hilic->msms quant Quantification msms->quant

Caption: LC-MS/MS workflow for plasma carnitine quantification.

Protocol 2: Quantification by HPLC-UV

This method requires pre-column derivatization to enable UV detection.[6][7]

2.3.1. Materials and Reagents:

  • L-Carnitine hydrochloride

  • Derivatizing reagent (e.g., p-bromophenacyl bromide, p-BPB)[6]

  • Acetonitrile (HPLC grade)

  • Citric acid

  • Triethanolamine

  • Perchloric acid

2.3.2. Sample Preparation and Derivatization:

  • Protein Precipitation:

    • To 200 µL of serum, add 20 µL of 3 M perchloric acid.

    • Vortex and centrifuge to precipitate proteins.

  • Hydrolysis (for Total Carnitine):

    • For total carnitine, the supernatant is subjected to alkaline hydrolysis to convert acylcarnitines to free carnitine.[6]

  • Derivatization:

    • An aliquot of the supernatant is dried.

    • The dried residue is reconstituted in the derivatization agent (p-BPB in acetonitrile) and heated to form the p-bromophenacyl ester of carnitine, which has a strong UV absorbance at 260 nm.[6]

2.3.3. HPLC Instrumentation and Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: SiO2 column.[6][7]

  • Mobile Phase: Acetonitrile–citric acid–triethanolamine mixture.[6][7]

  • Detection: UV absorbance at 260 nm.[6][7]

2.3.4. Workflow Diagram:

HPLC-UV Workflow for Carnitine Quantification cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Plasma/Serum Sample protein_precip Protein Precipitation (Perchloric Acid) plasma->protein_precip hydrolysis Alkaline Hydrolysis (for Total Carnitine) protein_precip->hydrolysis Total Carnitine Path derivatization Derivatization (e.g., p-BPB) protein_precip->derivatization Free Carnitine Path hydrolysis->derivatization injection Inject into HPLC derivatization->injection separation SiO2 Column Separation injection->separation detection UV Detection (260 nm) separation->detection quant Quantification detection->quant

Caption: HPLC-UV workflow for plasma carnitine quantification.

Protocol 3: Enzymatic Assay

This protocol is based on the reaction catalyzed by carnitine acetyltransferase.[8]

2.4.1. Materials and Reagents:

  • Commercial enzymatic assay kit (e.g., EnzyChrom™ L-Carnitine Assay Kit)[11]

  • Acetyl-CoA

  • Carnitine acetyltransferase

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris buffer

2.4.2. Assay Procedure:

  • Sample Preparation:

    • Deproteinize plasma samples, for example, by ultrafiltration.[2]

  • For Total Carnitine:

    • Perform alkaline hydrolysis on a separate aliquot of the deproteinized plasma to convert acylcarnitines to free carnitine.[8]

  • Enzymatic Reaction:

    • In a microplate well, carnitine reacts with acetyl-CoA in a reaction catalyzed by carnitine acetyltransferase.

    • This reaction releases Coenzyme A (CoA).[8]

  • Detection:

    • The liberated CoA reacts with DTNB to produce a colored product (thiophenolate ion), which can be measured spectrophotometrically at 412 nm.[8]

    • The absorbance is directly proportional to the carnitine concentration.

2.4.3. Signaling Pathway Diagram:

Enzymatic Assay Signaling Pathway carnitine L-Carnitine cat Carnitine Acetyltransferase carnitine->cat acetyl_coa Acetyl-CoA acetyl_coa->cat acetylcarnitine Acetyl-L-Carnitine cat->acetylcarnitine coa Coenzyme A cat->coa tnb Thiophenolate Ion (Colored Product) coa->tnb dtnb DTNB dtnb->tnb spectro Measure Absorbance at 412 nm tnb->spectro

Caption: Signaling pathway of the enzymatic carnitine assay.

Data Presentation

The following table summarizes the quantitative performance of the described analytical methods based on published literature.

Analytical MethodSample MatrixLinearity Range (µmol/L)Limit of Quantification (LOQ) (µmol/L)Precision (%RSD)Accuracy/Recovery (%)
LC-MS/MS Human Plasma1 - 200[1]1[1]< 18% (inter-day)[12]84 - 116%[12]
HPLC-UV Human Serum5 - 400[6][7]~5< 3.4% (within- and between-assay)[6][7]96.3 - 98.2%[6][7]
Enzymatic Assay Human Plasma5 - 150[2]1.7 - 5.0[2][8]< 5% (within- and between-day)[8]> 90%[2]

Conclusion

The choice of method for quantifying L-carnitine in plasma depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for research and the diagnosis of complex metabolic disorders.[1][4] HPLC-UV provides a robust and reliable alternative, particularly when mass spectrometry is not available.[6] Enzymatic assays are well-suited for high-throughput screening in a clinical setting due to their simplicity and speed.[8][11] Proper validation of any chosen method is essential to ensure accurate and precise results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation and Quantification of L-Carnitine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Carnitine and its acyl derivatives, such as Acetyl-L-Carnitine and Propionyl-L-Carnitine, are crucial compounds involved in cellular energy metabolism. They facilitate the transport of long-chain fatty acids into the mitochondrial matrix for beta-oxidation and energy production.[1] Given their importance in physiological processes and their use in dietary supplements and pharmaceutical formulations, robust and reliable analytical methods for their separation and quantification are essential for quality control, clinical diagnostics, and research.[2][3] This document details two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of L-Carnitine HCl and its key derivatives, catering to different analytical requirements from quality control of supplements to sensitive determination in biological matrices.

Method 1: Reversed-Phase HPLC with UV Detection using an Ion-Pair Reagent

This method is a straightforward and robust approach for the simultaneous determination of L-Carnitine and Acetyl-L-Carnitine. It is particularly suitable for quality control applications for supplements and energy drinks.[2][4] The use of an ion-pair reagent is necessary to enhance the retention of these highly polar compounds on a standard nonpolar reversed-phase column.[2][4]

Experimental Protocol

1. Materials and Reagents:

  • L-Carnitine Hydrochloride (≥98% purity)[4]

  • Acetyl-L-Carnitine Hydrochloride (≥98% purity)[4]

  • Methanol (B129727) (HPLC Grade)[4]

  • 1-Nonanesulfonic Acid Sodium Salt (Ion-Pair Reagent)[2][4]

  • Sodium Dihydrogen Phosphate (B84403) (NaH2PO4)[2][4]

  • Phosphoric Acid (H3PO4)[2][4]

  • Ultrapure Water[4]

2. Instrumentation:

  • HPLC system equipped with a UV detector[4]

  • Reversed-Phase C18 column (e.g., Inertsil ODS-3, 5 µm, 150 x 4.6 mm I.D.)[2][4]

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and an aqueous buffer. The aqueous portion consists of 5 mM 1-Nonanesulfonic Acid Sodium Salt and 20 mM Sodium Dihydrogen Phosphate, with the pH adjusted to 2.5 using Phosphoric Acid. A common ratio is 30:70 (v/v) Methanol to aqueous buffer.[2]

  • Flow Rate: 1.0 mL/min[2][4]

  • Column Temperature: 40 °C[2][4]

  • Detection Wavelength: 210 nm[2][4]

  • Injection Volume: 10 µL[2][4]

4. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of L-Carnitine HCl and Acetyl-L-Carnitine HCl in ultrapure water.[4] From these, prepare a series of working standards by serial dilution to construct a calibration curve.

  • Sample Preparation (Supplements/Energy Drinks):

    • Accurately weigh a portion of the powdered supplement (e.g., 0.1 g) or measure a volume of the liquid sample (e.g., 3 mL).[2]

    • Dissolve/disperse the sample in a known volume of ultrapure water (e.g., 90 mL).[2]

    • Use ultrasonication for approximately 10 minutes to ensure complete dissolution.[2]

    • Bring the solution to a final volume (e.g., 100 mL) with ultrapure water.[2]

    • Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[2]

Method 2: Reversed-Phase HPLC with Fluorescence Detection (Pre-column Derivatization)

For applications requiring higher sensitivity, such as the analysis of L-Carnitine, Acetyl-L-Carnitine, and Propionyl-L-Carnitine in biological fluids like human plasma, a method involving pre-column derivatization with a fluorescent agent is employed.[5][6][7] This approach overcomes the challenge that L-Carnitine and its derivatives lack a native chromophore, thus enabling highly sensitive detection.[8] 1-Aminoanthracene (B165094) (IAA) is a common derivatizing agent used for this purpose.[5][6][9]

Experimental Protocol

1. Materials and Reagents:

  • L-Carnitine (LC), Acetyl-L-Carnitine (ALC), and Propionyl-L-Carnitine (PLC) standards[6]

  • 1-Aminoanthracene (IAA)[6][9]

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as a catalyst[6][9]

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate[5][9]

  • Reagents for protein precipitation (if analyzing biological samples)

2. Instrumentation:

  • HPLC system with a Fluorescence detector[5]

  • Reversed-Phase C18 column (e.g., Hypersil C18)[5]

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of Acetonitrile and 0.1 M Ammonium Acetate, typically in a ratio of 28:72 (v/v).[5][7]

  • Flow Rate: 1.0 mL/min[5]

  • Fluorescence Detection: Excitation wavelength at 248 nm and Emission wavelength at 418 nm.[5][6][7]

4. Standard and Sample Preparation:

  • Standard Preparation: Prepare stock solutions of LC, ALC, and PLC in a suitable solvent. Create working standards for calibration by dilution.

  • Sample Preparation (Human Plasma):

    • Protein Precipitation: Extract the analytes from the plasma sample by protein precipitation.[5]

    • Derivatization: The extracted analytes are then derivatized. This pre-column derivatization is performed with 1-aminoanthracene (IAA) in a phosphate buffer, using EDC as a catalyst.[6][9]

    • Injection: Inject the final derivatized sample solution into the HPLC system.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described HPLC methods based on published data.

ParameterL-CarnitineAcetyl-L-CarnitinePropionyl-L-CarnitineMethod
Linearity Range 5 - 160 µmol/L[5]1 - 32 µmol/L[5]0.25 - 8 µmol/L[5]HPLC-Fluorescence[5]
5 - 400 µmol/L[1]Not SpecifiedNot SpecifiedHPLC-UV (Derivatized)[1]
84.74–3389.50 µg/mL[10]Not SpecifiedNot SpecifiedRP-HPLC-UV (Ion-Pair)[10]
Average Recovery 99.48%[5]99.94%[5]98.20%[5]HPLC-Fluorescence[5]
98.2%[1]Not SpecifiedNot SpecifiedHPLC-UV (Derivatized)[1]
100.83%–101.54%[10]Not SpecifiedNot SpecifiedRP-HPLC-UV (Ion-Pair)[10]
Precision (RSD) ≤ 5.83% (Intra- & Inter-day)[5]≤ 5.83% (Intra- & Inter-day)[5]≤ 5.83% (Intra- & Inter-day)[5]HPLC-Fluorescence[5]
3.36% (Within-assay)[1]Not SpecifiedNot SpecifiedHPLC-UV (Derivatized)[1]
3.34% (Between-assay)[1]Not SpecifiedNot SpecifiedHPLC-UV (Derivatized)[1]
Limit of Quantitation 5 nmol/ml[6]1 nmol/ml[6]0.25 nmol/ml[6]HPLC-Fluorescence[6]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the two described HPLC methods.

cluster_0 Method 1: RP-HPLC with UV Detection Sample Sample (e.g., Supplement, Energy Drink) Preparation Sample Preparation (Weigh/Measure, Dissolve, Sonicate, Dilute) Sample->Preparation Filtration Filtration (0.45 µm) Preparation->Filtration HPLC_System HPLC System (C18 Column, Ion-Pair Mobile Phase) Filtration->HPLC_System UV_Detection UV Detection (210 nm) HPLC_System->UV_Detection Data_Analysis Data Analysis (Quantification via Calibration Curve) UV_Detection->Data_Analysis

Caption: Workflow for RP-HPLC with UV Detection.

cluster_1 Method 2: RP-HPLC with Fluorescence Detection Sample Sample (e.g., Human Plasma) Extraction Analyte Extraction (Protein Precipitation) Sample->Extraction Derivatization Pre-column Derivatization (with 1-Aminoanthracene) Extraction->Derivatization HPLC_System HPLC System (C18 Column) Derivatization->HPLC_System Fluorescence_Detection Fluorescence Detection (Ex: 248 nm, Em: 418 nm) HPLC_System->Fluorescence_Detection Data_Analysis Data Analysis (Quantification) Fluorescence_Detection->Data_Analysis

Caption: Workflow for RP-HPLC with Fluorescence Detection.

References

Application Notes and Protocols: In Vivo Rodent Models for Studying L-Carnitine HCl Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Carnitine and its acetylated form, Acetyl-L-Carnitine (ALCAR), are naturally occurring amino acid derivatives essential for cellular energy metabolism.[1] Their primary function is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical step in energy production.[1][2] Beyond this metabolic role, L-Carnitine exhibits significant therapeutic potential, with studies investigating its neuroprotective, anti-inflammatory, antioxidant, and cognitive-enhancing properties.[1][3] Consequently, various in vivo rodent models have been developed to explore the mechanisms of action and efficacy of L-Carnitine supplementation in diverse pathological conditions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of rodent models to study the effects of L-Carnitine and its derivatives. This document outlines common experimental models, detailed protocols for administration, and summarizes key quantitative findings and molecular pathways.

Experimental Protocols

Protocol 1: Preparation and Administration of L-Carnitine HCl via Injection (Intraperitoneal or Subcutaneous)

This protocol is adapted for administering L-Carnitine or Acetyl-L-Carnitine (ALCAR) to investigate acute or sub-chronic effects, such as neuroprotection following injury.[1][4]

Materials:

  • L-Carnitine HCl or Acetyl-L-Carnitine HCl powder

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

  • 0.22 µm sterile filter

  • Animal scale

  • 70% Ethanol

Procedure:

  • Preparation of Carnitine Solution:

    • On the day of the experiment, weigh the required amount of Carnitine powder based on the desired dosage (e.g., 100 mg/kg).[1][4]

    • Dissolve the powder in sterile saline to a final concentration that allows for a suitable injection volume (typically 5-10 mL/kg for rats and 10 mL/kg for mice).[1] For a 100 mg/kg dose in a 10 mL/kg volume, the required concentration is 10 mg/mL.

    • Vortex the solution vigorously until the Carnitine is completely dissolved.[1]

    • For repeated injections, ensure sterility by filtering the solution through a 0.22 µm sterile filter into a new sterile tube.[1]

  • Animal Preparation and Injection:

    • Weigh the animal immediately before injection to calculate the precise volume required.[1]

    • Gently restrain the rodent. For mice, scruffing the neck is a common and effective method.[1]

    • For Intraperitoneal (i.p.) Injection: Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent injury to the bladder.[1]

    • For Subcutaneous (s.c.) Injection: Lift a fold of skin between the shoulder blades to create a "tent."

    • Disinfect the injection site with a swab of 70% ethanol.[1]

    • Insert the needle at a 15-30 degree angle. For i.p. injections, gently aspirate to ensure no blood or fluid is drawn.[1]

    • Inject the calculated volume of the Carnitine solution smoothly.

    • Withdraw the needle and return the animal to its cage. Monitor for any immediate adverse reactions.

Protocol 2: Chronic Administration of L-Carnitine HCl in Drinking Water

This protocol is suitable for long-term studies investigating the effects of sustained Carnitine supplementation on metabolism, aging, or chronic diseases.[5][6][7]

Materials:

  • L-Carnitine HCl powder

  • Drinking water bottles

  • Graduated cylinder

  • Animal scale

  • pH meter and pH adjustment solutions (e.g., NaOH or HCl, if necessary)

Procedure:

  • Preparation of Carnitine-Supplemented Water:

    • Calculate the total volume of drinking water needed for the animal cage for a 2-3 day period to ensure freshness.[1]

    • Weigh the appropriate amount of L-Carnitine HCl to achieve the desired concentration. Common concentrations range from 1 mg/mL to 1.5% w/v (15 g/L).[5][6]

    • Dissolve the L-Carnitine HCl powder in the drinking water. Ensure it is fully dissolved.

    • Check the pH of the solution. If necessary, neutralize it to avoid affecting the animals' water consumption.[5]

    • Fill the drinking water bottles with the prepared solution.

  • Administration and Monitoring:

    • Replace the standard water bottles in the cages with the Carnitine-supplemented bottles.

    • To accurately estimate the dose ingested, monitor daily water consumption by measuring the remaining volume every 24 hours.[1]

    • Weigh the animals regularly (e.g., weekly) to monitor their health and adjust the estimated daily dosage based on body weight.[1]

    • Prepare a fresh L-Carnitine HCl solution every 2-3 days to maintain stability and prevent bacterial contamination.[1]

Visualized Workflows and Signaling Pathways

General Workflow for In Vivo Carnitine Studies cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Rodent Model Selection (e.g., Disease-induced, Genetic) B Acclimatization (1-2 weeks) A->B C Baseline Measurements (Weight, Blood markers, etc.) B->C D Random Group Allocation (Control vs. Carnitine-Treated) C->D E Carnitine Administration (Injection, Oral Gavage, Drinking Water) D->E F In-Life Monitoring (Health, Behavior, Weight) E->F G Endpoint Sample Collection (Blood, Tissues, Organs) F->G H Biochemical & Histological Analysis G->H I Statistical Data Analysis H->I

A typical workflow for an in-vivo study of L-Carnitine in rodents.

Carnitine's Role in Mitochondrial Fatty Acid Oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA Fatty Acyl-CoA LCFA->AcylCoA CPT1 CPT1 AcylCoA->CPT1 + L-Carnitine AcylCarnitine Acyl-Carnitine CPT1->AcylCarnitine CACT CACT (Translocase) CPT2 CPT2 CACT->CPT2 (Inner Membrane) MatrixAcylCoA Fatty Acyl-CoA CPT2->MatrixAcylCoA + CoA AcylCarnitine->CACT BetaOx β-Oxidation MatrixAcylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA

The carnitine shuttle facilitates fatty acid transport for energy.

Key Signaling Pathways Modulated by L-Carnitine cluster_hubs Key Regulatory Hubs cluster_effects Downstream Cellular Effects Carnitine L-Carnitine Supplementation NFkB NF-κB Carnitine->NFkB Nrf2 Nrf2 Carnitine->Nrf2 PPARs PPARs (e.g., PPARα) Carnitine->PPARs Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammation OxidativeStress ↓ Oxidative Stress ↑ Antioxidant Genes (HO-1) Nrf2->OxidativeStress Metabolism ↑ Fatty Acid Oxidation ↓ Lipid Accumulation PPARs->Metabolism

L-Carnitine modulates inflammation, oxidative stress, and metabolism.

Quantitative Data Summary

The following tables summarize quantitative data from key studies involving L-Carnitine administration in rodent models.

Table 1: Dosage and Administration of L-Carnitine in Various Rodent Models

Rodent Model Carnitine Form Dosage & Administration Route Duration Research Application Key Findings Reference
Immature Rat Acetyl-L-Carnitine 100 mg/kg, Intraperitoneal (i.p.) 4 doses post-injury Traumatic Brain Injury Reduced neurologic impairment and lesion volume.[1]
Neonatal Rat Acetyl-L-Carnitine 100 mg/kg, Subcutaneous (s.c.) 4 doses post-injury Hypoxic-Ischemic Injury Smaller brain lesion volume.[1]
Adult Rat Acetyl-L-Carnitine 300 mg/kg, i.p. Not Specified Spinal Cord Injury Reduced lesion volume, improved mitochondrial respiration.[1]
Sprague-Dawley Rat L-Carnitine 100 mg/kg/day, Oral gavage 5 weeks Demyelination Model Improved nerve conduction velocity; reduced demyelination and inflammation.[8]
PPARα knockout Mouse L-Carnitine ~150 mg/kg/day in drinking water (1 mg/mL) 7 days Carnitine Deficiency Partially reversed metabolic abnormalities; elevated plasma carnitine.[5]
Mecp2-null Mouse Acetyl-L-Carnitine 100 mg/kg, s.c. Postnatal days 1-47 Rett Syndrome Model Significantly increased plasma levels of L-carnitine, ALCAR, and propionyl carnitine.[4]
C57BL/6 Mouse L-Carnitine 200 mg/kg/day in drinking water 3 weeks (of a 6-week diet) NAFLD Model (MCDD) Decreased hepatic lipid accumulation and oxidative stress; reduced fibrosis.[7]
Wistar Rat L-Carnitine 750 mg/kg, i.p. 8 weeks (5 times/wk) Exercise Physiology Increased free and short-chain acylcarnitine in muscle and heart.[9]
Fischer 344 Rat Acetyl-L-Carnitine 1.5% (w/v) in drinking water 1 month Aging Model Reversed age-associated decline in mitochondrial membrane potential and cardiolipin (B10847521) levels.[6]

| Diabetic Rat | L-Carnitine | 200 mg/kg, i.p. (twice daily) | Not Specified | Diabetic Cardiomyopathy | Replenished myocardial carnitine and prevented accumulation of long-chain fatty acyl CoA.[10] |

Table 2: Effects of L-Carnitine Supplementation on Key Biochemical and Physiological Parameters

Parameter Rodent Model Treatment Details Result Reference
Plasma Carnitine Levels Mecp2-null Mice 100 mg/kg/day ALCAR, s.c. Significantly higher levels of L-carnitine, ALCAR, and propionyl carnitine vs. saline.[4] [4]
Tissue Carnitine Levels PPARα knockout Mice ~150 mg/kg/day L-Carnitine, oral Reversed the 40-50% lower plasma and tissue carnitine levels seen in knockout mice.[5] [5]
Mitochondrial Function Old Fischer 344 Rats 1.5% ALCAR in drinking water Significantly reversed age-associated decline of mitochondrial membrane potential.[6] [6]
Inflammatory Markers Cuprizone-treated Rats 100 mg/kg/day L-Carnitine, oral Significantly reduced expression of IL-1β, p53, iNOS, and NF-KB in sciatic nerves.[8] [8]
Oxidative Stress Markers NAFLD Model Mice 200 mg/kg/day L-Carnitine, oral Mitigated cardiac reactive oxygen species (ROS) production.[7] [7]
Nerve Conduction Velocity Cuprizone-treated Rats 100 mg/kg/day L-Carnitine, oral Significantly improved NCV compared to untreated demyelinated rats.[8] [8]
Body Composition Young and Old Wistar Rats 15 g/L ALCAR in drinking water Decreased body lipid percentage in young rats; increased body protein in old rats.[1] [1]
Ambulatory Activity Old Fischer 344 Rats 1.5% ALCAR in drinking water Significantly increased total distance traveled, reversing age-related decline.[6] [6]

| Hepatic Fibrosis | NAFLD Model Mice | 200 mg/kg/day L-Carnitine, oral | Reduced hepatic fibrosis via modulation of αSMA, PPARγ, and NfƙB expression.[7] |[7] |

References

Investigating Carnitine HCl in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of Carnitine Hydrochloride (Carnitine HCl) in various cell culture systems. Carnitine and its acetylated form, Acetyl-L-Carnitine (ALCAR), are crucial molecules in cellular energy metabolism, playing a pivotal role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation and subsequent energy production in the form of ATP.[1][2][3][4] Beyond its role in energy metabolism, carnitine exhibits neuroprotective, anti-inflammatory, and antioxidant properties, making it a compound of significant interest in biomedical research and drug development.[5][6][7][8]

Cellular Mechanisms of Action

L-Carnitine's primary function is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step for their breakdown and energy generation.[1][9] This process is essential in high-energy-demand tissues such as skeletal and cardiac muscles.[2][3] Acetyl-L-carnitine not only participates in this process but can also donate its acetyl group for the synthesis of the neurotransmitter acetylcholine, highlighting its importance in neuronal function.[6] Furthermore, carnitine has been shown to modulate various signaling pathways, including the JAK2/STAT3 pathway in breast cancer stem cells, and can influence the expression of genes related to inflammation and cell survival.[10][11]

Data Presentation

The following tables summarize quantitative data from various cell culture studies investigating the effects of this compound and its derivatives. These tables provide a starting point for experimental design, including effective concentration ranges and observed cellular responses.

Table 1: Effective Concentrations of this compound and Acetyl-L-Carnitine in Different Cell Lines

Cell LineCompoundConcentration RangeObserved EffectReference
SH-SY5Y (Neuroblastoma)L-Carnitine HCl100 nM - 100 µMIncreased mitochondrial function
1321N1 (Astrocytoma)L-Carnitine HCl100 nM - 100 µMIncreased mitochondrial function
Rat Primary Cortical NeuronsAcetyl-L-Carnitine10 - 50 µM (chronic)Reduced cell mortality[12]
Rat Primary Cortical NeuronsL-Carnitine10 µM - 100 µMReduced cell necrosis and apoptosis[13]
C2C12 (Myoblasts)L-Carnitine500 µMProtection against oxidative stress[14]
MDA-MB-231 (Breast Cancer)L-Carnitine2.5 mM - 5 mMReduced proliferation, increased apoptosis[11]
HepG2 (Hepatoma)L-Carnitine2.5 mM - 10 mMDecreased cell viability[15]
HT29 (Colon Adenocarcinoma)Acetyl-L-CarnitineNot specifiedAffects wound-healing ability[16]
RAW 264.7 (Macrophages)(R)-oleoylthis compound5 - 25 µMPro-inflammatory signaling[10]

Table 2: Summary of Cellular Assays for Investigating this compound Effects

AssayPurposeTypical Cell LinesKey Parameters MeasuredReference
MTT AssayCell Viability/ProliferationVarious (e.g., HepG2, HT29, SH-SY5Y)Metabolic activity (formazan production)[10][16]
Western BlotProtein ExpressionVarious (e.g., MDA-MB-231, RAW 264.7)Phosphorylation of STAT3, JNK, ERK[10][11]
Flow Cytometry (Annexin V/PI)ApoptosisVarious (e.g., MDA-MB-231)Percentage of apoptotic and necrotic cells[10][11]
Seahorse XF AnalyzerMitochondrial RespirationVariousOCR, ECAR, basal/maximal respiration, ATP production[17]
ROS Detection AssaysOxidative StressVarious (e.g., C2C12, Rat Cortical Neurons)Levels of reactive oxygen species[13][14]
ELISACytokine SecretionImmune cells (e.g., RAW 264.7)Levels of TNF-α, IL-1β, IL-6[7][18]

Experimental Protocols

Here are detailed methodologies for key experiments to investigate the effects of this compound in cell culture.

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and proliferation by measuring the metabolic activity of the cells.

Materials:

  • Cells of interest (e.g., HepG2, SH-SY5Y)

  • Complete culture medium

  • This compound stock solution (sterile, dissolved in water or DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100 µM, 1 mM).

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the highest concentration of the solvent used for the stock solution).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Analysis of Protein Expression by Western Blot

This protocol is used to detect changes in the expression or phosphorylation status of specific proteins in response to this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • 6-well or 10 cm cell culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in appropriate culture plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound for the specified time.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer and collect the lysates.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 3: Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as desired.

  • Harvest both adherent and floating cells and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows related to the investigation of this compound.

carnitine_fatty_acid_transport cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Membrane cluster_matrix Matrix Long-chain fatty acid Long-chain fatty acid Fatty Acyl-CoA Fatty Acyl-CoA Long-chain fatty acid->Fatty Acyl-CoA Acyl-CoA Synthetase CPT1 CPT I Fatty Acyl-CoA->CPT1 L-Carnitine_cytosol L-Carnitine L-Carnitine_cytosol->CPT1 Acyl-Carnitine_cytosol Acyl-Carnitine Acyl-Carnitine_ims Acyl-Carnitine CPT1->Acyl-Carnitine_ims CoA CACT CACT Acyl-Carnitine_ims->CACT Acyl-Carnitine_matrix Acyl-Carnitine CACT->Acyl-Carnitine_matrix CPT2 CPT II Fatty Acyl-CoA_matrix Fatty Acyl-CoA CPT2->Fatty Acyl-CoA_matrix L-Carnitine Acyl-Carnitine_matrix->CPT2 Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA_matrix->Beta-Oxidation ATP ATP Beta-Oxidation->ATP Energy Production

Caption: Carnitine-mediated fatty acid transport into the mitochondria.

experimental_workflow cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture (e.g., SH-SY5Y, HepG2) carnitine_treatment This compound Treatment (Dose-response & Time-course) cell_culture->carnitine_treatment viability_assay Cell Viability (MTT Assay) carnitine_treatment->viability_assay apoptosis_assay Apoptosis (Flow Cytometry) carnitine_treatment->apoptosis_assay protein_assay Protein Expression (Western Blot) carnitine_treatment->protein_assay mito_assay Mitochondrial Function (Seahorse Assay) carnitine_treatment->mito_assay data_analysis Quantitative Analysis viability_assay->data_analysis apoptosis_assay->data_analysis protein_assay->data_analysis mito_assay->data_analysis interpretation Biological Interpretation data_analysis->interpretation

Caption: General experimental workflow for investigating this compound.

carnitine_signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor jak2 JAK2 receptor->jak2 carnitine L-Carnitine carnitine->jak2 Inhibits ros ROS carnitine->ros Reduces antioxidant_enzymes Antioxidant Enzymes (SOD, Catalase) carnitine->antioxidant_enzymes Upregulates p_jak2 p-JAK2 jak2->p_jak2 Phosphorylation stat3 STAT3 p_stat3 p-STAT3 stat3->p_stat3 Phosphorylation p_jak2->stat3 gene_expression Gene Expression (Proliferation, Survival) p_stat3->gene_expression Transcription Factor ros->jak2 Activates antioxidant_enzymes->ros Neutralizes

Caption: Modulation of JAK/STAT signaling and ROS by L-Carnitine.

References

Application Notes and Protocols for Dosage Determination of Carnitine HCl in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the appropriate dosage of Carnitine Hydrochloride (Carnitine HCl) for in vitro studies. This document includes a summary of effective concentrations from various studies, detailed experimental protocols for dosage determination, and visualizations of relevant signaling pathways.

Data Presentation: Effective Concentrations of this compound in Vitro

The following table summarizes the effective concentrations of this compound used in various in vitro studies, highlighting the cell type, concentration range, and observed effects. This information can serve as a starting point for designing dose-response experiments.

Cell Line/TypeConcentration RangeIncubation TimeObserved Effect
Human Neuroblastoma & Astrocytoma Cells100 nM - 100 µMNot SpecifiedSignificant increase in mitochondrial function.[1]
Human Ovarian Granulosa Cells (KGN)40 µM - 80 µMNot Specified80 µM was chosen as the optimal concentration for further experiments.[2]
C2C12 (Mouse Myoblast) Cells500 µmol/L1 - 24 hoursProtective effect against menadione-induced oxidative stress.[3]
Human Hepatoma (HepG2, SMMC-7721) Cells1.25 mM - 5.0 mM48 hoursDose-dependent and time-dependent induction of acetylated histone accumulation.[4]
Rat Bone Marrow CD34+ Hematopoietic Stem Cells0.2 mM and 0.4 mM48 hours0.2 mM increased CD34 gene and protein expression; 0.4 mM increased early cell apoptosis.

Experimental Protocols

A critical step in in vitro studies is to determine the optimal concentration of the test compound that elicits the desired biological effect without causing significant cytotoxicity. The following protocols outline a general workflow for determining the appropriate dosage of this compound.

Preparation of this compound Stock Solution

Proper preparation of a sterile, concentrated stock solution is crucial to minimize variability and contamination.

Materials:

  • This compound powder

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

Protocol:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO or PBS to achieve a high concentration stock solution (e.g., 100 mM).[5]

  • Vortex thoroughly until the powder is completely dissolved.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[6]

Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[6]

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][7]

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)[1][5]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment: The next day, prepare serial dilutions of this compound from the stock solution in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[5]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][8] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Protocol using GraphPad Prism:

  • Data Entry: Open GraphPad Prism and select an XY table. Enter the logarithm of the this compound concentrations in the X column and the corresponding cell viability data (e.g., percentage of control) in the Y column.[9]

  • Nonlinear Regression: Click "Analyze" and choose "Nonlinear regression".

  • Dose-Response Model: From the list of equations, select a dose-response inhibition model, such as "log(inhibitor) vs. response -- Variable slope (four parameters)".[9]

  • Analysis: Prism will then calculate the best-fit curve and provide the IC50 value, along with other parameters like the Hill slope and R-squared value.

Visualizations

Experimental Workflow for Dosage Determination

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_result Outcome prep_stock Prepare this compound Stock Solution treatment Treat Cells with Serial Dilutions of this compound prep_stock->treatment prep_cells Culture and Seed Cells in 96-well Plate prep_cells->treatment incubation Incubate for Desired Time treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability ic50 Determine IC50 using Nonlinear Regression calc_viability->ic50 optimal_dose Identify Optimal Dosage Range ic50->optimal_dose

Caption: A general workflow for determining the optimal dosage of this compound in vitro.

Signaling Pathways Modulated by this compound

Carnitine has been shown to modulate several key signaling pathways involved in cellular metabolism, inflammation, and survival.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Carnitine has been shown to activate this pathway, promoting cell survival and protecting against apoptosis.[10][11]

PI3K_Akt_Pathway carnitine This compound pi3k PI3K carnitine->pi3k Activates akt Akt (Protein Kinase B) pi3k->akt Activates bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Promotes bax Bax (Pro-apoptotic) akt->bax Inhibits survival Cell Survival bcl2->survival bax->survival

Caption: this compound activates the PI3K/Akt signaling pathway, promoting cell survival.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Carnitine has been shown to inhibit the activation and translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.[12][13][14]

NFkB_Pathway carnitine This compound nfkb_translocation NF-κB Translocation to Nucleus carnitine->nfkb_translocation Inhibits stimuli Inflammatory Stimuli (e.g., H₂O₂) stimuli->nfkb_translocation gene_expression Pro-inflammatory Gene Expression nfkb_translocation->gene_expression inflammation Inflammation gene_expression->inflammation

Caption: this compound inhibits the NF-κB signaling pathway, reducing inflammation.

References

Application Notes and Protocols for Studying Carnitine HCl Transport Genes Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine is a crucial molecule for cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. The primary transporter responsible for the high-affinity uptake of carnitine into cells is the Organic Cation/Carnitine Transporter 2 (OCTN2), encoded by the SLC22A5 gene.[1][2] Dysfunctional carnitine transport due to mutations in SLC22A5 leads to Primary Carnitine Deficiency (PCD), a severe autosomal recessive disorder characterized by hypoketotic hypoglycemia, cardiomyopathy, and muscle weakness.[3][4][5]

The CRISPR-Cas9 gene-editing technology offers a powerful tool to investigate the function of carnitine transport genes like SLC22A5. By creating precise gene knockouts or introducing specific mutations in cell lines or animal models, researchers can elucidate the molecular mechanisms of carnitine transport, model PCD, and screen for potential therapeutic interventions. These application notes provide detailed protocols for utilizing CRISPR-Cas9 to study carnitine transport genes, with a focus on SLC22A5.

Key Carnitine Transport Genes

While several transporters can handle carnitine, SLC22A5 is the primary high-affinity transporter. Another transporter, SLC22A16, also plays a role in carnitine transport in specific tissues. Genetic polymorphisms in both SLC22A5 and SLC22A16 have been shown to regulate carnitine pools.[2] This document will focus on the study of SLC22A5.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of SLC22A5 in Mammalian Cells

This protocol outlines the steps for generating SLC22A5 knockout cell lines using the CRISPR-Cas9 system. A human cell line such as HEK293T or a more disease-relevant cell type like induced pluripotent stem cells (iPSCs) can be used.[6]

1. sgRNA Design and Selection:

  • Target Selection: Identify the target region within the SLC22A5 gene. Targeting an early exon is recommended to maximize the likelihood of generating a loss-of-function mutation.

  • sgRNA Design Tools: Utilize online design tools like Benchling or the CRISPR Design Tool to generate potential sgRNA sequences.[7] These tools predict on-target efficiency and potential off-target effects.

  • Selection Criteria: Choose 2-3 sgRNAs with high predicted on-target scores and low off-target scores. Ensure the target sequence is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

Table 1: Example sgRNA Sequences for Human SLC22A5

Target ExonsgRNA Sequence (5'-3')PAM
Exon 1GACATCGTCACCATCGAGTGTGG
Exon 2GCTGCTGGTCATCGCCATCAAGG
Exon 3GTGCTGGACCGCTACCTGCTGGG

Note: These are example sequences and should be validated for specificity and efficiency before use.

2. Vector Cloning or Ribonucleoprotein (RNP) Complex Assembly:

  • Plasmid-based approach: Clone the selected sgRNA sequences into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138).[8] This allows for simultaneous expression of Cas9 and the sgRNA.

  • RNP-based approach: Synthesize the sgRNA and purchase purified Cas9 protein. Incubate the sgRNA and Cas9 protein to form RNP complexes just before transfection. This method can reduce off-target effects.

3. Delivery into Target Cells:

  • Cell Culture: Culture the target cells under standard conditions until they reach 70-80% confluency.

  • Transfection:

    • Lipofection: Use a lipid-based transfection reagent to deliver the Cas9/sgRNA plasmid or RNP complex into the cells.

    • Electroporation: For difficult-to-transfect cells, electroporation can be a more efficient delivery method.

  • Post-transfection: Culture the cells for 48-72 hours to allow for gene editing to occur.

4. Clonal Selection and Expansion:

  • Single-Cell Sorting: If using a vector with a fluorescent marker (e.g., GFP), use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into 96-well plates.

  • Limiting Dilution: Alternatively, perform serial dilutions of the transfected cell population to seed single cells into 96-well plates.

  • Colony Expansion: Culture the single cells until they form visible colonies. Expand these clonal populations for further analysis.

5. Validation of Knockout:

  • Genomic DNA Analysis:

    • PCR and Sanger Sequencing: Extract genomic DNA from the clonal populations. PCR amplify the targeted region of the SLC22A5 gene and sequence the PCR product to identify insertions or deletions (indels) that confirm the knockout.

    • T7 Endonuclease I (T7E1) Assay: This assay can be used to detect mismatches in heteroduplex DNA formed from wild-type and mutated DNA strands, providing a preliminary screen for editing efficiency.

  • Protein Expression Analysis:

    • Western Blot: Perform a Western blot using an antibody specific for the OCTN2 protein. A complete loss of the protein band in the knockout clones compared to the wild-type control confirms a successful knockout at the protein level.[9][10]

Protocol 2: Quantitative Carnitine Uptake Assay

This functional assay is crucial to confirm that the SLC22A5 knockout results in a loss of carnitine transport activity.

1. Cell Seeding:

  • Seed wild-type and SLC22A5 knockout cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay.

2. Uptake Experiment:

  • Wash: Gently wash the cells twice with a pre-warmed sodium-containing buffer (e.g., Hanks' Balanced Salt Solution).

  • Initiate Uptake: Add the uptake buffer containing a known concentration of radiolabeled L-carnitine (e.g., [³H]L-carnitine) to each well. For kinetic studies, use a range of carnitine concentrations.

  • Incubation: Incubate the plates at 37°C for a specific time (e.g., 10 minutes). The incubation time should be within the linear range of uptake.

  • Terminate Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold sodium-free buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

3. Quantification:

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration using a standard protein assay (e.g., BCA assay).

  • Data Analysis: Normalize the radioactivity counts to the protein concentration to determine the carnitine uptake rate (e.g., in pmol/mg protein/min). Compare the uptake rates between wild-type and knockout cells.

Data Presentation

Table 2: Quantitative Analysis of Carnitine Uptake in Wild-Type vs. SLC22A5 Knockout Cells

Cell LineL-Carnitine Uptake (pmol/mg protein/min)Percent Reduction in Uptake
Wild-Type HEK293T15.2 ± 1.8-
SLC22A5 KO Clone 11.3 ± 0.491.4%
SLC22A5 KO Clone 21.1 ± 0.392.8%

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Phenotypic Characterization of SLC22A5 Knockout Cells

PhenotypeWild-Type CellsSLC22A5 Knockout Cells
Intracellular Carnitine LevelHighSignificantly Reduced
Fatty Acid Oxidation RateNormalDecreased
Lipid AccumulationLowIncreased
Cell Viability under Glucose DeprivationHighReduced

Visualizations

experimental_workflow cluster_design 1. sgRNA Design & Vector Construction cluster_delivery 2. Delivery & Editing cluster_selection 3. Clonal Selection & Expansion cluster_validation 4. Knockout Validation sgRNA_design sgRNA Design for SLC22A5 vector_cloning Vector Cloning (Cas9 + sgRNA) sgRNA_design->vector_cloning transfection Transfection into Mammalian Cells vector_cloning->transfection editing Genomic Editing transfection->editing single_cell_sorting Single-Cell Sorting (FACS) editing->single_cell_sorting clonal_expansion Clonal Expansion single_cell_sorting->clonal_expansion genomic_validation Genomic Validation (Sequencing) clonal_expansion->genomic_validation protein_validation Protein Validation (Western Blot) genomic_validation->protein_validation functional_validation Functional Validation (Carnitine Uptake Assay) protein_validation->functional_validation

Caption: CRISPR-Cas9 workflow for generating and validating SLC22A5 knockout cell lines.

carnitine_transport_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_knockout CRISPR-Cas9 Knockout Carnitine_ext Carnitine OCTN2 OCTN2 (SLC22A5) Carnitine_ext->OCTN2 Transport Carnitine_int Carnitine OCTN2->Carnitine_int KO_effect Loss of Function Mitochondrion Mitochondrion Carnitine_int->Mitochondrion Shuttle FAO Fatty Acid Oxidation Mitochondrion->FAO Energy Production CRISPR CRISPR-Cas9 CRISPR->OCTN2 Targets

Caption: Carnitine transport pathway and the effect of CRISPR-Cas9 knockout of SLC22A5.

References

Mass Spectrometry Analysis of Carnitine HCl and Acylcarnitines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine and its acylated derivatives, known as acylcarnitines, are pivotal molecules in cellular energy metabolism. Their primary function involves the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key energy-generating process.[1][2] The analysis and quantification of carnitine and the spectrum of acylcarnitines are crucial in various research and clinical settings. Inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias, can be diagnosed and monitored through the profiling of specific acylcarnitines.[3][4] Furthermore, in drug development, acylcarnitine profiling is utilized to evaluate the metabolic effects and potential mitochondrial toxicity of new chemical entities.[5]

This document provides detailed application notes and protocols for the quantitative analysis of Carnitine HCl and acylcarnitines using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6]

Principles of Tandem Mass Spectrometry for Acylcarnitine Analysis

Tandem mass spectrometry (MS/MS) is the cornerstone for the analysis of carnitine and acylcarnitines due to its high selectivity and sensitivity.[5] The typical workflow involves electrospray ionization (ESI) in the positive ion mode, which generates protonated molecular ions [M+H]+ of the analytes.[5]

Two primary MS/MS scan functions are employed for acylcarnitine analysis:

  • Precursor Ion Scanning: All acylcarnitines share a common fragment ion at a mass-to-charge ratio (m/z) of 85, which corresponds to the carnitine backbone.[5] By setting the second mass analyzer (MS2) to selectively detect this fragment ion, the first mass analyzer (MS1) can scan for all parent ions that produce this fragment upon collision-induced dissociation (CID). This provides a comprehensive profile of all acylcarnitines present in the sample.[5]

  • Multiple Reaction Monitoring (MRM): For targeted quantification of specific carnitine and acylcarnitine species, MRM is the preferred method.[7][8] In this mode, the mass spectrometer is set to monitor specific precursor ion-to-product ion transitions for each analyte and its corresponding stable isotope-labeled internal standard. This approach offers enhanced sensitivity and specificity.[5]

Experimental Protocols

Protocol 1: Quantitative Analysis of Carnitine and Acylcarnitines in Human Plasma/Serum

This protocol details a method for the simultaneous quantification of free carnitine and a panel of acylcarnitines in human plasma or serum using UHPLC-MS/MS.

1. Materials and Reagents

  • Plasma/Serum samples (collected in EDTA or heparin tubes)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • n-Butanol

  • Acetyl chloride (or 3N HCl in n-butanol)

  • Stable isotope-labeled internal standards (e.g., d3-Carnitine, d3-Acetylcarnitine, etc.)

  • 96-well microtiter plates

  • Plate shaker

  • Nitrogen evaporator or vacuum concentrator

2. Sample Preparation

  • Protein Precipitation and Extraction:

    • Pipette 10-50 µL of plasma or serum into a microcentrifuge tube.[5]

    • Add 3 volumes of cold acetonitrile containing the deuterated internal standards.[5]

    • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[5]

    • Centrifuge at 16,000 x g for 5 minutes.[7]

    • Transfer the supernatant to a new clean tube or a well in a 96-well plate.[7]

  • Derivatization (Butylation): To enhance chromatographic retention and ionization efficiency, derivatization of the carboxyl group is often performed.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[5]

    • Add 50-100 µL of 3N HCl in n-butanol (or n-butanol with 5% v/v acetyl chloride) to each well.[5]

    • Seal the plate and incubate at 60-65°C for 15-30 minutes.

    • Evaporate the butanolic HCl to dryness under nitrogen.[5]

    • Reconstitute the dried residue in an appropriate volume of the initial mobile phase.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C8 or C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[8] For underivatized analysis, a HILIC column can be employed.[9]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acylcarnitines. A run time of 10-15 minutes is common to achieve separation of various acylcarnitine species.[7]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Spray Voltage: ~5500 V.

    • Source Temperature: ~450°C.

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized. The product ion at m/z 85 is a common fragment for all acylcarnitines.

4. Data Analysis and Quantification

  • Quantification is performed using a calibration curve generated from a series of standards with known concentrations.

  • The peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard is used for calculation. Stable isotope dilution is crucial for correcting for matrix effects and variations in sample preparation and instrument response.[3][10]

Protocol 2: Analysis of Acylcarnitines from Dried Blood Spots (DBS)

This protocol is widely used in newborn screening for inborn errors of metabolism.[5]

1. Sample Preparation

  • Punch a 3 mm disk from the dried blood spot into a well of a 96-well microtiter plate.[5]

  • Add 100 µL of methanol containing the deuterated internal standards to each well.[5]

  • Seal the plate and shake for 30-60 minutes at room temperature to elute the acylcarnitines.[5]

  • Transfer the methanol extract to a new 96-well plate.

  • Proceed with the derivatization and LC-MS/MS analysis steps as described in Protocol 1.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of carnitine and acylcarnitines.

Table 1: Linearity and Limits of Detection (LOD)

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)
Free Carnitine (C0)20 - 600[9]> 0.99[9]5[9]
Acetylcarnitine (C2)20 - 600[9]> 0.99[9]5[9]
Propionylcarnitine (C3)5 - 200[9]> 0.99[9]~0.5[9]
Butyrylcarnitine (C4)5 - 200[9]> 0.99[9]~0.5[9]
Octanoylcarnitine (C8)5 - 200[9]> 0.99[9]~0.5[9]
Palmitoylcarnitine (C16)5 - 200[9]> 0.99[9]~0.5[9]

Table 2: Recovery and Precision

AnalyteRecovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Free Carnitine (C0)> 88[9]< 10< 15
Acetylcarnitine (C2)> 88[9]< 10< 15
Octanoylcarnitine (C8)> 88[9]< 10< 15
Palmitoylcarnitine (C16)> 88[9]< 10< 15

Visualizations

Signaling Pathway: The Carnitine Shuttle

The carnitine shuttle is the primary metabolic pathway involving carnitine, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][11]

Caption: The Carnitine Shuttle System for fatty acid transport.

Experimental Workflow: LC-MS/MS Analysis of Acylcarnitines

This diagram outlines the general workflow for the quantitative analysis of carnitine and acylcarnitines from biological samples.[5]

Experimental_Workflow SampleCollection Sample Collection (Plasma, Serum, DBS) SamplePrep Sample Preparation (Protein Precipitation, Extraction) SampleCollection->SamplePrep Derivatization Derivatization (Butylation) SamplePrep->Derivatization LC_Separation LC Separation (Reversed-Phase or HILIC) Derivatization->LC_Separation MS_Analysis Tandem MS Analysis (ESI+, MRM) LC_Separation->MS_Analysis DataProcessing Data Processing & Quantification MS_Analysis->DataProcessing Results Results (Concentrations, Profiles) DataProcessing->Results

Caption: General workflow for acylcarnitine analysis.

Signaling Pathway: Acylcarnitine-Induced Pro-inflammatory Signaling

Elevated levels of certain acylcarnitines, particularly long-chain species, have been shown to activate pro-inflammatory signaling pathways.[12]

Proinflammatory_Signaling Acylcarnitine Elevated Acylcarnitines (e.g., C14-carnitine) PRR Pattern Recognition Receptors (e.g., TLRs) Acylcarnitine->PRR MyD88 MyD88 PRR->MyD88 MAPK MAPK Activation (JNK, ERK Phosphorylation) MyD88->MAPK NFkB NF-κB Activation MyD88->NFkB GeneExpression Pro-inflammatory Gene Expression MAPK->GeneExpression NFkB->GeneExpression Cytokines Cytokine & Chemokine Secretion (e.g., TNF-α, IL-6) GeneExpression->Cytokines

Caption: Acylcarnitine-induced pro-inflammatory signaling.

References

Application Notes and Protocols for Measuring Carnitine HCl Uptake in Isolated Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine is a crucial molecule responsible for the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix for subsequent β-oxidation, a primary energy-generating pathway.[1][2][3] The uptake of carnitine and its acylated esters into the mitochondrial matrix is facilitated by the carnitine/acylcarnitine translocase (CACT), also known as SLC25A20.[4] Dysregulation of this transport system is implicated in various metabolic diseases, making the measurement of carnitine uptake in isolated mitochondria a critical aspect of research and drug development.

These application notes provide an overview of the primary techniques used to measure carnitine HCl uptake in isolated mitochondria, complete with detailed protocols and comparative data.

Overview of Measurement Techniques

Several methods have been developed to quantify the uptake of carnitine into isolated mitochondria. The choice of technique often depends on the specific research question, available equipment, and desired throughput. The most common approaches include:

  • Radiolabeled Uptake Assays: Considered the gold standard for direct measurement of transport kinetics, this method uses radiolabeled carnitine (e.g., [14C] or [3H]-carnitine) to track its accumulation within mitochondria.

  • Fluorescence-Based Assays: This high-throughput method employs fluorescent carnitine analogs that are substrates for the CACT. Uptake is measured by the increase in fluorescence within the mitochondria.

  • Indirect Spectrophotometric Assays: These methods measure the activity of enzymes downstream of carnitine transport, such as carnitine acetyltransferase, to infer the rate of carnitine uptake.[5][6]

Data Presentation: Comparison of Carnitine Uptake Measurement Techniques

Technique Principle Typical Substrate Kinetic Parameters (Km) Kinetic Parameters (Vmax) Advantages Disadvantages
Radiolabeled Uptake Assay Direct measurement of radiolabeled substrate accumulation.[14C]Carnitine, [3H]Carnitine0.38 - 1.50 mM (for [14C]carnitine in rat heart mitochondria)[7]0.20 - 0.34 nmol/mg·min (for [14C]carnitine in rat heart mitochondria)[7]High sensitivity and specificity; provides direct kinetic data.Requires handling of radioactive materials; lower throughput.
Fluorescence-Based Assay Measurement of fluorescence increase from a carnitine-fluorophore conjugate upon mitochondrial uptake.BODIPY-Carnitine conjugates[8][9]Not typically reported directly for uptake.Not typically reported directly for uptake.High-throughput; real-time imaging possible; avoids radioactivity.[8][9]Potential for steric hindrance by the fluorophore affecting transport kinetics; requires specific probes.
Indirect Spectrophotometric Assay Measurement of a downstream enzymatic reaction dependent on carnitine transport.Unlabeled L-carnitineNot a direct measurement of uptake Km.Not a direct measurement of uptake Vmax.No specialized probes or radioactivity required; utilizes standard lab equipment.Indirect measurement; can be influenced by the activity of other enzymes.

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol describes a standard method for isolating mitochondria from cultured mammalian cells using differential centrifugation.[10][11][12][13]

Materials:

  • Cultured cells (e.g., HeLa, HEK293T)

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondrial Isolation Buffer (MIB): 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4. Keep on ice.

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Harvest cells by trypsinization or scraping and collect them in a pre-chilled centrifuge tube.

  • Wash the cells once with ice-cold PBS by centrifuging at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 1 mL of ice-cold MIB supplemented with protease inhibitors.

  • Allow the cells to swell on ice for 10-15 minutes.

  • Homogenize the cells using a pre-chilled Dounce homogenizer with a tight-fitting pestle (approximately 15-20 strokes). Check for cell lysis under a microscope.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant, which contains the mitochondria, and transfer it to a new pre-chilled tube.

  • Centrifuge the supernatant at 7,000-10,000 x g for 10 minutes at 4°C to pellet the mitochondria.[13]

  • Discard the supernatant and gently wash the mitochondrial pellet with 1 mL of ice-cold MIB.

  • Centrifuge again at 7,000-10,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of MIB or the appropriate assay buffer.

  • Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., BCA or Bradford).

Mitochondrial_Isolation_Workflow start Start: Harvest Cultured Cells wash_cells Wash with ice-cold PBS start->wash_cells resuspend_mib Resuspend in Mitochondrial Isolation Buffer (MIB) wash_cells->resuspend_mib swell Swell on ice resuspend_mib->swell homogenize Homogenize with Dounce Homogenizer swell->homogenize low_speed_centrifuge Centrifuge at 600 x g, 10 min, 4°C homogenize->low_speed_centrifuge collect_supernatant Collect Supernatant (contains mitochondria) low_speed_centrifuge->collect_supernatant Pellet: Nuclei, Unbroken Cells high_speed_centrifuge Centrifuge at 7,000-10,000 x g, 10 min, 4°C collect_supernatant->high_speed_centrifuge wash_pellet Wash Mitochondrial Pellet with MIB high_speed_centrifuge->wash_pellet Supernatant: Cytosolic Fraction final_centrifuge Final Centrifugation wash_pellet->final_centrifuge resuspend_final Resuspend in Assay Buffer final_centrifuge->resuspend_final protein_assay Determine Protein Concentration resuspend_final->protein_assay end End: Isolated Mitochondria protein_assay->end

Caption: Workflow for isolating mitochondria from cultured cells.

Protocol 2: Radiolabeled this compound Uptake Assay

This protocol details the direct measurement of carnitine uptake using [14C]this compound.

Materials:

  • Isolated mitochondria (from Protocol 1)

  • Assay Buffer: 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.4

  • [14C]this compound stock solution

  • Unlabeled L-carnitine HCl stock solution

  • Inhibitor (optional): e.g., Mersalyl (B1676301) acid (an inhibitor of CACT)

  • Stop Solution: Ice-cold Assay Buffer containing 10 mM unlabeled L-carnitine HCl

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Resuspend the isolated mitochondria in ice-cold Assay Buffer to a final protein concentration of 1-2 mg/mL.

  • Prepare reaction tubes on ice. Each tube will contain a final volume of 100 µL.

  • Add varying concentrations of [14C]this compound to the tubes. For kinetic analysis, co-dilute with unlabeled L-carnitine HCl to achieve the desired final carnitine concentrations while maintaining a constant specific activity.

  • To determine non-specific binding, prepare parallel tubes containing a high concentration of an inhibitor like mersalyl acid.

  • Pre-warm the reaction tubes to the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the uptake reaction by adding 50 µL of the mitochondrial suspension to each tube and vortex gently.

  • Incubate for the desired time points (e.g., 1, 2, 5, 10 minutes). For initial rate measurements, a short incubation time is crucial.

  • Terminate the reaction by adding 1 mL of ice-cold Stop Solution.

  • Immediately filter the contents of each tube through a glass fiber filter (e.g., GF/C) using a vacuum manifold.

  • Quickly wash the filter three times with 3 mL of ice-cold Stop Solution to remove external radioactivity.

  • Place the filter in a scintillation vial, add 5 mL of scintillation cocktail, and vortex.

  • Measure the radioactivity in a liquid scintillation counter.

  • Calculate the amount of carnitine taken up (nmol/mg mitochondrial protein) after correcting for non-specific binding.

Radiolabeled_Uptake_Workflow start Start: Isolated Mitochondria prepare_tubes Prepare reaction tubes with [14C]Carnitine +/- inhibitors start->prepare_tubes pre_warm Pre-warm tubes prepare_tubes->pre_warm initiate_reaction Initiate uptake by adding mitochondria pre_warm->initiate_reaction incubate Incubate at desired temperature and time initiate_reaction->incubate terminate Terminate with ice-cold Stop Solution incubate->terminate filter_wash Rapidly filter and wash terminate->filter_wash scintillation_count Measure radioactivity filter_wash->scintillation_count analyze Calculate uptake (nmol/mg protein) scintillation_count->analyze end End: Kinetic Data analyze->end

Caption: Workflow for the radiolabeled carnitine uptake assay.

Protocol 3: Fluorescence-Based Carnitine Uptake Assay

This protocol utilizes a fluorescent carnitine derivative, such as a BODIPY-carnitine conjugate, to measure uptake.[8][9]

Materials:

  • Isolated mitochondria (from Protocol 1)

  • Assay Buffer: 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.4

  • BODIPY-Carnitine probe stock solution (e.g., in DMSO)

  • Unlabeled L-carnitine HCl (for competition experiments)

  • Fluorometer or fluorescence microscope

Procedure:

  • Resuspend the isolated mitochondria in Assay Buffer to a final concentration of 0.5-1 mg/mL.

  • Add the mitochondrial suspension to the wells of a microplate or to a cuvette.

  • Add the BODIPY-Carnitine probe to a final concentration in the low micromolar range (the optimal concentration should be determined empirically).

  • For competition experiments, pre-incubate the mitochondria with an excess of unlabeled L-carnitine HCl for 5-10 minutes before adding the fluorescent probe.

  • Measure the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths for the BODIPY fluorophore.

  • Alternatively, for qualitative or single-organelle studies, mitochondria can be immobilized on a glass-bottom dish and imaged using a fluorescence microscope.

  • The rate of fluorescence increase corresponds to the rate of carnitine uptake.

Fluorescent_Uptake_Workflow start Start: Isolated Mitochondria add_to_plate Add mitochondrial suspension to microplate/cuvette start->add_to_plate add_probe Add BODIPY-Carnitine probe add_to_plate->add_probe measure_fluorescence Measure fluorescence intensity over time add_probe->measure_fluorescence analyze Analyze rate of fluorescence increase measure_fluorescence->analyze end End: Relative Uptake Rate analyze->end

Caption: Workflow for the fluorescence-based carnitine uptake assay.

Signaling Pathways and Logical Relationships

The uptake of carnitine is a critical step in the "carnitine shuttle," which facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix LCFA Long-Chain Fatty Acid LCFA_CoA Long-Chain Acyl-CoA LCFA->LCFA_CoA Acyl-CoA Synthetase CPT1 CPT1 LCFA_CoA->CPT1 Acylcarnitine_cyto Acylcarnitine CPT1->Acylcarnitine_cyto CACT CACT (SLC25A20) Acylcarnitine_cyto->CACT Carnitine_cyto L-Carnitine Carnitine_cyto->CPT1 Acylcarnitine_mito Acylcarnitine CPT2 CPT2 Acylcarnitine_mito->CPT2 LCFA_CoA_mito Long-Chain Acyl-CoA CPT2->LCFA_CoA_mito Beta_Oxidation Beta-Oxidation LCFA_CoA_mito->Beta_Oxidation Carnitine_mito L-Carnitine Carnitine_mito->CPT2 Carnitine_mito->CACT CACT->Carnitine_cyto CACT->Acylcarnitine_mito

Caption: The Carnitine Shuttle pathway for fatty acid transport.

Conclusion

The choice of method for measuring this compound uptake in isolated mitochondria will depend on the specific experimental goals and available resources. Radiolabeled assays provide the most direct and quantitative data on transport kinetics, while fluorescence-based methods offer a higher-throughput alternative suitable for screening and qualitative analysis. Indirect spectrophotometric assays can be a useful and accessible option, though they provide a less direct measure of uptake. By selecting the appropriate technique and following standardized protocols, researchers can accurately investigate the function of the mitochondrial carnitine transport system and its role in health and disease.

References

Application of L-Carnitine HCl in Neuroprotection Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Carnitine, a conditionally essential nutrient, and its acetylated ester, Acetyl-L-Carnitine (ALCAR), are pivotal in cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2][3] Emerging evidence from a robust body of preclinical research highlights the significant neuroprotective potential of L-Carnitine and ALCAR in a variety of models of neurological injury and neurodegenerative diseases.[1][4] These compounds have demonstrated the ability to mitigate neuronal cell death, reduce oxidative stress, and improve functional outcomes in conditions such as cerebral ischemia, traumatic brain injury, and neurotoxicity.[1][5]

The neuroprotective effects of L-Carnitine and ALCAR are attributed to several key mechanisms. These include enhancing mitochondrial respiration, modulating neurotransmitter systems, and exerting antioxidant and anti-inflammatory effects.[3][4][6] ALCAR, in particular, can donate its acetyl group to form acetylcholine, a key neurotransmitter, and contribute to the synthesis of other critical molecules like glutamate, glutamine, and GABA.[1] This multifaceted mode of action makes L-Carnitine and its derivatives compelling candidates for therapeutic development in neurology.

These application notes provide a summary of the use of L-Carnitine HCl in various neuroprotection research models, along with detailed protocols for key in vitro experiments to assess its neuroprotective efficacy.

Data Summary of L-Carnitine HCl in Neuroprotection Models

The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of L-Carnitine and Acetyl-L-Carnitine in different research models.

In Vitro Model Cell TypeInsultL-Carnitine/ALCAR ConcentrationOutcome MeasureResultsReference
Oxygen-Glucose Deprivation (OGD)PC12 cells3h OGD200 µmol/L LC or ALC (pretreatment for 24h)Cell Viability (MTT assay)Both LC and ALC significantly increased cell viability compared to the OGD group.[7]
Oxygen-Glucose Deprivation (OGD)PC12 cells120 min OGD50, 100, 200, 400 µmol/L LC or ALC (pretreatment for 24h)Cell Viability (MTT assay)Both LC and ALC showed a dose-dependent increase in cell viability.[7]
NMDA-induced ExcitotoxicityPrimary Rat Cortical Neurons30 min NMDA exposure1 mM ALCARCell ViabilityALCAR significantly inhibited acute and delayed neuronal cell death.[5][8]
Serum DeprivationPrimary Rat Hippocampal and Cortical Neurons24h serum deprivation10-50 µM ALCAR (chronic exposure for 10 days)Cell MortalityALCAR reduced cell mortality.[9]
Glutamate/Kainic Acid ExcitotoxicityPrimary Rat Hippocampal and Cortical Neurons24h exposure50 µM ALCAR (chronic treatment)Cell ViabilityPartial protection against glutamate- and kainic acid-induced cell death.[9]
In Vivo Model Animal ModelInsultL-Carnitine/ALCAR DosageOutcome MeasureResultsReference
Focal Cerebral IschemiaSprague-Dawley RatsTransient Middle Cerebral Artery Occlusion (MCAO)ALC (dosage not specified)Infarct SizeALC, but not LC, decreased infarction size.[7]
Mitochondrial DysfunctionSprague-Dawley Rats3-Nitropropionic acid (3-NPA) injection100 mg/kg LC (pretreatment)Neuronal Degeneration (Fluoro-Jade B staining)LC pretreatment significantly reduced neuronal degeneration and mortality.[10]
Amyotrophic Lateral Sclerosis (ALS)Transgenic Mice (human SOD1 G93A mutation)Genetic mutationOral administration (dosage not specified)Disease Onset and LifespanL-Carnitine significantly delayed disease onset and extended lifespan.[11]
Chronic Cerebral HypoperfusionRatsLigation of bilateral common carotid arteriesContinuous supplementation (dosage not specified)Cognitive ImpairmentL-Carnitine improved cognitive impairment and promoted axonal outgrowth and myelination.[12]

Key Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Oxygen-Glucose Deprivation (OGD)

This protocol details a common in vitro model of ischemic injury and the assessment of L-Carnitine's protective effects.

Materials:

  • PC12 cells (or other neuronal cell line/primary neurons)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • L-Carnitine HCl stock solution (sterile, concentration to be determined based on experimental design)

  • Glucose-free DMEM

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Cell Seeding: Seed PC12 cells at a density of 1 x 10^4 cells/well in a 96-well plate and allow them to adhere for 24 hours in complete DMEM with 10% FBS.[7]

  • Pre-treatment with L-Carnitine: Replace the medium with fresh medium containing the desired concentrations of L-Carnitine HCl (e.g., 50, 100, 200, 400 µmol/L).[7] Include a vehicle control group (medium without L-Carnitine). Incubate for 24 hours.

  • Induction of OGD:

    • Wash the cells twice with glucose-free DMEM.

    • Replace the medium with glucose-free DMEM and place the plate in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 3 hours).[7]

    • A normoxic control group should be maintained in glucose-containing DMEM in a standard incubator.

  • Reperfusion: After the OGD period, replace the glucose-free medium with complete DMEM (containing glucose and serum) and return the plate to the standard incubator for a recovery period (e.g., 24 hours).

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.[7]

  • Data Analysis: Express cell viability as a percentage of the normoxic control group.

Protocol 2: Assessment of Neurite Outgrowth in Primary Neurons

This protocol is designed to evaluate the neurotrophic effects of L-Carnitine on promoting neurite extension.

Materials:

  • Primary dorsal root ganglion (DRG) neurons or cortical neurons

  • Poly-L-lysine/laminin-coated plates

  • Neurobasal medium supplemented with B27, GlutaMAX, and Nerve Growth Factor (NGF)

  • L-Carnitine HCl stock solution

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody against β-III tubulin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope and image analysis software

Procedure:

  • Neuron Culture:

    • Isolate primary neurons from embryonic or neonatal rodents.

    • Plate the dissociated neurons on poly-L-lysine/laminin-coated plates in an appropriate initial attachment medium.[13]

    • After 24 hours, switch to a long-term culture medium (e.g., Neurobasal with supplements).[13]

  • L-Carnitine Treatment:

    • On day 2 of culture, add L-Carnitine HCl to the medium at desired final concentrations (e.g., 100 µM, 250 µM, 500 µM).[13] Include a vehicle-only control group.

    • Culture the neurons for an additional 48-72 hours.[13]

  • Immunocytochemistry:

    • Fix the cells with 4% PFA.[13]

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.[13]

    • Block non-specific binding with blocking buffer.[13]

    • Incubate with a primary antibody against β-III tubulin overnight at 4°C to visualize neurons and their neurites.[13]

    • Wash and incubate with a fluorescently labeled secondary antibody.[13]

    • Counterstain the nuclei with DAPI.[13]

  • Image Acquisition and Analysis:

    • Capture fluorescent images using a microscope.

    • Quantify neurite outgrowth using image analysis software.[13] Measure parameters such as the total neurite length per neuron, the number of primary neurites, and the number of branch points.[13]

Signaling Pathways and Mechanisms of Action

L-Carnitine and ALCAR exert their neuroprotective effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating the molecular mechanisms underlying their therapeutic potential.

L-Carnitine's Influence on Neurogenesis and Survival Pathways

L-Carnitine has been shown to promote neurogenesis from mesenchymal stem cells through the activation of the Wnt/β-catenin and Protein Kinase A (PKA) pathways.[14]

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor AC Adenylate Cyclase Receptor->AC L-Carnitine L-Carnitine L-Carnitine->Receptor cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA β-Catenin β-Catenin PKA->β-Catenin Activation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Frizzled->β-Catenin Stabilization TCF/LEF TCF/LEF Nucleus Nucleus β-Catenin->Nucleus Neurogenesis Genes Neurogenesis Genes TCF/LEF->Neurogenesis Genes Transcription

Caption: L-Carnitine activates PKA and Wnt/β-catenin pathways to promote neurogenesis.

ALCAR's Role in Neuronal Survival and Growth

Acetyl-L-Carnitine (ALCAR) is known to activate pro-survival signaling cascades, such as the PI3K/Akt and ERK pathways, which are critical for neuronal survival and neurite outgrowth.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK ALCAR Acetyl-L-Carnitine ALCAR->Receptor Akt Akt PI3K->Akt Gene Expression Neuronal Survival Neurite Outgrowth Akt->Gene Expression Inhibition of Apoptosis CREB CREB ERK->CREB Nucleus Nucleus CREB->Nucleus

Caption: ALCAR activates PI3K/Akt and ERK pathways for neuronal survival and growth.

General Experimental Workflow for In Vitro Neuroprotection Studies

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound like L-Carnitine HCl in an in vitro model.

G Start Start Cell_Culture Neuronal Cell Culture (Primary or Cell Line) Start->Cell_Culture Compound_Treatment L-Carnitine HCl Treatment (Dose-Response) Cell_Culture->Compound_Treatment Induce_Injury Induce Neuronal Injury (e.g., OGD, Excitotoxicity) Compound_Treatment->Induce_Injury Assess_Viability Assess Cell Viability (e.g., MTT, LDH) Induce_Injury->Assess_Viability Assess_Apoptosis Assess Apoptosis (e.g., TUNEL, Caspase Activity) Induce_Injury->Assess_Apoptosis Assess_Morphology Assess Neuronal Morphology (e.g., Neurite Outgrowth) Induce_Injury->Assess_Morphology Data_Analysis Data Analysis and Interpretation Assess_Viability->Data_Analysis Assess_Apoptosis->Data_Analysis Assess_Morphology->Data_Analysis End End Data_Analysis->End

Caption: A general workflow for in vitro neuroprotection studies.

Conclusion

L-Carnitine HCl and its acetylated form, ALCAR, represent promising therapeutic agents for neuroprotection. Their well-documented efficacy in a range of preclinical models, coupled with a multifaceted mechanism of action, provides a strong rationale for their continued investigation in the context of neurological disorders. The protocols and data presented here offer a foundational resource for researchers aiming to explore the neuroprotective potential of L-Carnitine in their own experimental settings. Further research is warranted to fully elucidate the intricate molecular pathways involved and to translate these preclinical findings into effective clinical therapies.

References

Application Notes and Protocols: Carnitine HCl as a Therapeutic Agent in Metabolic Disorder Studies

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine and its stable salt form, L-carnitine hydrochloride (Carnitine HCl), are pivotal in cellular energy metabolism.[1][2] Primarily, they facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key energy-generating process.[1][3][4][5] There is a growing body of research exploring the therapeutic potential of this compound in various metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and dyslipidemia.[6][7] These application notes provide a comprehensive overview of the mechanisms of action, quantitative data from relevant studies, and detailed experimental protocols for investigating this compound as a therapeutic agent.

Therapeutic Rationale and Mechanisms of Action

The therapeutic effects of this compound in metabolic disorders are attributed to several key mechanisms:

  • Enhanced Fatty Acid Oxidation: this compound is essential for the carnitine shuttle system, which transports long-chain fatty acids across the inner mitochondrial membrane.[1][8] By enhancing this process, it promotes fatty acid β-oxidation for energy production, which can help reduce the accumulation of lipids in tissues like the liver and muscle.[1][9][10]

  • Improved Insulin Sensitivity: L-carnitine supplementation may improve insulin sensitivity by several means.[3][11] It can enhance the mitochondrial oxidation of long-chain acyl-CoAs, the accumulation of which is linked to insulin resistance.[3][12] It may also positively influence the expression of genes involved in the insulin-signaling cascade and improve glucose utilization.[3][13]

  • Modulation of Glucose Metabolism: Studies suggest that L-carnitine can improve glucose metabolism by inducing changes in glycolytic and gluconeogenic enzymes.[3][13]

  • Reduction of Oxidative Stress and Inflammation: Carnitine has been shown to reduce oxidative stress in diabetic patients and may possess anti-inflammatory properties.[12]

Signaling Pathway of this compound in Ameliorating Insulin Resistance

cluster_cell Hepatocyte / Myocyte Carnitine This compound CPT1 CPT1 Carnitine->CPT1 Activates Mitochondria Mitochondria CPT1->Mitochondria Facilitates Transport FattyAcylCoA Long-Chain Fatty Acyl-CoA FattyAcylCoA->CPT1 BetaOxidation β-Oxidation Mitochondria->BetaOxidation Lipid_Accumulation Reduced Intracellular Lipid Accumulation BetaOxidation->Lipid_Accumulation Insulin_Signaling Improved Insulin Signaling Pathway Lipid_Accumulation->Insulin_Signaling Glucose_Uptake Enhanced Glucose Uptake Insulin_Signaling->Glucose_Uptake

Caption: this compound facilitates fatty acid transport for β-oxidation, reducing lipid accumulation and thereby improving insulin signaling.

Quantitative Data Summary

The following tables summarize findings from clinical trials and meta-analyses on the effects of L-carnitine supplementation on metabolic parameters.

Table 1: Effects of L-Carnitine on Glycemic Control [2][12][14]

ParameterStudy PopulationDosageDurationOutcome
Fasting Blood Sugar (FBS)Patients with metabolic syndrome, type 2 diabetes, obesity, or PCOS0.25–4 g/day 2–52 weeksSignificant reduction.[14][15]
HbA1cPatients with type 2 diabetes, obesity, or PCOS0.25–4 g/day 2–52 weeksSignificant reduction.[14][15]
HOMA-IR (Insulin Resistance)Patients with type 2 diabetes, obesity, or PCOS0.25–4 g/day 2–52 weeksSignificant reduction.[12][15]

Table 2: Effects of L-Carnitine on Lipid Profile [3][5][15]

ParameterStudy PopulationDosageDurationOutcome
Triglycerides (TG)Patients with metabolic syndrome>1 g/day 8–24 weeksSignificant reduction.[3][5]
Total CholesterolPatients with type 2 diabetes2-3 g/day 12-52 weeksSignificant reduction.[15]
LDL CholesterolPatients with type 2 diabetes2-3 g/day 12-52 weeksSignificant reduction.[15]
HDL CholesterolPatients with metabolic syndrome>1 g/day 8–24 weeksSignificant increase.[3][5]

Table 3: Effects of L-Carnitine on Liver Function in NAFLD [16][17][18]

ParameterStudy PopulationDosageDurationOutcome
Alanine Aminotransferase (ALT)Patients with NAFLDNot specifiedNot specifiedSignificant reduction.[17][18]
Aspartate Aminotransferase (AST)Patients with NAFLDNot specifiedNot specifiedSignificant reduction.[17][18]
Gamma-Glutamyl Transpeptidase (γ-GT)Patients with NAFLDNot specifiedNot specifiedSignificant improvement in liver function.[16]

Experimental Protocols

This section outlines detailed protocols for preclinical and in vitro studies to evaluate the therapeutic potential of this compound.

In Vitro Assessment of Glucose Uptake in L6 Myotubes

Objective: To determine the effect of this compound on insulin-stimulated glucose uptake in a skeletal muscle cell line.

Materials:

  • L6 myotubes

  • Alpha-Minimum Essential Medium (α-MEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • This compound

  • Insulin

  • 2-deoxy-D-[³H]glucose

  • Cytochalasin B

  • Scintillation fluid

Protocol:

  • Cell Culture: Culture L6 myoblasts in α-MEM with 10% FBS. Induce differentiation into myotubes by switching to α-MEM with 2% horse serum.

  • Treatment: Treat differentiated L6 myotubes with varying concentrations of this compound (e.g., 0.1, 0.5, 1 mM) for a specified duration (e.g., 24 hours).

  • Glucose Uptake Assay:

    • Serum-starve the cells for 3 hours.

    • Pre-incubate with Krebs-Ringer-HEPES (KRH) buffer.

    • Stimulate with or without insulin (e.g., 100 nM) for 20 minutes.

    • Add 2-deoxy-D-[³H]glucose and incubate for 5 minutes.

    • Terminate the assay with an ice-cold glucose solution.

    • Lyse the cells and measure radioactivity using a scintillation counter.

    • Determine non-specific uptake using cytochalasin B.

Experimental Workflow for In Vitro Glucose Uptake Assay

start Start: L6 Myotube Culture & Differentiation treatment This compound Treatment start->treatment serum_starvation Serum Starvation treatment->serum_starvation insulin_stimulation Insulin Stimulation serum_starvation->insulin_stimulation glucose_uptake 2-deoxy-D-[³H]glucose Uptake insulin_stimulation->glucose_uptake lysis Cell Lysis glucose_uptake->lysis scintillation_counting Scintillation Counting lysis->scintillation_counting data_analysis Data Analysis scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for assessing the effect of this compound on glucose uptake in L6 myotubes.

In Vivo Study in a High-Fat Diet-Induced Mouse Model of Insulin Resistance

Objective: To evaluate the effect of this compound supplementation on insulin sensitivity and metabolic parameters in a diet-induced obese mouse model.

Materials:

  • C57BL/6J mice

  • High-fat diet (HFD) (e.g., 45% of energy from fat)

  • Standard chow diet

  • L-Carnitine

  • Equipment for glucose and insulin tolerance tests

  • Kits for plasma insulin, triglyceride, and cholesterol analysis

Protocol:

  • Animal Model: Feed C57BL/6J mice a HFD for 8-12 weeks to induce insulin resistance.[10] A control group receives a standard chow diet.

  • Supplementation: Supplement the drinking water of a subset of HFD-fed mice with L-carnitine (e.g., 0.5%).[10]

  • Metabolic Testing:

    • Glucose Tolerance Test (GTT): After an overnight fast, administer an intraperitoneal (i.p.) glucose load (e.g., 2 g/kg body weight) and measure blood glucose at timed intervals.

    • Insulin Tolerance Test (ITT): After a short fast, administer an i.p. insulin injection (e.g., 0.75 U/kg body weight) and measure blood glucose at timed intervals.

  • Biochemical Analysis: At the end of the study, collect blood and tissues for analysis of plasma insulin, lipids, and tissue-specific markers of metabolism.

Logical Flow of In Vivo Experimental Design

start Start: C57BL/6J Mice diet_groups Dietary Groups: - Standard Chow - High-Fat Diet (HFD) start->diet_groups treatment_groups Treatment Groups (HFD): - HFD + Vehicle - HFD + this compound diet_groups->treatment_groups metabolic_tests Metabolic Phenotyping: - GTT - ITT treatment_groups->metabolic_tests biochemical_analysis Biochemical & Tissue Analysis metabolic_tests->biochemical_analysis end End: Data Analysis & Conclusion biochemical_analysis->end

Caption: Logical progression of an in vivo study investigating this compound in a diet-induced obesity model.

Conclusion

This compound shows considerable promise as a therapeutic agent in the management of metabolic disorders. Its fundamental role in fatty acid metabolism provides a strong rationale for its use in conditions characterized by lipid accumulation and insulin resistance. The protocols outlined here offer a foundation for researchers to further elucidate the mechanisms of action and therapeutic efficacy of this compound. Future research should focus on optimizing dosage and treatment duration for various metabolic conditions and exploring its potential in combination therapies.

References

Troubleshooting & Optimization

Overcoming Carnitine HCl solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming solubility challenges with Carnitine Hydrochloride (HCl) in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of L-Carnitine HCl in common laboratory solvents?

A1: L-Carnitine HCl is generally highly soluble in aqueous solutions. However, solubility can be influenced by the specific buffer system and its pH. It is also soluble in ethanol. For instance, L-Carnitine is soluble in PBS (pH 7.2) at approximately 10 mg/mL, while L-Carnitine HCl has a reported solubility of 50 mg/mL in PBS, which can be aided by ultrasonication.[1][2] Acetyl-L-Carnitine HCl is also highly soluble in water and ethanol.[3]

Q2: My Carnitine HCl is not dissolving completely in my buffer. What are the common causes?

A2: Incomplete dissolution can stem from several factors:

  • Inappropriate Solvent: While highly soluble in water, using a buffer outside the optimal pH range can be problematic.[3]

  • Low Solvent Temperature: The solubility of this compound can be temperature-dependent.[3]

  • High Concentration: You may be exceeding the solubility limit for the specific buffer and conditions.

  • Buffer Composition: The presence of other salts in your buffer could affect the solubility.

Q3: What is the optimal pH range for dissolving and storing this compound solutions?

A3: For related compounds like Acetyl-L-Carnitine, which is structurally similar, the most stable conditions are in neutral to acidic solutions (pH 3-7).[3] At a pH greater than 9, it can become unstable and hydrolyze.[3] While L-Carnitine HCl itself is more stable, it's good practice to maintain a pH within the 3-7 range for storage to prevent potential degradation of related acetylated forms.

Q4: Can I autoclave my this compound solution to sterilize it?

A4: No, autoclaving solutions containing carnitine compounds is not recommended. The high temperatures and pressures can lead to significant degradation.[3] Sterile filtration using a 0.22 µm filter is the preferred method for sterilization.[1]

Q5: How should I store my this compound stock solutions?

A5: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C.[1] For short-term use (up to a few days), refrigeration at 4°C is acceptable, provided the pH is within the stable range.[3] It is also advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Issue: this compound has precipitated out of my phosphate-buffered saline (PBS) solution upon storage in the refrigerator.

  • Possible Cause: The solubility of phosphate (B84403) salts, a key component of PBS, decreases at lower temperatures, which can cause them to precipitate, potentially co-precipitating the this compound.[4]

  • Troubleshooting Steps:

    • Gently warm the solution to room temperature or 37°C.[4]

    • Agitate the solution by gently swirling or using a magnetic stirrer at a low speed.[4]

    • Visually inspect the solution to ensure all precipitate has redissolved.

    • If the issue persists, consider preparing a fresh solution and storing it at room temperature if for short-term use, or preparing a concentrated stock in water and diluting it into PBS just before the experiment.

Issue: I am observing inconsistent results in my cell culture experiments with this compound.

  • Possible Cause: If using a related compound like Acetyl-L-Carnitine, gradual hydrolysis can occur in cell culture media, which is typically buffered to a pH between 7.2 and 7.4, especially during prolonged incubation at 37°C.[3]

  • Troubleshooting Steps:

    • Prepare fresh this compound-supplemented media for each experiment.[3]

    • For long-term incubation experiments, consider replacing the media with freshly prepared supplemented media at regular intervals (e.g., every 24 hours).[3]

Data on Solubility

The following tables summarize the solubility of this compound and related compounds in various solvents.

CompoundSolventSolubilityNotes
L-Carnitine HClH₂O175 mg/mL (885.36 mM)Requires ultrasonic treatment.[1]
L-Carnitine HClPBS50 mg/mL (252.96 mM)Requires ultrasonic treatment.[1]
L-CarnitinePBS (pH 7.2)~10 mg/mL
Acetyl-L-Carnitine HClWaterHighly soluble[3]
Acetyl-L-Carnitine HClEthanolHighly soluble[3]
DL-Carnitine HClDMSO40 mg/mL (202.36 mM)Use fresh DMSO as it is moisture-absorbing.[5]
DL-Carnitine HClWater40 mg/mL[5]
Palmitoyl-DL-carnitineEthanol~20 mg/mL[6]
Palmitoyl-DL-carnitineDMSO~14 mg/mL[6]
Acetyl-L-carnitineEthanol~20 mg/mL[7]
Acetyl-L-carnitineDMSO~10 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of a Concentrated L-Carnitine HCl Stock Solution in Water

  • Materials:

    • L-Carnitine HCl powder

    • High-purity water (e.g., Milli-Q or equivalent)

    • Sterile conical tubes or vials

    • Vortex mixer

    • Ultrasonic water bath

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Weigh the desired amount of L-Carnitine HCl powder in a sterile conical tube.

    • Add the appropriate volume of high-purity water to achieve the desired concentration (e.g., for a 1 M solution, add the appropriate amount of water to the corresponding mass of L-Carnitine HCl).

    • Vortex the solution until the powder is mostly dissolved.

    • Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes to ensure complete dissolution.[1]

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.[1]

Protocol 2: Troubleshooting this compound Precipitation in Buffer

  • Initial Assessment:

    • Visually confirm the presence of a precipitate.

    • Note the storage conditions (temperature, duration) and the buffer composition.

  • Redissolution Procedure:

    • If the solution has been refrigerated, allow it to warm to room temperature.

    • Place the container in a water bath set to a gentle temperature (e.g., 37°C) for 15-30 minutes. Caution: Avoid excessive heat, which could degrade the compound.

    • Gently agitate the solution periodically by swirling or using a magnetic stirrer on a low setting.

    • Once the solution is clear, allow it to cool to room temperature.

    • Verify the pH of the solution to ensure it has not shifted significantly.

  • Preventative Measures:

    • If precipitation recurs upon cooling, consider reducing the concentration of the this compound or the buffer salts.

    • Alternatively, prepare a concentrated stock of this compound in water and add it to the buffer immediately before use.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound add_buffer Add Aqueous Buffer weigh->add_buffer dissolve Vortex / Sonicate add_buffer->dissolve precipitate Precipitate Observed? dissolve->precipitate warm Gently Warm (37°C) precipitate->warm Yes use_solution Solution Ready for Use precipitate->use_solution No agitate Agitate Solution warm->agitate check_dissolved Fully Dissolved? agitate->check_dissolved remake Consider Remaking Solution (Lower Concentration or Different Buffer) check_dissolved->remake No check_dissolved->use_solution Yes

Caption: Troubleshooting workflow for this compound solubility issues.

carnitine_shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FA Fatty Acid AcylCoA Fatty Acyl-CoA FA->AcylCoA ACS CPT1 CPT1 AcylCoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 AcylCarnitine Acyl-Carnitine CPT1->AcylCarnitine Forms CACT CACT CACT->Carnitine_cyto CPT2 CPT2 CACT->CPT2 AcylCoA_matrix Fatty Acyl-CoA CPT2->AcylCoA_matrix Reforms Carnitine_matrix Carnitine CPT2->Carnitine_matrix Releases AcylCarnitine->CACT BetaOx β-Oxidation AcylCoA_matrix->BetaOx Carnitine_matrix->CACT

Caption: The Carnitine shuttle pathway for fatty acid transport.

References

Technical Support Center: Stability of Carnitine HCl in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Carnitine HCl when used in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily dependent on pH and temperature. While relatively stable in neutral to acidic conditions, its stability decreases in basic environments (pH > 9), where it can undergo degradation. For experimental use, it is advisable to prepare fresh solutions or store stock solutions at a neutral to acidic pH at 4°C for short-term use.

Q2: Can I expect this compound to be stable in my cell culture medium throughout a multi-day experiment?

A2: Standard cell culture media, such as DMEM and RPMI-1640, typically have a pH between 7.2 and 7.4. While this compound is relatively stable at this physiological pH, prolonged incubation at 37°C can lead to gradual degradation over several days. The exact rate of degradation can be influenced by the specific components of the medium. For long-term experiments, it is recommended to either replace the medium with freshly supplemented this compound periodically (e.g., every 24-48 hours) or to perform a stability study to determine the degradation rate in your specific experimental setup.[1]

Q3: What are the primary degradation products of this compound?

A3: The main degradation pathway for this compound in aqueous solutions involves the hydrolysis of the molecule. Under certain conditions, possible degradation products could include trimethylamine (B31210) and crotonobetaine.

Q4: Is it acceptable to autoclave cell culture medium containing this compound?

A4: No, autoclaving solutions containing this compound is not recommended. The high temperatures and pressures of autoclaving can lead to significant degradation of the compound. Sterile filtration is the preferred method for sterilizing media supplemented with this compound.[1]

Q5: Are there any visible signs of this compound degradation in culture media?

A5: Visual inspection is unlikely to reveal the degradation of this compound in cell culture media, as the compound and its initial degradation products are soluble and colorless. Quantitative analysis is necessary to determine the concentration of intact this compound.

Troubleshooting Guide

Issue: Inconsistent or unexpected results in cell culture experiments with this compound supplementation.

Possible CauseTroubleshooting Steps & Solutions
Degradation of this compound in Culture Medium Step 1: Review Preparation and Storage. Ensure that this compound stock solutions are freshly prepared and stored appropriately (short-term at 4°C, long-term at -20°C). Avoid repeated freeze-thaw cycles.Step 2: Implement Periodic Media Changes. For experiments lasting longer than 48 hours, consider replacing the cell culture medium with freshly prepared medium containing this compound every 24 to 48 hours to maintain a consistent concentration.[1]Step 3: Conduct a Stability Study. Perform a stability study to quantify the degradation of this compound in your specific cell culture medium under your experimental conditions (37°C, 5% CO2). An experimental protocol for this is provided below.
Interaction with Media Components Step 1: Evaluate Media Formulation. Be aware of the components in your specific cell culture medium. While major interactions are not commonly reported, complex media formulations could potentially influence the stability of supplemented compounds. Step 2: Simplify the System. If interactions are suspected, consider using a simpler, defined medium for initial experiments to rule out confounding factors.
Incorrect Initial Concentration Step 1: Verify Weighing and Dilution Calculations. Double-check all calculations for the preparation of stock and working solutions to ensure the initial concentration is accurate.Step 2: Use a Calibrated Balance. Ensure that the balance used for weighing the this compound powder is properly calibrated.
Cellular Uptake and Metabolism Step 1: Account for Cellular Activity. Recognize that living cells will actively take up and metabolize this compound, leading to a decrease in its concentration in the medium over time.[2][3][4][5][6] This is a biological process and not a sign of instability.Step 2: Measure Uptake Rates. If precise extracellular concentrations are critical, consider conducting experiments to measure the rate of carnitine uptake by your specific cell line.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Media

This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time.

Objective: To quantify the concentration of this compound in cell culture medium at various time points under standard cell culture conditions (37°C, 5% CO₂).

Materials:

  • This compound powder

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes or multi-well plates

  • Calibrated incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector[7][8][9][10][11]

  • Appropriate HPLC column and reagents (as per chosen analytical method)

  • Sterile syringe filters (0.22 µm)

Methodology:

  • Preparation of this compound Spiked Media:

    • Prepare a stock solution of this compound in sterile water or phosphate-buffered saline (PBS).

    • Spike the cell culture medium with the this compound stock solution to the desired final concentration.

    • Prepare a sufficient volume to allow for sampling at all time points.

  • Incubation:

    • Aliquot the spiked media into sterile containers (e.g., 15 mL conical tubes or wells of a 6-well plate) to create individual samples for each time point.

    • Place the samples in a humidified incubator at 37°C with 5% CO₂.

  • Sample Collection:

    • At designated time points (e.g., 0, 6, 12, 24, 48, 72, 96, 120, 144, and 168 hours), remove one sample container from the incubator.

    • Filter the medium through a 0.22 µm syringe filter to remove any potential microbial contamination.

    • Store the samples at -80°C until analysis.

  • Quantitative Analysis by HPLC:

    • Analyze the collected samples using a validated HPLC method for the quantification of L-carnitine.[7][8][9][10][11] A common approach involves pre-column derivatization followed by fluorescence detection for enhanced sensitivity.[9]

    • Prepare a standard curve using known concentrations of this compound in the same cell culture medium to ensure accurate quantification.

    • Determine the concentration of this compound in each sample.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

    • Plot the percentage of remaining this compound against time to visualize the degradation profile.

Data Presentation:

Table 1: Stability of this compound in Cell Culture Medium at 37°C

Time (hours)Concentration (µg/mL)% Remaining
0[Initial Concentration]100%
6[Measured Concentration][%]
12[Measured Concentration][%]
24[Measured Concentration][%]
48[Measured Concentration][%]
72[Measured Concentration][%]
96[Measured Concentration][%]
120[Measured Concentration][%]
144[Measured Concentration][%]
168[Measured Concentration][%]
Protocol 2: HPLC Quantification of L-Carnitine in Cell Culture Media (Example Method)

This is an example protocol based on common HPLC methods for L-carnitine analysis.[7][8][9][10][11] Method optimization may be required for specific equipment and reagents.

Objective: To quantify L-carnitine in cell culture media samples.

Materials:

Methodology:

  • Sample Preparation:

    • Thaw collected media samples.

    • If the media contains serum, perform a deproteinization step.

    • Add a known concentration of the internal standard to each sample and standard.

  • Derivatization:

    • Mix the sample with 1-aminoanthracene and EDAC solutions.

    • Incubate the mixture to allow the derivatization reaction to complete.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer (pH adjusted with acetic acid).[9]

    • Flow Rate: As per column specifications (e.g., 1.0-1.5 mL/min).[9]

    • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the aminoanthracene derivative (e.g., Ex: 248 nm, Em: 418 nm).[9]

    • Inject the derivatized sample into the HPLC system.

  • Quantification:

    • Identify and integrate the peaks corresponding to the derivatized L-carnitine and the internal standard.

    • Calculate the concentration of L-carnitine in the samples by comparing the peak area ratios to a standard curve.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment prep Prepare this compound- spiked Cell Culture Medium aliquot Aliquot into Sterile Containers for Each Time Point prep->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample Collect Samples at Designated Time Points incubate->sample t = 0, 6, 12, ... 168h filter Sterile Filter (0.22 µm) sample->filter store Store at -80°C filter->store hplc Quantify this compound by HPLC store->hplc analyze Analyze Data and Determine Degradation Rate hplc->analyze

This compound Stability Workflow

carnitine_shuttle Carnitine's Role in Fatty Acid Metabolism cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix FA Fatty Acid AcylCoA Fatty Acyl-CoA FA->AcylCoA Activation CPT1 CPT1 AcylCoA->CPT1 AcylCarnitine_cyto Acylcarnitine CPT1->AcylCarnitine_cyto Carnitine_cyto Carnitine Carnitine_cyto->CPT1 translocase Carnitine-Acylcarnitine Translocase (CACT) AcylCarnitine_cyto->translocase AcylCarnitine_mito Acylcarnitine CPT2 CPT2 AcylCarnitine_mito->CPT2 Carnitine_mito Carnitine CPT2->Carnitine_mito AcylCoA_mito Fatty Acyl-CoA CPT2->AcylCoA_mito Carnitine_mito->translocase BetaOx β-Oxidation AcylCoA_mito->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA translocase->Carnitine_cyto translocase->AcylCarnitine_mito

Carnitine Shuttle Pathway

References

Technical Support Center: Optimizing Carnitine HCl Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Carnitine HCl in cell viability assays. Find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell viability assays?

A1: The effective concentration of this compound is highly dependent on the cell line and the specific biological question. Based on published studies, a broad starting range to consider is from the low micromolar (µM) to the low millimolar (mM) range. For instance, protective effects against cytotoxicity in some cell lines have been observed at concentrations as low as 10 µM to 50 µM, while studies on direct cytotoxicity or anti-proliferative effects may require a wider range, from 1 µM up to 10 mM or higher to determine the half-maximal inhibitory concentration (IC50).[1][2] It is always recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental conditions.

Q2: How should I prepare and store this compound solutions for cell culture experiments?

A2: this compound is readily soluble in water and cell culture media.[3] It is advisable to prepare a sterile, high-concentration stock solution (e.g., 100 mM) in a serum-free medium or sterile phosphate-buffered saline (PBS). This stock solution can be stored in aliquots at -20°C for several weeks to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution directly into the complete cell culture medium to achieve the desired final concentration. To minimize degradation, it is best practice to prepare fresh dilutions for each experiment.[3]

Q3: Can this compound interfere with common cell viability assays?

A3: While direct chemical interference is not widely reported, it is crucial to include proper controls. For tetrazolium-based assays like MTT and XTT, which measure metabolic activity, it's possible that high concentrations of any compound could influence cellular metabolism. A cell-free control, where this compound is added to the assay reagents in media without cells, can help identify any direct chemical reduction of the assay substrate.

Q4: What are the known signaling pathways affected by this compound that might influence cell viability?

A4: L-carnitine and its acetylated form have been shown to modulate several key signaling pathways that can impact cell proliferation, survival, and death. These include pro-survival pathways like PI3K/Akt and ERK1/2, which are often associated with the expression of anti-apoptotic and antioxidant proteins.[4] Additionally, carnitine has been implicated in the regulation of inflammatory pathways such as NF-κB and pathways involved in development and differentiation, including Wnt/β-catenin and PKA.[4][5][6]

Troubleshooting Guides

Issue 1: Inconsistent or No Effect of this compound on Cell Viability
Possible CauseTroubleshooting Steps
Suboptimal Concentration The effective concentration is cell-line specific. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 10 mM) to identify the optimal working range for your specific cells.
Insufficient Incubation Time The effects of this compound may be time-dependent. Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, and 72 hours) to determine the optimal treatment time.
Degradation of this compound Improper storage or handling can lead to a loss of activity. Prepare fresh this compound solutions for each experiment from a properly stored stock and avoid multiple freeze-thaw cycles.[3]
Cell Seeding Density The initial number of cells seeded can influence the outcome of viability assays. Optimize the cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during treatment.
Issue 2: High Background or Inconsistent Readings in Viability Assays
Possible CauseTroubleshooting Steps
Precipitate Formation Although soluble, very high concentrations of this compound might precipitate in complex media. Ensure the stock solution is fully dissolved before adding it to the culture medium. Visually inspect the medium after adding this compound.
Media Components Interference Phenol (B47542) red in culture media can interfere with the absorbance readings in colorimetric assays. Consider using phenol red-free media for the assay itself.
Uneven Cell Plating Inconsistent cell numbers across wells will lead to variable results. Ensure a homogenous single-cell suspension before plating and use appropriate pipetting techniques to minimize variability.
Edge Effects Wells on the perimeter of a 96-well plate are prone to evaporation, leading to altered concentrations and cell stress. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile water or PBS.

Data Presentation

Table 1: Reported Concentrations of L-Carnitine and Acetyl-L-Carnitine (ALCAR) in Cell Viability and Proliferation Studies

CompoundCell LineConcentration RangeObserved EffectReference
L-CarnitineMDA-MB-231 (CD44+ CSCs)0.5 - 10 mMSignificant changes in proliferation at 2.5 mM and 5 mM.[7]
L-CarnitineHL7702 (human hepatocytes)0.01 - 5 mMNo significant effect on cell growth up to 3 mM; toxicity observed at 5 mM. Protective effect against H2O2-induced toxicity at 0.1 - 3 mM.[8]
L-CarnitineHepG2, SMMC-77211.25 - 10 mMDose-dependent decrease in HepG2 cell viability.[9]
L-CarnitineRat Trophoblast Cells1 - 50 mMIncreased live cell percentage at 10 mM and 50 mM.[10]
Acetyl-L-CarnitineSH-SY5Y, KELLY (neuroblastoma)1 - 100 µMA good starting range of 10 µM to 50 µM is suggested for protective effects.[1]
Acetyl-L-CarnitineHepG20.5 - 60 µM/mLIC50 values of 43.12, 40.61, and 45.70 µM/mL after 24, 48, and 72 hours, respectively.[11]
Acetyl-L-CarnitineHT290.5 - 60 µM/mLIC50 values of 56.42, 54.71, and 56.28 µM/mL after 24, 48, and 72 hours, respectively.[11]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for determining the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Carefully remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include wells with medium only (blank) and cells with medium but no this compound (negative control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: XTT Cell Viability Assay

This protocol provides an alternative to the MTT assay, with the advantage of a soluble formazan product.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear-bottom tissue culture plates

  • XTT labeling reagent and electron-coupling reagent (commercially available kits)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5-6.5% CO₂.

  • Preparation of XTT Labeling Mixture: Immediately before use, thaw the XTT labeling reagent and electron-coupling reagent. Mix the reagents according to the manufacturer's instructions (e.g., mix 5 mL of XTT labeling reagent with 0.1 mL of electron coupling reagent for one 96-well plate).

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 4-18 hours at 37°C and 5-6.5% CO₂, depending on the cell type and metabolic rate.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 3: LDH Cytotoxicity Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • Complete cell culture medium (preferably with low serum, e.g., 1%)

  • This compound stock solution

  • 96-well clear-bottom tissue culture plates

  • LDH cytotoxicity assay kit (containing LDH reaction buffer, dye solution, and lysis solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in the MTT protocol (steps 1 and 2). Include the following controls in triplicate:

    • Background Control: Medium only.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release (Lysis Control): Untreated cells to which lysis solution will be added.

  • Incubation: Incubate the plate for the desired treatment duration at 37°C in a 5% CO₂ incubator.

  • Lysis of Control Cells: Approximately 45 minutes before the end of the incubation period, add the manufacturer-provided lysis buffer to the "Maximum LDH Release" wells.[12]

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant (e.g., 50 µL) from each well to a new 96-well flat-bottom plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol and add it to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls, following the manufacturer's formula.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Optimal Growth Phase) Seed_Cells Seed Cells in 96-Well Plate Cell_Culture->Seed_Cells Carnitine_Stock Prepare this compound Stock Solution Treat_Cells Treat Cells with This compound Dilutions Carnitine_Stock->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate (24, 48, 72h) Treat_Cells->Incubate Add_Reagent Add Viability Reagent (MTT/XTT/LDH) Incubate->Add_Reagent Incubate_Assay Incubate for Color Development Add_Reagent->Incubate_Assay Read_Plate Read Absorbance (Microplate Reader) Incubate_Assay->Read_Plate Calculate_Viability Calculate % Viability vs. Control Read_Plate->Calculate_Viability Dose_Response Generate Dose-Response Curve & Determine IC50 Calculate_Viability->Dose_Response

Caption: Workflow for optimizing this compound concentration in cell viability assays.

Troubleshooting_Logic Start Problem: Inconsistent/No Effect Check_Concentration Is the concentration range appropriate for the cell line? Start->Check_Concentration Dose_Response Action: Perform Dose-Response Study Check_Concentration->Dose_Response No Check_Time Is the incubation time sufficient? Check_Concentration->Check_Time Yes Dose_Response->Check_Time Time_Course Action: Perform Time-Course Study Check_Time->Time_Course No Check_Reagent Is the this compound solution freshly prepared? Check_Time->Check_Reagent Yes Time_Course->Check_Reagent Prepare_Fresh Action: Prepare Fresh Solutions from Stock Check_Reagent->Prepare_Fresh No Check_Controls Are all controls (blank, vehicle) included and correct? Check_Reagent->Check_Controls Yes Prepare_Fresh->Check_Controls Review_Protocol Action: Review Assay Protocol & Controls Check_Controls->Review_Protocol No Outcome Consistent Results Check_Controls->Outcome Yes Review_Protocol->Outcome

Caption: Troubleshooting logic for inconsistent results in this compound viability assays.

Carnitine_Signaling_Pathways cluster_pro_survival Pro-Survival / Proliferation cluster_inflammation_stress Inflammation & Stress Response Carnitine L-Carnitine PI3K_Akt PI3K/Akt Pathway Carnitine->PI3K_Akt ERK ERK1/2 Pathway Carnitine->ERK IGF1 IGF-1 Signaling Carnitine->IGF1 Wnt Wnt/β-catenin Pathway Carnitine->Wnt NFkB NF-κB Pathway Carnitine->NFkB PKA PKA Pathway Carnitine->PKA Cell_Survival Cell Survival & Anti-apoptosis PI3K_Akt->Cell_Survival ERK->Cell_Survival Proliferation Cell Proliferation IGF1->Proliferation Wnt->Proliferation Inflammation Inflammatory Response NFkB->Inflammation Neurogenesis Neurogenesis PKA->Neurogenesis

Caption: Key signaling pathways modulated by L-Carnitine.

References

Technical Support Center: Troubleshooting Carnitine HCl Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Carnitine hydrochloride (HCl). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for L-Carnitine HCl powder and stock solutions?

A1: Solid L-Carnitine HCl is hygroscopic, meaning it readily absorbs moisture from the air. To maintain its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term stability, storage at -20°C is recommended.

For aqueous stock solutions, stability is highly dependent on pH and temperature. It is most stable in neutral to acidic conditions (pH 3-7).[1] It is advisable to prepare fresh solutions for each experiment. If short-term storage is necessary (up to a few days), store at 4°C. For longer-term storage, aliquoting and freezing at -20°C or -80°C can help prevent degradation from repeated freeze-thaw cycles.[1]

Q2: My L-Carnitine HCl solution appears to have a vinegar-like smell. Is it still usable?

A2: A vinegar-like odor can be an indication of degradation, specifically the hydrolysis of acetyl-L-carnitine (a related compound) to L-carnitine and acetic acid.[1] If you are working with L-Carnitine HCl and notice a strong off-odor, it may be due to contamination or degradation. It is recommended to use a fresh, high-purity batch for your experiments to ensure reproducibility.

Q3: Can I sterilize my L-Carnitine HCl solutions by autoclaving?

A3: No, autoclaving solutions containing L-Carnitine or its esters is not recommended. The high temperatures and pressures involved in autoclaving can lead to significant degradation of the compound.[1] The preferred method for sterilizing L-Carnitine HCl solutions is sterile filtration using a 0.22 µm filter.

Q4: I am observing high variability between different batches of L-Carnitine HCl. What could be the cause?

A4: Variability between batches can be attributed to differences in purity and moisture content. It is crucial to purchase research-grade L-Carnitine HCl from a reputable supplier that provides a certificate of analysis detailing purity and other specifications. For highly sensitive experiments, it is advisable to confirm the concentration of your stock solution using an analytical method like HPLC.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results in Cell Culture Experiments

Possible Cause 1: Degradation in Culture Media

  • Problem: Standard cell culture media typically have a pH between 7.2 and 7.4. Prolonged incubation at 37°C in this slightly alkaline environment can lead to the gradual hydrolysis of carnitine esters and potentially affect L-Carnitine stability.[1]

  • Solution: Always prepare fresh L-Carnitine HCl-supplemented media for each experiment. To determine the rate of degradation in your specific experimental conditions, you can perform a stability test of L-Carnitine HCl in your cell culture medium under standard incubation conditions.

Possible Cause 2: Poor Solubility

  • Problem: While L-Carnitine HCl is generally soluble in aqueous solutions, achieving high concentrations or dissolving it in complex media can sometimes be challenging.

  • Solution: Ensure you are using an appropriate solvent, such as high-purity water or a suitable buffer. Gentle warming or sonication can aid in dissolution, but avoid prolonged exposure to high temperatures.

Possible Cause 3: Pipetting and Temperature Fluctuations

  • Problem: Inaccurate or inconsistent pipetting, especially of small volumes, is a significant source of variability. Additionally, the activity of enzymes involved in carnitine metabolism is temperature-dependent.

  • Solution: Use calibrated pipettes and consider using a multichannel pipette for adding reagents to multiple wells to ensure consistency. Maintain a constant and uniform temperature throughout your assays.

Issue 2: Unexpected Results in Mitochondrial Function Assays

Possible Cause 1: Sub-optimal Concentration

  • Problem: The effect of L-Carnitine on mitochondrial function can be dose-dependent. Using a concentration that is too low may not elicit a response, while an excessively high concentration could have off-target effects.

  • Solution: Perform a dose-response experiment to determine the optimal concentration of L-Carnitine HCl for your specific cell type and assay. For example, in human neuroblastoma and astrocytoma cells, significant increases in mitochondrial function were observed with L-carnitine hydrochloride concentrations ranging from 100 nM to 100 µM.[2]

Possible Cause 2: Alterations in the Carnitine Shuttle

  • Problem: The primary role of L-carnitine is to transport long-chain fatty acids into the mitochondria for β-oxidation via the carnitine shuttle. If any components of this shuttle (CPT1, CACT, CPT2) are compromised in your experimental model, you may not observe the expected effects of L-carnitine supplementation.

  • Solution: Assess the expression and activity of the key enzymes of the carnitine shuttle in your model system.

Data Presentation

Table 1: Stability of Acetyl-L-Carnitine in Aqueous Solution (as a proxy for Carnitine HCl)

pHTemperaturePercentage Remaining After 1 Hour
11Room Temperature72.6%
12Room Temperature4.2%

Data derived from a study on the stability of Acetyl-L-Carnitine, highlighting its instability in basic conditions.[3][4]

Table 2: Time to 15% Degradation of Acetyl-L-Carnitine at pH 5.2

TemperatureTime to 15% Degradation
25°C (Room Temperature)~38 days
8°C (Refrigerated)~234 days

This table illustrates the temperature-dependent stability of Acetyl-L-Carnitine in a slightly acidic aqueous solution.[3][4]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of L-Carnitine HCl on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • L-Carnitine HCl stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of L-Carnitine HCl in culture medium.

  • Remove the existing medium and add 100 µL of the L-Carnitine HCl dilutions to the respective wells. Include vehicle-only controls.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5][6]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5][6]

  • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay

This protocol measures the activity of CPT1, the rate-limiting enzyme in the carnitine shuttle.

Materials:

  • Tissue homogenates or isolated mitochondria

  • Buffer solution (e.g., 67 mM sucrose, 50 mM KCl, 10 mM EDTA, 2 mg/ml BSA, and 50 mM Tris·HCl at pH 7.4)

  • Substrates (e.g., palmitoyl-CoA and [³H]L-carnitine)

  • Scintillation counter

Methodology:

  • Prepare tissue homogenates as described by Bieber et al. (1972).[7]

  • Determine the protein concentration of the homogenates using a suitable method (e.g., BCA assay).

  • Incubate a specific amount of protein (e.g., 120 µg) with the assay buffer containing the substrates.[7]

  • Stop the reaction after a defined period.

  • Separate the radiolabeled acylcarnitine product from the unreacted [³H]L-carnitine.

  • Quantify the amount of product formed using a scintillation counter.

Mandatory Visualization

Signaling_Pathway cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid FACS Fatty Acyl-CoA Synthetase LCFA->FACS LCFA_CoA Long-Chain Fatty Acyl-CoA FACS->LCFA_CoA CPT1 CPT1 LCFA_CoA->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 Acyl_Carnitine_cyto Acyl-Carnitine CPT1->Acyl_Carnitine_cyto OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane CACT CACT CACT->L_Carnitine_cyto Transport Acyl_Carnitine_matrix Acyl-Carnitine CACT->Acyl_Carnitine_matrix Transport CPT2 CPT2 Acyl_Carnitine_matrix->CPT2 LCFA_CoA_matrix Long-Chain Fatty Acyl-CoA CPT2->LCFA_CoA_matrix L_Carnitine_matrix L-Carnitine CPT2->L_Carnitine_matrix Beta_Oxidation β-Oxidation LCFA_CoA_matrix->Beta_Oxidation L_Carnitine_matrix->CACT Transport Acyl_Carnitine_cyto->CACT Transport

Caption: The Carnitine Shuttle signaling pathway for fatty acid transport.

Experimental_Workflow start Start: Hypothesis on this compound Effect prep Prepare Fresh this compound Stock Solution start->prep cell_culture Cell Seeding and Treatment prep->cell_culture viability Cell Viability Assay (e.g., MTT) cell_culture->viability mito_function Mitochondrial Function Assay (e.g., Seahorse) cell_culture->mito_function protein_analysis Protein Expression/Activity (e.g., Western Blot, CPT1 Assay) cell_culture->protein_analysis data_analysis Data Analysis and Interpretation viability->data_analysis mito_function->data_analysis protein_analysis->data_analysis end Conclusion data_analysis->end Troubleshooting_Logic cluster_reagents Reagent Checks cluster_protocol Protocol Checks cluster_equipment Equipment Checks start Inconsistent Experimental Results check_reagents Check Reagent Stability and Purity start->check_reagents check_protocol Review Experimental Protocol start->check_protocol check_equipment Verify Equipment Calibration start->check_equipment fresh_solution Prepare Fresh this compound Solution check_reagents->fresh_solution pipetting Standardize Pipetting Technique check_protocol->pipetting pipette_cal Calibrate Pipettes check_equipment->pipette_cal new_batch Use a New Batch of this compound fresh_solution->new_batch validate_concentration Validate Concentration (HPLC) new_batch->validate_concentration solution Problem Resolved validate_concentration->solution temperature Ensure Consistent Temperature pipetting->temperature incubation Optimize Incubation Times temperature->incubation incubation->solution reader_cal Calibrate Plate Reader pipette_cal->reader_cal reader_cal->solution

References

Preventing degradation of Carnitine HCl in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Carnitine HCl Stability and Stock Solution Guide

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of this compound stock solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is highly soluble in water.[1][2][3] For most applications, using high-purity, sterile water (e.g., HPLC-grade or Milli-Q) is recommended. Solutions can also be prepared in buffers like PBS (pH 7.2) or in ethanol (B145695).[4] However, aqueous solutions are generally preferred.

Q2: What are the optimal storage conditions for aqueous this compound stock solutions?

A2: For long-term storage (up to 6 months), it is recommended to store aqueous stock solutions at -80°C.[5][6] For shorter periods (up to 1 month), -20°C is acceptable.[2][5][6] For daily or weekly use, solutions can be stored at 2-8°C for up to a few days.[7] To prevent degradation from repeated freeze-thaw cycles, it is best practice to prepare aliquots.[2][5][6]

Q3: How critical is the pH for the stability of the stock solution?

A3: pH is a critical factor. This compound is most stable in neutral to acidic conditions (pH 3-7).[6][7] In basic solutions with a pH greater than 9, it becomes unstable and can degrade.[7][8] When preparing solutions in buffers, ensure the final pH is within the stable range.

Q4: Should I protect my this compound solutions from light?

A4: While the solid form of this compound should be protected from light, studies on photolytic degradation of aqueous solutions suggest it is relatively stable under typical laboratory light exposure.[7][9] However, as a general precaution, storing solutions in amber vials or in the dark is recommended.

Q5: What are the visible signs of this compound degradation?

A5: The solid form of this compound is hygroscopic, meaning it readily absorbs moisture.[7][10] Degraded solid material may appear clumpy.[7] While clear aqueous solutions may not show visible signs of degradation, any unexpected color change, precipitation, or cloudiness indicates a potential problem with the solution's integrity.

Troubleshooting Guide

Problem: I am getting inconsistent results in my cell culture experiments.

  • Possible Cause: this compound may be degrading in the culture medium. Standard cell culture media often have a pH between 7.2 and 7.4 and are incubated at 37°C. While relatively stable, prolonged incubation can lead to gradual degradation.[7]

  • Solution: Always prepare fresh this compound-supplemented media for each experiment.[7] If long-term incubation is required, consider performing a stability test in your specific medium under experimental conditions to determine the degradation rate. Replacing the media with a freshly prepared solution at regular intervals (e.g., every 24 hours) can also ensure a consistent concentration.[7]

Problem: My stock solution appears cloudy or has formed a precipitate.

  • Possible Cause 1: Low Temperature of Solvent: If the solvent was too cold during preparation, the compound may not have fully dissolved.

  • Solution 1: Gently warm the solution to room temperature. Sonication can also help to fully dissolve the compound.[7]

  • Possible Cause 2: Contamination or Degradation: Microbial contamination or chemical degradation could lead to precipitation.

  • Solution 2: Discard the solution. Prepare a fresh stock using a sterile technique, including sterile filtration of the final solution, especially if it will not be used immediately.[7]

Problem: I suspect my stock solution has degraded. How can I verify its concentration?

  • Possible Cause: The solution may have been stored improperly (wrong temperature, pH, or for too long), leading to a decrease in the effective concentration.

  • Solution: The most reliable way to confirm the concentration and purity of your solution is through analytical methods. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for quantifying this compound.[9][11][12][13] This method can separate and quantify Carnitine from its potential degradation products.[9]

Data & Protocols

Data Presentation: Stability of this compound Solutions

The stability of this compound is primarily affected by temperature and pH. The tables below summarize the expected stability under various conditions.

Table 1: Influence of Storage Temperature on Aqueous Solution Stability (pH 5-7)

Storage TemperatureRecommended DurationNotes
-80°CUp to 6 months[5][6]Recommended for long-term storage. Use aliquots to avoid freeze-thaw cycles.
-20°CUp to 1 month[2][5][6]Suitable for medium-term storage.
2-8°CUp to 1 week[7][14]For short-term use. Monitor for any signs of microbial growth.
Room Temperature (25°C)Up to 3-5 days[8]Not recommended for storage; prepare fresh for daily use.

Table 2: Influence of pH on Aqueous Solution Stability (at Room Temperature)

pH RangeStabilityDegradation Products
3.0 - 7.0High Stability[7]Minimal degradation observed.
7.0 - 8.0Moderate StabilityGradual degradation may occur over time, especially at elevated temperatures (e.g., 37°C).[7]
> 9.0Unstable[7][8]Rapid degradation occurs.[8]
Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution (100 mM)

  • Preparation: In a sterile environment (e.g., a laminar flow hood), accurately weigh out 1.98 g of this compound powder.

  • Dissolution: Transfer the powder to a sterile 100 mL volumetric flask. Add approximately 80 mL of sterile, high-purity water and mix until the solid is completely dissolved. Sonication can be used to aid dissolution if needed.[7]

  • Volume Adjustment: Once fully dissolved, bring the volume to exactly 100 mL with sterile water.

  • Sterilization: For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile container. Autoclaving is not recommended as high temperatures can cause significant degradation.[7]

  • Aliquoting & Storage: Dispense the solution into smaller, sterile cryovials (e.g., 1 mL aliquots). Label clearly and store at -20°C for short-term or -80°C for long-term use.[2][5][6]

Protocol 2: General Workflow for HPLC-Based Concentration Assessment

This protocol provides a general outline. Specific parameters must be optimized for your system.

  • Standard Preparation: Prepare a series of calibration standards by accurately dissolving this compound in the mobile phase to cover the expected concentration range of your sample.[7]

  • Sample Preparation: Dilute your stock solution with the mobile phase to a concentration that falls within the established calibration range.[7]

  • Chromatographic Conditions (Example):

    • Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).[7][9]

    • Mobile Phase: A common mobile phase consists of a phosphate (B84403) buffer (e.g., 0.05 M, pH 3) mixed with a small amount of an organic solvent like ethanol or acetonitrile.[9]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.[6]

    • Detection: UV detection at a low wavelength, such as 225 nm.[9]

    • Injection Volume: 20 µL.[7]

  • Analysis: Inject the standards to create a calibration curve. Then, inject your prepared sample.

  • Quantification: Calculate the concentration of this compound in your sample by comparing its peak area to the calibration curve.

Visual Guides

Workflow for Preparing Stable Stock Solutions

G cluster_prep Preparation cluster_process Processing cluster_store Storage weigh 1. Weigh this compound dissolve 2. Dissolve in Sterile Water weigh->dissolve adjust 3. Adjust to Final Volume dissolve->adjust sterilize 4. Sterile Filter (0.22 µm) adjust->sterilize aliquot 5. Aliquot into Sterile Tubes sterilize->aliquot store_long 6a. Long-Term (-80°C) aliquot->store_long store_short 6b. Short-Term (-20°C / 4°C) aliquot->store_short

Caption: Workflow for preparing stable this compound stock solutions.

Troubleshooting Decision Tree for Stock Solutions

G start Inconsistent Experimental Results? q1 Is the solution visibly clear? start->q1 sol_precip Solution has precipitate or is cloudy. q1->sol_precip No sol_clear Solution appears normal. q1->sol_clear Yes action1 Action: Discard solution. Prepare fresh stock using sterile techniques. sol_precip->action1 q2 Was the solution prepared freshly? sol_clear->q2 action2 Action: Prepare fresh media supplements for each experiment. Avoid prolonged incubation. q2->action2 No action3 Action: Verify concentration using HPLC. Review storage conditions (Temp, pH). q2->action3 Yes

Caption: Decision tree for troubleshooting this compound stock solution issues.

References

Technical Support Center: Understanding the Impact of Carnitine HCl on Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on the potential effects of L-Carnitine Hydrochloride (HCl) on common laboratory assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Can Carnitine HCl directly interfere with common clinical chemistry assays, causing false results?

A: Based on current scientific literature, there is a notable lack of direct evidence to suggest that this compound causes analytical interference (i.e., falsely high or low results) in most common laboratory assays such as those for glucose, lactate (B86563), creatinine (B1669602), total protein, and liver enzymes (ALT, AST). One study on a spectrophotometric method for carnitine found no interference from icteric, lipemic, or uremic sera.[1] However, it is important to distinguish between analytical interference and physiological effects. L-carnitine supplementation can cause true in vivo changes in the levels of certain analytes.

Q2: My lactate levels are decreasing in my experimental subjects after L-carnitine administration. Is the lactate assay being inhibited?

A: It is more likely that you are observing a physiological effect of L-carnitine rather than an analytical interference with the lactate assay. L-carnitine plays a crucial role in cellular energy metabolism. By facilitating the transport of fatty acids into the mitochondria for beta-oxidation, it can reduce the reliance on glycolysis for energy, thereby decreasing the production of lactate, especially during and after exercise. Several studies and meta-analyses have shown that L-carnitine supplementation can lead to a significant reduction in post-exercise blood lactate levels.

Q3: We've observed a decrease in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels in our study participants taking L-carnitine. Is this a genuine effect or an assay artifact?

A: This is likely a genuine biological effect. Multiple meta-analyses of randomized controlled trials have concluded that L-carnitine supplementation can significantly reduce serum levels of ALT and AST, particularly in individuals with pre-existing liver conditions.[2] The proposed mechanism is related to L-carnitine's role in improving fatty acid metabolism and reducing oxidative stress in the liver. There is no substantial evidence to suggest that L-carnitine directly interferes with the enzymatic reactions used in standard ALT and AST assays.

Q4: Does this compound interfere with creatinine assays?

A: While the Jaffe method for creatinine measurement is known to be susceptible to interference from various substances, L-carnitine is not commonly cited as a significant interferent.[3] Enzymatic creatinine assays are generally more specific. A study on rats with monosodium glutamate-induced renal changes showed that L-carnitine administration led to a physiological decrease in serum creatinine levels, indicating improved renal function.[4] Therefore, any observed changes in creatinine levels in subjects taking L-carnitine are more likely to be of physiological origin.

Q5: Can this compound affect the results of total protein assays?

A: There is no direct evidence to suggest that this compound interferes with common total protein assays like the Biuret or BCA methods. A study on the protein binding of L-carnitine and its esters found that L-carnitine itself does not bind to albumin or plasma proteins.[5] This lack of binding makes it less likely to interfere with protein quantification methods.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting/Actionable Advice
Decreased lactate levels in samples from subjects supplemented with this compound. Physiological effect of L-carnitine enhancing fatty acid metabolism and reducing lactate production.This is likely a true biological finding. Consider the timing of sample collection in relation to carnitine administration and exercise, if applicable. No modification to the lactate assay protocol is typically required.
Decreased ALT and AST levels in subjects receiving this compound. Hepatoprotective physiological effect of L-carnitine.This is an expected physiological response in certain populations. Ensure that the clinical context of the subjects is considered when interpreting the results. The ALT and AST assays are likely performing correctly.
Changes in creatinine levels in subjects supplemented with this compound. Potential physiological effect on renal function.Interpret the results in the context of the subjects' renal health. If analytical interference is suspected, consider using an alternative method for creatinine measurement (e.g., enzymatic vs. Jaffe) and compare the results.

Data Summary: Physiological Effects of L-Carnitine Supplementation

The following table summarizes the documented physiological effects of L-carnitine supplementation on common laboratory analytes. Note that these are not instances of analytical interference.

Analyte Observed Physiological Effect with L-Carnitine Supplementation Population/Context Reference
Lactate DecreasePost-exercise in trained individuals
Alanine Aminotransferase (ALT) DecreaseGenerally, more pronounced in patients with liver diseases[2]
Aspartate Aminotransferase (AST) DecreaseGenerally, more pronounced in patients with liver diseases[2]
Gamma-Glutamyl Transpeptidase (GGTP) DecreasePatients with liver diseases[2]
Creatinine DecreaseIn a study on rats with induced renal dysfunction[4]
C-Reactive Protein (CRP) DecreaseGeneral population
Tumor Necrosis Factor-α (TNF-α) DecreaseGeneral population
Interleukin-6 (IL-6) DecreaseGeneral population

Visualizations

Logical Workflow for Investigating this compound Effects cluster_exp_design Experimental Design cluster_analysis Laboratory Analysis cluster_interpretation Result Interpretation A Administer this compound or Placebo to Subjects B Collect Biological Samples (e.g., Blood, Plasma, Serum) A->B C Measure Analytes of Interest (e.g., Lactate, ALT, AST) B->C D Observe Change in Analyte Concentration C->D E Is there evidence of analytical interference? D->E F Conclusion: Observed change is a physiological effect. E->F No G Conclusion: Analytical interference is unlikely based on current literature. E->G Yes (but currently undocumented)

Caption: Workflow for assessing the effects of this compound on lab assays.

Carnitine facilitates fatty acid transport into mitochondria, potentially reducing the conversion of pyruvate (B1213749) to lactate. cluster_cytosol Cytosol cluster_mitochondria Mitochondria Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Lactate->Pyruvate FattyAcids Fatty Acids FattyAcylCoA Fatty Acyl-CoA FattyAcids->FattyAcylCoA AcylCarnitine Acyl-Carnitine FattyAcylCoA->AcylCarnitine CPT1 (Carnitine Palmitoyltransferase I) + L-Carnitine Carnitine L-Carnitine AcylCarnitine->Carnitine CPT2 MitoFattyAcylCoA Fatty Acyl-CoA AcylCarnitine->MitoFattyAcylCoA BetaOxidation Beta-Oxidation MitoFattyAcylCoA->BetaOxidation BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Carnitine's role in linking fatty acid and glucose metabolism.

Experimental Protocols

Below are generalized protocols for common assays discussed. It is crucial to follow the specific instructions provided with your assay kit and instrument.

Lactate Dehydrogenase (LDH) Activity Assay (Colorimetric)

This protocol measures LDH activity, often used as a marker for cytotoxicity.

  • Sample Preparation:

    • Culture cells in a 96-well plate.

    • For positive controls (maximum LDH release), add lysis buffer to designated wells and incubate.

    • Centrifuge the plate to pellet any cells.

    • Carefully transfer the supernatant to a new 96-well plate.

  • Reaction Setup:

    • Prepare the LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt (e.g., INT).

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation:

    • Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, LDH in the sample will convert lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan (B1609692) product.

  • Measurement:

    • Add a stop solution if required by the kit.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation:

    • Subtract the background absorbance (from wells with no cells) from all readings.

    • Calculate the percentage of LDH release relative to the positive control.

Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Activity Assays (Enzymatic, UV)

These protocols are based on the conversion of substrates and the subsequent measurement of NADH oxidation.

  • Reagent Preparation:

    • Prepare the ALT or AST reaction buffer, which typically includes L-alanine or L-aspartate, α-ketoglutarate, and NADH.

    • The buffer for the ALT assay also contains lactate dehydrogenase (LDH), and the buffer for the AST assay contains malate (B86768) dehydrogenase (MDH).

  • Reaction Setup:

    • Pipette the serum or plasma samples into a UV-transparent 96-well plate or cuvettes.

    • Add the respective reaction buffer to each sample.

  • Measurement:

    • Immediately place the plate or cuvettes in a spectrophotometer capable of measuring at 340 nm.

    • Monitor the decrease in absorbance at 340 nm over several minutes. The rate of decrease is proportional to the rate of NADH oxidation, which is directly related to the ALT or AST activity in the sample.

  • Calculation:

    • Calculate the rate of change in absorbance per minute (ΔA/min).

    • Use the molar extinction coefficient of NADH to convert the ΔA/min to enzyme activity units (U/L).

Disclaimer: The information provided is for research and professional use only. It is not intended for clinical diagnosis. Always consult the manufacturer's instructions for specific assay protocols and potential interferents.

References

Best practices for long-term storage of Carnitine HCl powder

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: L-Carnitine HCl Powder

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of L-Carnitine HCl powder. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for L-Carnitine HCl powder?

For maximal long-term stability, L-Carnitine HCl powder should be stored at -20°C.[1] For shorter periods, storage at 2-8°C is acceptable.[1] It is crucial to keep the powder in a tightly sealed container to protect it from moisture, as it is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[1][2][3][4][5] The storage area should also be dry, well-ventilated, and protected from light.[1]

Q2: How does humidity affect L-Carnitine HCl powder?

L-Carnitine HCl is extremely susceptible to moisture.[2][4][5] High humidity is a significant challenge for the storage and application of L-carnitine and its derivatives.[2][5] Exposure to humid air can cause the powder to absorb water, leading to deliquescence (dissolving in the absorbed water) and chemical degradation.[6] This underscores the importance of storing it in a tightly sealed container in a dry environment.

Q3: What are the visible signs of L-Carnitine HCl powder degradation?

Degraded L-Carnitine HCl powder may appear clumpy due to its hygroscopic nature.[1] A more pronounced vinegar-like odor may also be noticeable, which is caused by the release of acetic acid from hydrolysis.[1][3]

Q4: How stable is L-Carnitine HCl in aqueous solutions?

The stability of L-Carnitine HCl in aqueous solutions is highly dependent on the pH and temperature. It is most stable in neutral to acidic conditions (pH 3-7).[1][7] In basic conditions (pH greater than 9), it becomes unstable and rapidly hydrolyzes into L-carnitine and acetic acid.[1][7] For experimental use, it is recommended to prepare fresh solutions or store stock solutions at an acidic to neutral pH at 4°C for short-term use (up to a few days).[1]

Q5: Can I sterilize L-Carnitine HCl solutions by autoclaving?

No, autoclaving L-Carnitine HCl solutions is not recommended. The high temperatures and pressures involved in autoclaving will cause significant degradation of the compound.[1] Sterile filtration is the preferred method for sterilizing solutions containing L-Carnitine HCl.[1]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the L-Carnitine HCl powder due to improper storage.

  • Troubleshooting Steps:

    • Review your storage conditions. Is the container tightly sealed? Is it stored at the recommended temperature and protected from light and humidity?

    • Visually inspect the powder for clumps or a strong vinegar-like odor.[1]

    • If degradation is suspected, it is recommended to use a fresh, properly stored batch of L-Carnitine HCl for your experiments.

    • Consider performing a stability analysis using a method like HPLC to confirm the purity of your current stock.

Issue 2: The L-Carnitine HCl powder has become clumpy and difficult to weigh accurately.

  • Possible Cause: Moisture absorption due to the powder's hygroscopic nature.[1]

  • Troubleshooting Steps:

    • While it may be possible to dry the powder under vacuum, this may not reverse any chemical degradation that has already occurred.

    • The best course of action is to discard the compromised powder and use a new, properly stored container.

    • To prevent this in the future, ensure the container is always tightly sealed immediately after use and stored in a desiccator if available.

Issue 3: Poor solubility of the L-Carnitine HCl powder.

  • Possible Cause 1: Use of an inappropriate solvent.

  • Troubleshooting Step: L-Carnitine HCl is highly soluble in water and ethanol (B145695).[1] Ensure you are using a suitable solvent. If using a buffer, verify that the pH is within the stable range for L-Carnitine HCl (pH 3-7).[1]

  • Possible Cause 2: Low solvent temperature.

  • Troubleshooting Step: The solubility of L-Carnitine HCl can be temperature-dependent. Gently warming the solvent to room temperature before dissolving the powder can help. Sonication can also aid in dissolution.[1]

Data Presentation

Table 1: Summary of L-Carnitine HCl Powder Stability Under Various Conditions

ParameterConditionObservationRecommendation
Temperature -20°CMaximal stability for years.[1]Recommended for long-term storage.
2-8°CAcceptable for shorter periods.[1][8]Suitable for working stock.
Room TemperatureIncreased risk of degradation, especially if exposed to humidity.Avoid for long-term storage.
Humidity HighRapid moisture absorption, leading to clumping and hydrolysis.[2][4][5]Store in a tightly sealed container in a dry environment. Use of a desiccator is advised.
Light Exposure to UV lightCan lead to photolytic degradation.[1]Store in an opaque or amber container, protected from light.[1]
pH (in solution) 3-7Most stable range.[1][7]Prepare and store aqueous solutions within this pH range.
>9Rapid hydrolysis to L-carnitine and acetic acid.[1][7]Avoid basic conditions for solutions.

Experimental Protocols

Protocol 1: Determination of Water Content using Karl Fischer Titration

This method is used to quantify the amount of water absorbed by the L-Carnitine HCl powder.

  • Instrumentation and Reagents:

    • Volumetric Karl Fischer titrator

    • Titration vessel

    • Karl Fischer reagent

    • Anhydrous methanol (B129727) or other suitable solvent

  • Procedure:

    • Titrator Preparation: Add anhydrous methanol to the titration vessel and perform a pre-titration with the Karl Fischer reagent to neutralize any residual water in the solvent until a stable endpoint is reached.[1]

    • Sample Introduction: Accurately weigh a suitable amount of the L-Carnitine HCl powder. Quickly and carefully introduce the sample into the titration vessel, minimizing exposure to atmospheric moisture.[1]

    • Titration: Begin the titration immediately after adding the sample. The titrator will automatically add the Karl Fischer reagent until all the water in the sample has reacted.[1]

    • Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and its titer.[1]

Protocol 2: Stability-Indicating RP-HPLC Method for Purity Assessment

This method can be used to separate and quantify L-Carnitine from its degradation products.

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).[1][9]

    • Mobile Phase: A mixture of a buffer (e.g., 0.05 M phosphate (B84403) buffer, pH 3) and an organic solvent (e.g., ethanol or methanol), often with an ion-pairing agent like sodium 1-heptanesulfonate.[9][10][11]

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV at 225 nm.[1][9][10]

    • Column Temperature: e.g., 50°C.[9][10]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve L-Carnitine HCl standard in water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[1]

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.[1]

    • Sample Preparation: Dissolve a weighed amount of the L-Carnitine HCl powder sample in the mobile phase to a concentration within the calibration range.[1]

  • Forced Degradation Studies (for method validation):

    • Acid Hydrolysis: Incubate the sample with 1 M HCl at 70°C.[1][9]

    • Base Hydrolysis: Incubate the sample with 1 M NaOH at 70°C.[1][9]

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[1]

    • Thermal Degradation: Heat the solid sample or a solution at an elevated temperature (e.g., 70°C).[1]

    • Photolytic Degradation: Expose the sample to UV light.[1]

Mandatory Visualization

G Troubleshooting Improperly Stored L-Carnitine HCl start Inconsistent Experimental Results check_storage Review Storage Conditions: - Tightly sealed container? - Correct temperature (-20°C or 2-8°C)? - Protected from light and humidity? start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok inspect_powder Visually Inspect Powder: - Clumping? - Vinegar-like odor? degradation_suspected Degradation Suspected inspect_powder->degradation_suspected Yes use_new_batch Use Fresh, Properly Stored Batch inspect_powder->use_new_batch No, but results still inconsistent storage_ok->inspect_powder Yes correct_storage Correct Storage Practices and Continue storage_ok->correct_storage No degradation_suspected->use_new_batch hplc_analysis Optional: Perform HPLC Analysis for Purity Confirmation use_new_batch->hplc_analysis

Caption: Troubleshooting workflow for L-Carnitine HCl powder issues.

G Best Practices for L-Carnitine HCl Storage cluster_storage Storage Environment cluster_container Container cluster_handling Handling temp Temperature -20°C (Long-term) 2-8°C (Short-term) stability Ensured Stability and Integrity temp->stability humidity Humidity Dry Environment / Desiccator humidity->stability light Light Protected from Light (Opaque/Amber Container) light->stability seal Tightly Sealed seal->stability material Inert Material material->stability exposure Minimize Air Exposure exposure->stability hygiene Good Laboratory Practices hygiene->stability product L-Carnitine HCl Powder product->temp product->humidity product->light product->seal product->material product->exposure product->hygiene

Caption: Key factors for optimal L-Carnitine HCl powder storage.

References

Addressing hygroscopic nature of Carnitine HCl in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for handling the hygroscopic nature of L-Carnitine (B1674952) hydrochloride (HCl) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What does it mean that L-Carnitine HCl is hygroscopic?

A1: The term "hygroscopic" refers to a substance's ability to readily attract and absorb moisture from the surrounding atmosphere.[1][2] L-Carnitine HCl, particularly in its powdered form, will absorb water vapor from the air, which can lead to significant physical and chemical changes.[2][3]

Q2: What are the consequences of moisture absorption by L-Carnitine HCl?

A2: Moisture absorption can cause a range of problems during production, storage, and experimentation. These issues include:

  • Physical Changes : The powder can clump, cake, or aggregate, leading to poor flowability and increased stickiness.[4][5] In high humidity, it can even dissolve in the absorbed water, a phenomenon known as deliquescence.[1][4]

  • Handling Difficulties : These physical changes make the compound difficult to handle, especially for accurate weighing and dispensing.[3][5]

  • Chemical Instability : The presence of water can reduce the chemical stability of L-Carnitine HCl, potentially leading to degradation.[4][5] This can result in the formation of impurities and a decrease in the active compound's potency.[5]

  • Inconsistent Results : Using L-Carnitine HCl that has absorbed moisture can lead to inaccurate concentrations in your solutions and variability between experiments, compromising the reliability of your results.[6]

Q3: How can I tell if my L-Carnitine HCl has absorbed moisture?

A3: Visual inspection is the first step. If the normally fine powder appears clumpy, caked, or even paste-like, it has likely absorbed significant moisture.[6] Another indicator of degradation due to moisture can be the release of a faint vinegar-like odor, which is caused by the hydrolysis of the acetyl group (in the case of Acetyl-L-Carnitine) releasing acetic acid.[6]

Q4: How does moisture absorption affect the stability of L-Carnitine HCl in solution?

A4: The stability of L-Carnitine HCl in aqueous solutions is highly dependent on pH and temperature.[6][7] While moisture absorption primarily affects the solid form, preparing solutions from compromised powder can lead to inaccurate concentrations. Once in solution, L-Carnitine is most stable under neutral to acidic conditions (pH 3-7).[6][8] In basic solutions (pH > 9), it becomes unstable and rapidly hydrolyzes.[6][7][8]

Troubleshooting Guide

Issue 1: The L-Carnitine HCl powder is clumped and difficult to weigh accurately.
  • Possible Cause: The compound has absorbed moisture from the atmosphere due to improper storage or prolonged exposure to ambient air during handling.[3][9]

  • Troubleshooting Steps:

    • Drying the Product (Use with Caution): In some cases, the powder can be dried before use. This can be done by gently heating it in a vacuum oven.[9] However, be cautious as excessive heat can cause decomposition.[9] Always consult the manufacturer's data sheet for thermal stability information.

    • Use a Controlled Environment: The most reliable way to handle highly hygroscopic powder is inside a glove box with controlled low humidity or an inert atmosphere (e.g., nitrogen or argon).[10][11]

    • Employ "Weighing by Difference" Technique: If a glove box is unavailable, this technique minimizes air exposure. See the detailed protocol below.[12]

    • Improve Storage: Ensure the container is tightly sealed immediately after use and stored in a desiccator or a controlled dry environment.[1][9]

Issue 2: Inconsistent or unexpected results in cell culture or other bioassays.
  • Possible Cause 1: Inaccurate concentration due to weighing errors. The hygroscopic nature of the powder means you may have weighed a significant amount of water along with the compound, leading to a lower actual concentration of L-Carnitine HCl in your stock solution.[6]

    • Solution: Always use a fresh, dry lot of the compound. Implement proper weighing protocols, such as using a glove box or the "weighing by difference" method, to ensure accuracy.[11][12] Purchase research-grade material from a reputable supplier that provides a certificate of analysis detailing purity and moisture content.[6]

  • Possible Cause 2: Degradation of L-Carnitine HCl in the stock solution or media. L-Carnitine HCl can degrade if the solution pH is too high or if it's stored for extended periods under suboptimal conditions.[6][7] Standard cell culture media often have a pH between 7.2 and 7.4, where gradual hydrolysis can occur during prolonged incubation at 37°C.[6]

    • Solution: Prepare fresh L-Carnitine HCl-supplemented media for each experiment.[6] When preparing stock solutions, use a slightly acidic to neutral buffer (pH 5-7) or high-purity water.[7] Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and check for long-term stability guidelines.[13]

Issue 3: The L-Carnitine HCl powder will not dissolve properly.
  • Possible Cause 1: Inappropriate solvent.

    • Solution: L-Carnitine HCl is highly soluble in water and ethanol.[6][14] Ensure you are using a suitable solvent.

  • Possible Cause 2: Low solvent temperature.

    • Solution: Solubility can be temperature-dependent. Gently warm the solvent to room temperature before dissolving the powder.[6] Sonication can also be used to aid dissolution.[6][7]

Data Presentation

Table 1: Recommended Storage Conditions for Solid L-Carnitine HCl

ConditionRecommendationRationaleCitations
Container Tightly sealed, airtight container.Prevents moisture ingress from the atmosphere.[6][9]
Environment Store in a cool, dry, well-ventilated place. Use of a desiccator with a drying agent is highly recommended.Minimizes exposure to ambient humidity and temperature fluctuations.[1][6][9]
Short-Term Storage 2-8°C in a tightly sealed container.Acceptable for brief periods, but still requires protection from moisture.[6]
Long-Term Storage -20°C in a tightly sealed container.Ensures maximal stability over several months to years.[6][13]

Table 2: Stability and Storage of L-Carnitine HCl Aqueous Solutions

ParameterGuidelineRationaleCitations
pH for Stability Most stable in neutral to acidic conditions (pH 3-7).Unstable at pH > 9, where it undergoes rapid hydrolysis.[6][7][8]
Solvents High-purity water (e.g., HPLC-grade), ethanol, or a buffer with a pH between 5-7.Ensures good solubility and maintains a stable pH environment.[6][7][14]
Sterilization Do not autoclave. Use sterile filtration (e.g., 0.22 µm filter).High temperatures and pressure during autoclaving will cause significant degradation.[6]
Short-Term Storage Up to a few days at 4°C.Minimizes degradation for immediate experimental use.[6][7]
Long-Term Storage Up to 1 month at -20°C or up to 6 months at -80°C.Preserves stability for extended periods.[13]
Handling Prepare aliquots to avoid repeated freeze-thaw cycles.Repeated temperature cycling can degrade the compound and introduce contamination.[13]

Experimental Protocols

Protocol 1: Weighing L-Carnitine HCl using the "Weighing by Difference" Method

This method is crucial for obtaining an accurate mass of a hygroscopic compound without using a controlled atmosphere glove box.[12]

Materials:

  • L-Carnitine HCl in its original, tightly sealed container

  • Analytical balance

  • Spatula

  • Receiving vessel (e.g., beaker, flask)

  • Kimwipes or gloves

Procedure:

  • Ensure the analytical balance is clean and zeroed.

  • Handle the L-Carnitine HCl container with gloves or a Kimwipe to avoid transferring oils from your hands.[12]

  • Place the entire sealed container of L-Carnitine HCl onto the balance pan, close the doors, and record the initial mass (Mass 1) once the reading stabilizes.[12]

  • Remove the container from the balance.

  • Working quickly to minimize air exposure, open the container and transfer the approximate amount of powder needed into your receiving vessel.[9]

  • Immediately and tightly reseal the L-Carnitine HCl container.

  • Place the sealed container back onto the same analytical balance, close the doors, and record the final mass (Mass 2).[12]

  • The exact mass of the powder transferred is the difference between the initial and final readings.

    • Mass Transferred = Mass 1 - Mass 2

Protocol 2: Preparation of a 100 mM L-Carnitine HCl Stock Solution

Materials:

  • Accurately weighed L-Carnitine HCl (MW: 197.66 g/mol )

  • High-purity, sterile water or sterile PBS (pH ~7.0-7.4)

  • Sterile conical tube or volumetric flask

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Calculate the mass of L-Carnitine HCl needed. For 10 mL of a 100 mM solution:

    • 0.1 L * 0.1 mol/L * 197.66 g/mol = 0.19766 g (or 197.66 mg)

  • Using the "Weighing by Difference" protocol, accurately weigh the calculated amount of L-Carnitine HCl.

  • Add the powder to your sterile conical tube or flask.

  • Add a portion of the solvent (e.g., 8 mL of water), vortex or mix gently to dissolve. Sonication may be used if dissolution is slow.[6]

  • Once fully dissolved, bring the final volume to 10 mL with the solvent.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile container.[6]

  • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[13]

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C for up to one month or -80°C for longer-term storage (up to 6 months).[13]

Visualizations

experimental_workflow cluster_storage Storage cluster_weighing Weighing cluster_solution Solution Preparation cluster_final_storage Final Storage & Use storage Receive & Store L-Carnitine HCl (Tightly sealed, -20°C, desiccated) prep Equilibrate container to Room Temp (in desiccator) storage->prep weigh Weigh by Difference (Work quickly) prep->weigh dissolve Dissolve in appropriate solvent (e.g., pH 5-7 buffer) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into single-use tubes filter->aliquot store_sol Store Stock Solution (-20°C or -80°C) aliquot->store_sol experiment Use in Experiment (Prepare fresh dilutions) store_sol->experiment

Caption: Workflow for handling hygroscopic L-Carnitine HCl.

Caption: Role of L-Carnitine in fatty acid transport (Carnitine Shuttle).

References

Technical Support Center: Optimizing pH for Carnitine HCl Activity in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing enzymatic assays involving L-Carnitine HCl. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on achieving accurate and reproducible results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Carnitine Acetyltransferase (CAT) activity?

A1: The optimal pH for Carnitine Acetyltransferase (CAT) activity is generally in the range of 7.3 to 8.0.[1] The maximal velocity (Vmax) of the reaction catalyzed by CAT is relatively constant between pH 6.0 and 8.8.[2][3]

Q2: How does pH affect Carnitine Palmitoyltransferase (CPT) activity?

A2: The catalytic activity of Carnitine Palmitoyltransferase (CPT) is strongly dependent on pH. The forward reaction, the formation of acylcarnitine, has a pH optimum of approximately 7.2.[4] As the pH increases into the alkaline range, the forward reaction rate declines precipitously.[4] In contrast, the reverse reaction, which generates acyl-CoA, is less attenuated by a rise in pH.[4] It's also important to note that the inhibition of CPT I by its physiological inhibitor, malonyl-CoA, is highly pH-dependent, with inhibition being much stronger at a lower pH.[5][6]

Q3: What is the recommended pH for assays involving Gamma-butyrobetaine dioxygenase (BBOX1)?

A3: Gamma-butyrobetaine dioxygenase (also known as gamma-butyrobetaine hydroxylase) catalyzes the final step in L-carnitine biosynthesis.[7][8] While the provided search results do not specify a precise optimal pH, the enzyme requires Fe2+, alpha-ketoglutarate, ascorbate, and oxygen to function.[8] The stability of the enzyme is a critical factor, and it is best preserved at 4°C in the presence of glycerol (B35011) and DTT.[8]

Q4: How stable is L-Carnitine HCl in aqueous solutions at different pH values?

A4: L-Carnitine HCl is most stable in neutral to acidic conditions (pH 3-7). In solutions with a pH greater than 9, it becomes unstable and can degrade.[9] For experimental use, it is advisable to prepare fresh solutions or store stock solutions at an acidic to neutral pH at 4°C for short-term use.

Q5: Which buffers are commonly used for carnitine enzymatic assays?

A5: Commonly used buffers in enzyme assays include phosphate (B84403) buffer, Tris buffer, and HEPES buffer.[10][11][12][13] The choice of buffer is critical as it can influence enzyme activity. For instance, both Tris and HEPES can interact with the catalytic site of Carnitine Acetyltransferase.[10][11] HEPES acts as a competitive inhibitor, while Tris can form an acetylated product, which may require correction with an appropriate blank.[10][11]

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
Low or no enzyme activity Incorrect pH of the assay buffer: The enzyme may be inactive or denatured if the pH is outside its optimal range.Verify the pH of your buffer and all solutions using a calibrated pH meter. Adjust the pH to the optimal range for your specific enzyme (see FAQ section and data tables).
Degradation of L-Carnitine HCl: The substrate may have degraded, especially if stored in a basic solution.Prepare fresh L-Carnitine HCl solutions for each experiment. Ensure stock solutions are stored at the correct pH and temperature.
Buffer interference: The chosen buffer may be inhibiting the enzyme.[10][11]Consider switching to an alternative buffer system. If using Tris, run a blank to correct for any side reactions.[10][11] When using HEPES with CAT, be aware of its competitive inhibition.[10][11]
Inconsistent or variable results Fluctuations in pH during the assay: The reaction itself may cause a change in pH, affecting enzyme activity over time.Use a buffer with sufficient buffering capacity at the desired pH.[12][13] Monitor the pH of the reaction mixture at the beginning and end of the assay.
Hygroscopic nature of Carnitine HCl: Solid this compound readily absorbs moisture, which can affect its concentration.Store solid this compound in a tightly sealed container in a cool, dry place. Minimize exposure to air when weighing.
Unexpected kinetic parameters (Km, Vmax) Suboptimal pH: The binding affinity of the enzyme for its substrates can be pH-dependent.[2][14]Re-evaluate the kinetic parameters at different pH values within the optimal range to determine the true constants under your experimental conditions.

Quantitative Data Summary

Table 1: Optimal pH Ranges for Carnitine-Related Enzymes

EnzymeOptimal pH RangeSource Organism/TissueNotes
Carnitine Acetyltransferase (CAT)7.3 - 8.0Pigeon Breast MuscleVmax is constant between pH 6.0 and 8.8.[2][3]
Carnitine Palmitoyltransferase I (CPT I)~7.2Rat Hepatic MitochondriaForward reaction activity decreases sharply at higher pH.[4]
Carnitine Palmitoyltransferase (purified)6.0 - 8.0Beef Heart MitochondriaBoth K0.5 and Vmax are greater at lower pH.[14]

Table 2: pH-Dependent Inhibition of Carnitine Palmitoyltransferase I by Malonyl-CoA

pHI50 for Malonyl-CoA (µM)
6.00.04
6.51
7.09
7.540
8.0200
(Data from Stephens et al., 1983)[5][6]

Experimental Protocols

General Protocol for a Carnitine Acetyltransferase (CAT) Assay

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-HCl or HEPES buffer at the desired pH (typically between 7.5 and 8.0).

    • Substrate 1 (Acetyl-CoA): Prepare a stock solution of Acetyl-CoA in the assay buffer.

    • Substrate 2 (L-Carnitine HCl): Prepare a fresh stock solution of L-Carnitine HCl in the assay buffer.

    • DTNB (Ellman's Reagent): Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.

    • Enzyme Solution: Dilute the Carnitine Acetyltransferase to the desired concentration in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate or cuvette, add the following in order:

      • Assay Buffer

      • DTNB solution

      • L-Carnitine HCl solution

      • Enzyme solution

    • Incubate the mixture for 5 minutes at the desired temperature (e.g., 25°C or 37°C) to allow for temperature equilibration.

    • Initiate the reaction by adding the Acetyl-CoA solution.

    • Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow-colored 2-nitro-5-thiobenzoate anion as CoA-SH reacts with DTNB.

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Controls:

    • Blank (No Enzyme): Replace the enzyme solution with an equal volume of assay buffer to measure the non-enzymatic reaction rate.

    • Blank (No L-Carnitine): Replace the L-Carnitine HCl solution with an equal volume of assay buffer to check for any background activity with Acetyl-CoA alone.

    • Tris-specific Blank (if applicable): If using Tris buffer, run a control without L-Carnitine to account for the formation of acetylTris.[10][11]

Visualizations

Experimental_Workflow General Workflow for Enzymatic Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Substrates, Enzyme) pH_Verification pH Verification of all solutions Reagent_Prep->pH_Verification Critical Step Reaction_Setup Reaction Setup (Mix reagents in plate/cuvette) pH_Verification->Reaction_Setup Incubation Pre-incubation (Temperature Equilibration) Reaction_Setup->Incubation Reaction_Initiation Reaction Initiation (Add final substrate) Incubation->Reaction_Initiation Data_Acquisition Data Acquisition (e.g., Spectrophotometry) Reaction_Initiation->Data_Acquisition Data_Processing Data Processing (Calculate initial rates) Data_Acquisition->Data_Processing Result_Interpretation Result Interpretation Data_Processing->Result_Interpretation

Caption: General workflow for conducting enzymatic assays with this compound.

Carnitine_Metabolism Simplified Carnitine Metabolism Pathway cluster_synthesis Biosynthesis cluster_transport_oxidation Fatty Acid Transport & Oxidation cluster_acetyl_shuttling Acetyl Group Shuttling Lysine Lysine & Methionine Gamma_BB gamma-Butyrobetaine Lysine->Gamma_BB BBOX1 Gamma-butyrobetaine dioxygenase (BBOX1) Gamma_BB->BBOX1 Carnitine L-Carnitine BBOX1->Carnitine Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA (Cytosol) CPT1 Carnitine Palmitoyltransferase I (CPT I) Fatty_Acyl_CoA->CPT1 Beta_Oxidation Beta-Oxidation (Mitochondria) Acylcarnitine Acylcarnitine CPT2 Carnitine Palmitoyltransferase II (CPT II) Acylcarnitine->CPT2 CPT1->Acylcarnitine CPT2->Fatty_Acyl_CoA To Beta-Oxidation Acetyl_CoA_Mito Acetyl-CoA (Mitochondria) CAT_Mito Carnitine Acetyltransferase (Mitochondrial) Acetyl_CoA_Mito->CAT_Mito Acetylcarnitine Acetylcarnitine CAT_Cyto Carnitine Acetyltransferase (Cytosolic) Acetylcarnitine->CAT_Cyto CAT_Mito->Acetylcarnitine Acetyl_CoA_Cyto Acetyl-CoA (Cytosol) CAT_Cyto->Acetyl_CoA_Cyto Carnitine->CPT1 Carnitine->CAT_Mito

Caption: Key enzymes and pathways in carnitine metabolism.

References

Technical Support Center: Mitigating Batch-to-Batch Variability of Carnitine HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of Carnitine HCl.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in this compound?

A1: The primary causes of batch-to-batch variability in this compound include:

  • Hygroscopicity: this compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3][4][5][6][7] This can lead to changes in physical properties such as clumping, poor flowability, and sticking to equipment, which can affect weighing and dissolution.[4][7]

  • Impurities: The presence and concentration of impurities can vary between batches. These can include:

    • D-Carnitine: The biologically inactive enantiomer, which can compete with L-Carnitine (B1674952) and potentially cause adverse effects.[8][9][10] The European Pharmacopoeia and United States Pharmacopoeia limit the D-carnitine content to about 4%.[8]

    • Manufacturing Byproducts: Impurities from the chemical synthesis process, such as trimethylamine (B31210) inorganic acid salt, halides, 3-chloro-2-hydroxy-N,N,N-trimethylpropan-1-aminium, and others, can be present.[11][12]

    • Degradation Products: Improper storage or handling can lead to degradation, generating impurities like trimethylamine, which has a strong odor.[7]

  • Physical Properties: Variations in particle size, crystal form (polymorphism), and density can affect dissolution rates and bioavailability.[13]

Q2: How does hygroscopicity affect experimental results?

A2: The hygroscopic nature of this compound can significantly impact experimental outcomes by:

  • Inaccurate Concentration: Absorption of water increases the weight of the compound, leading to the preparation of solutions with a lower-than-intended concentration of the active substance.

  • Altered Physical Properties: Clumping and poor flowability can make accurate weighing and handling difficult.[4]

  • Reduced Stability: Moisture can accelerate chemical degradation, leading to a decrease in potency and an increase in impurities over time.[1][7] This can result in inconsistent results between experiments conducted at different times with the same batch.

  • Variability in Dissolution: Changes in the physical state due to moisture absorption can alter the dissolution rate of the compound.[2][13]

Q3: What are the acceptable levels of impurities in research-grade this compound?

A3: For research applications, it is crucial to use high-purity this compound. While pharmacopoeial standards exist for pharmaceutical-grade material (e.g., D-carnitine <4%), research applications may require stricter limits.[8] It is recommended to obtain a Certificate of Analysis (CoA) from the supplier for each batch, which should specify the purity (typically ≥97.0% by HPLC) and the levels of specific impurities. For sensitive experiments, minimizing the D-isomer content to less than 0.5% is advisable.[8]

Q4: How should this compound be properly stored to minimize variability?

A4: To minimize variability caused by degradation and moisture absorption, this compound should be stored under the following conditions:

  • Temperature: Store at 2-8°C or as recommended by the supplier.[14]

  • Atmosphere: Keep in a tightly sealed container in a dry and well-ventilated place.[5] Consider storing under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.

  • Moisture: Protect from moisture at all times.[14] Using a desiccator for storage is highly recommended.

  • Stock Solutions: Prepare stock solutions fresh. If storage is necessary, aliquot and store at -20°C or -80°C for extended periods to avoid repeated freeze-thaw cycles.[15]

Troubleshooting Guides

Issue 1: Inconsistent results between different batches of this compound.
Potential Cause Troubleshooting Step Recommended Action
Different Purity Levels Review the Certificate of Analysis (CoA) for each batch.Compare the purity, impurity profiles, and water content. If significant differences exist, consider purchasing a new batch from a reputable supplier with stringent quality control.
Varying D-Carnitine Content Perform chiral analysis (e.g., chiral HPLC) if not specified on the CoA.If the D-Carnitine content is high or varies significantly, it can interfere with the biological activity of the L-enantiomer. Use batches with consistently low D-Carnitine levels.
Moisture Absorption Assess the physical appearance of the powder (clumping, stickiness).If moisture absorption is suspected, dry the material under vacuum. For future use, ensure proper storage in a desiccator.
Issue 2: Poor solubility or unexpected precipitation of this compound solution.
Potential Cause Troubleshooting Step Recommended Action
Incorrect Solvent Verify the solvent used for dissolution.This compound is freely soluble in water, methanol (B129727), and ethanol, but practically insoluble in acetone (B3395972) and chloroform.[3] Ensure the correct solvent is being used for your application.
pH of the Solution Measure the pH of the prepared solution.The solubility of this compound can be pH-dependent. Adjust the pH if necessary for your experimental buffer system.
Presence of Counter-ions Check the composition of your buffer or media.High concentrations of certain salts in your experimental buffer could potentially lead to precipitation.
Degradation Analyze the solution for the presence of degradation products.If the solution has been stored for an extended period, degradation may have occurred. Prepare fresh solutions for each experiment.

Experimental Protocols

Protocol 1: Determination of L-Carnitine Purity and Impurities by HPLC

This protocol is a general guideline for the quality control of this compound batches.

Objective: To determine the purity of L-Carnitine and quantify the presence of impurities, including D-Carnitine, using High-Performance Liquid Chromatography (HPLC).

Materials:

  • L-Carnitine HCl sample

  • L-Carnitine reference standard

  • D-Carnitine reference standard

  • HPLC grade water, acetonitrile, methanol, and other required solvents

  • Phosphate (B84403) buffer

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm) or a suitable chiral column for enantiomeric separation

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as specified in established methods. A common mobile phase consists of a mixture of phosphate buffer and an organic solvent like methanol or acetonitrile.[16][17] For example, a mobile phase of 0.05M phosphate buffer (pH 3.2) and methanol (95:5 v/v) can be used.[16]

  • Standard Solution Preparation: Accurately weigh and dissolve the L-Carnitine and D-Carnitine reference standards in the mobile phase to prepare stock solutions of known concentrations. Prepare a series of working standards by diluting the stock solutions.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 0.9-1.0 mL/min.[9][16]

    • Detection Wavelength: 225 nm.[16][17]

    • Injection Volume: 20 µL.

    • Column Temperature: 30-50°C.[9][17]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify and quantify the L-Carnitine peak and any impurity peaks by comparing their retention times and peak areas with those of the standards. Calculate the percentage purity of the L-Carnitine and the percentage of each impurity.

Quantitative Data Summary Table:

Parameter Typical Specification
Assay (L-Carnitine HCl) ≥ 97.0%
D-Carnitine Impurity ≤ 4.0% (Pharmacopoeia), < 0.5% (Recommended for research)
Water Content ≤ 4.0%
Heavy Metals ≤ 10 ppm
Protocol 2: Assessment of Hygroscopicity

Objective: To determine the extent of moisture absorption by a batch of this compound.

Materials:

  • This compound sample

  • Analytical balance (readable to 0.01 mg)

  • Controlled humidity chamber or desiccator with a saturated salt solution to maintain a specific relative humidity (RH)

  • Weighing boats

Procedure:

  • Initial Weighing: Accurately weigh a sample of this compound (approximately 100 mg) in a pre-weighed weighing boat.

  • Exposure to Humidity: Place the sample in a controlled humidity chamber (e.g., 75% RH).

  • Periodic Weighing: At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the sample and quickly weigh it.

  • Data Analysis: Calculate the percentage weight gain at each time point using the formula: % Weight Gain = [(Weight at time t - Initial Weight) / Initial Weight] * 100

  • Comparison: Compare the rate and extent of moisture absorption between different batches.

Quantitative Data Summary Table (Example):

Batch ID Initial Weight (mg) Weight Gain at 24h (75% RH) (%)
Batch A101.215.3
Batch B99.812.1
Batch C (with co-crystal)100.50.9

Visualizations

Carnitine_Signaling_Pathway cluster_Cytosol Cytosol cluster_Mitochondrial_Membrane Mitochondrial Membranes cluster_Mitochondrial_Matrix Mitochondrial Matrix Fatty_Acid Long-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase CoA_SH CoA-SH CoA_SH->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA CPT1 CPT I Fatty_Acyl_CoA->CPT1 L_Carnitine_Cytosol L-Carnitine L_Carnitine_Cytosol->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT (Carnitine-Acylcarnitine Translocase) Acylcarnitine->CACT Outer_Membrane Outer Mitochondrial Membrane Inner_Membrane Inner Mitochondrial Membrane CACT->L_Carnitine_Cytosol Acylcarnitine_Matrix Acylcarnitine CACT->Acylcarnitine_Matrix CPT2 CPT II Acylcarnitine_Matrix->CPT2 Fatty_Acyl_CoA_Matrix Fatty Acyl-CoA CPT2->Fatty_Acyl_CoA_Matrix L_Carnitine_Matrix L-Carnitine CPT2->L_Carnitine_Matrix Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_Matrix->Beta_Oxidation L_Carnitine_Matrix->CACT Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP_Production ATP Production TCA_Cycle->ATP_Production

Caption: L-Carnitine's role in transporting long-chain fatty acids into the mitochondria for β-oxidation.

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_CoA Review Certificate of Analysis for each batch Start->Check_CoA Compare_Specs Are purity, water content, and impurity profiles comparable? Check_CoA->Compare_Specs Assess_Storage Assess storage conditions (temp, humidity, container) Compare_Specs->Assess_Storage Yes Source_New Source new, high-purity batch from a reputable supplier Compare_Specs->Source_New No Proper_Storage Were batches stored properly (cool, dry, sealed)? Assess_Storage->Proper_Storage Perform_QC Perform in-house QC: - HPLC for purity/impurities - Karl Fischer for water content Proper_Storage->Perform_QC Yes Improve_Storage Implement stricter storage protocols (e.g., use of desiccator) Proper_Storage->Improve_Storage No Consistent_Data Is QC data consistent across batches? Perform_QC->Consistent_Data Use_Batch Proceed with experiment using qualified batch Consistent_Data->Use_Batch Yes Contact_Supplier Contact supplier regarding batch inconsistency Consistent_Data->Contact_Supplier No Source_New->Use_Batch Improve_Storage->Assess_Storage Contact_Supplier->Source_New

Caption: Troubleshooting workflow for addressing batch-to-batch variability of this compound.

References

Validation & Comparative

Carnitine HCl Demonstrates Efficacy in a Preclinical Model of Non-Alcoholic Steatohepatitis, Outperforming a Standard Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals that Carnitine HCl significantly mitigates the pathological features of Non-Alcoholic Steatohepatitis (NASH) in a well-established mouse model. When compared with the antioxidant α-tocopherol, this compound showed similar improvements in liver histology and, critically, a superior profile in preventing the development of liver tumors. Further comparisons with other therapeutic agents, including pioglitazone (B448) and obeticholic acid, highlight the potential of this compound as a robust therapeutic candidate for NASH.

This guide provides a detailed comparison of the efficacy of this compound against other relevant compounds in a mouse model of NASH. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.

Comparative Efficacy of Therapeutic Agents in a NASH Mouse Model

The following tables summarize the key quantitative data from studies evaluating this compound, α-tocopherol, pioglitazone, and obeticholic acid in mouse models of NASH. The data for this compound and α-tocopherol are derived from a head-to-head study in the STAM™ mouse model, a well-validated model for NASH that progresses to hepatocellular carcinoma (HCC)[1][2][3]. Data for pioglitazone and obeticholic acid are drawn from separate studies in comparable diet-induced NASH mouse models.

Therapeutic AgentDosageDurationKey Histological FindingsNAFLD Activity Score (NAS)Liver Tumor Development
Control (High-Fat Diet) -8 weeksPronounced hepatocyte steatosis, ballooning, and inflammatory cell infiltration[2].High (specific score not provided)All mice developed tumors[4].
This compound 0.28% in diet8 weeksSignificantly reduced hepatocyte steatosis[2].Significantly lower than control[2].Fewer tumors compared to control and α-tocopherol groups[4].
α-Tocopherol 0.01% in diet8 weeksMarkedly reduced hepatocyte ballooning[2].Significantly lower than control[2].No significant reduction in tumors compared to control.
Pioglitazone 0.01% in diet20 weeksImproved liver histology[5].Not explicitly reported, but improvements in individual components noted.Not reported.
Obeticholic Acid 30 mg/kg, p.o., QD8 weeksReduced hepatic steatosis and inflammation[6].Reduced scores for steatosis and inflammation[6].Not reported.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following section outlines the key experimental protocols used in the evaluation of this compound in the STAM™ mouse model of NASH.

STAM™ Mouse Model of NASH

The STAM™ mouse model is a widely used model that recapitulates the progression of human NASH from steatosis to fibrosis and hepatocellular carcinoma[1][2][3].

  • Induction: Male C57BL/6J mice are injected with streptozotocin (B1681764) two days after birth to induce a diabetic state. At four weeks of age, the mice are switched to a high-fat diet to induce the NASH phenotype[1][2][3].

  • Treatment Groups: At eight weeks of age, mice are divided into three groups: a control group receiving a high-fat diet, a group receiving a high-fat diet supplemented with 0.28% L-carnitine, and a group receiving a high-fat diet supplemented with 0.01% α-tocopherol[1][2][3].

  • Duration: The treatment is administered for eight weeks[1][2].

  • Endpoints: At the end of the treatment period, mice are sacrificed, and liver tissues and blood samples are collected for analysis. Key endpoints include liver histology (H&E staining), NAFLD Activity Score (NAS), immunohistochemistry for markers of oxidative stress (e.g., 4-hydroxynonenal), gene expression analysis of mitochondrial function-related genes, and enumeration of liver tumors[1][2].

Histological Analysis and NAFLD Activity Score (NAS)

Liver tissue is fixed in 10% formalin, embedded in paraffin, and sectioned. The sections are then stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological evaluation[2]. The NAFLD Activity Score (NAS) is a semi-quantitative scoring system used to assess the severity of NAFLD based on the grades of steatosis, lobular inflammation, and hepatocyte ballooning[7].

Immunohistochemistry

Immunohistochemical staining is performed on liver sections to detect specific protein markers. For example, staining for 4-hydroxynonenal (B163490) (4-HNE) is used to assess the level of oxidative stress[1].

Gene Expression Analysis

Total RNA is extracted from liver tissue, and the expression levels of specific genes are quantified using real-time quantitative polymerase chain reaction (RT-qPCR). Genes related to fatty acid transport (e.g., Cpt1a, Cpt2), mitochondrial β-oxidation, and antioxidant defense are typically analyzed[1].

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound in NASH are attributed to its role in mitochondrial function and its influence on key signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of this compound and the experimental workflow.

G cluster_0 Mitochondrial Fatty Acid β-Oxidation cluster_1 Cellular Effects LCFA Long-Chain Fatty Acids CPT1 CPT1 LCFA->CPT1 Steatosis Steatosis LCFA->Steatosis Causes BetaOx β-Oxidation CPT1->BetaOx Facilitates transport Carnitine This compound Carnitine->CPT1 Activates Energy Energy (ATP) BetaOx->Energy ROS Reactive Oxygen Species (ROS) BetaOx->ROS Reduces BetaOx->Steatosis Reduces Inflammation Inflammation (NF-κB) ROS->Inflammation Induces Fibrosis Fibrosis Inflammation->Fibrosis Promotes

Caption: Proposed mechanism of this compound in mitigating NASH.

G start STAM Mouse Model of NASH (8 weeks old) treatment Treatment Groups (8 weeks): - Control (High-Fat Diet) - this compound (0.28% in diet) - α-Tocopherol (0.01% in diet) start->treatment sac Sacrifice and Sample Collection treatment->sac analysis Analysis sac->analysis histology Liver Histology (H&E) NAFLD Activity Score analysis->histology ihc Immunohistochemistry (e.g., 4-HNE) analysis->ihc gene Gene Expression (RT-qPCR) analysis->gene tumor Liver Tumor Count analysis->tumor

References

L-Carnitine vs. Its Derivatives: A Comparative Analysis of Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the pharmacokinetic profiles of L-Carnitine (B1674952) and its common supplemental forms, supported by experimental data.

In the realm of nutritional supplements and therapeutic agents, L-Carnitine and its derivatives are pivotal in cellular energy metabolism. The efficacy of these compounds is largely dictated by their bioavailability. This guide provides a detailed comparison of the bioavailability of the base form of L-Carnitine against its widely researched salt and ester forms, namely L-Carnitine L-Tartrate and Acetyl-L-Carnitine (ALCAR). While inquiries are sometimes made regarding "Carnitine HCl," it is important to note that this form is not prevalent in the scientific literature or commercial supplements; the focus of this guide will therefore be on the aforementioned, well-documented forms.

Comparative Pharmacokinetics

The oral bioavailability of L-Carnitine is a critical factor for its therapeutic efficacy. The absorption of L-Carnitine from dietary sources is relatively high, ranging from 54% to 87%.[1][2][3] However, when administered as a supplement, its bioavailability is significantly lower, estimated to be between 5% and 18%.[1][4][5][6] This discrepancy is attributed to the saturation of active transport mechanisms at higher supplemental doses, with absorption shifting towards less efficient passive diffusion.[1][4][6]

L-Carnitine is commonly formulated as salts, such as L-Carnitine L-Tartrate, to improve its stability.[7][8] Acetyl-L-Carnitine, an ester of L-Carnitine, is another popular supplemental form, noted for its potential to cross the blood-brain barrier.[9][10][11]

A study in piglets demonstrated that L-Carnitine salts, including L-Carnitine L-Tartrate and L-Carnitine Fumarate, exhibit similar bioavailability to the free L-Carnitine base form.[12] The same study suggested that L-Carnitine L-Tartrate may be absorbed more rapidly.[12] In contrast, L-Carnitine esters like Acetyl-L-Carnitine showed lower bioavailability in that particular animal study.[12] However, other sources suggest that Acetyl-L-Carnitine is more efficiently absorbed than L-Carnitine in humans.[9][10]

The following table summarizes key pharmacokinetic parameters for different forms of L-Carnitine based on available human and animal studies.

Table 1: Pharmacokinetic Parameters of L-Carnitine and its Derivatives

ParameterL-Carnitine (Free Form)L-Carnitine L-TartrateAcetyl-L-Carnitine (ALCAR)
Bioavailability 5-18% (from supplements)[1][4][5][6]Similar to L-Carnitine[12]Potentially higher than L-Carnitine[9][10][13]
Cmax (Maximum Plasma Concentration) 84.7 ± 25.2 µmol/L (2g dose)[14]Data not directly available, but suggested faster absorption[12]12.9 ± 5.5 µmol/L (after 2g L-Carnitine admin.)[14]
Tmax (Time to Maximum Concentration) 3.4 ± 0.46 h (2g dose)[14]Suggested to be shorter than other forms[12]Data not directly available
Elimination Half-life (t½) 60.3 ± 15.0 h[14]Data not directly available35.9 ± 28.9 h[14]

Note: The data for ALCAR Cmax and half-life were measured after the administration of L-Carnitine, representing its metabolic conversion.

Experimental Protocols

The methodologies employed in the cited studies are crucial for the interpretation of the pharmacokinetic data. Below are summaries of the experimental protocols from key studies.

Study 1: Comparative Bioavailability in Piglets [12]

  • Objective: To investigate the bioavailability of various L-Carnitine esters and salts relative to free L-Carnitine.

  • Subjects: Seven groups of five or six piglets each.

  • Test Compounds: L-Carnitine (base), L-Carnitine L-Tartrate, L-Carnitine Fumarate, L-Carnitine Magnesium Citrate, Acetyl-L-Carnitine, and Lauroyl-L-Carnitine.

  • Dosage and Administration: A single oral dose of 40 mg L-Carnitine equivalents/kg body weight.

  • Sampling: Blood samples were collected at 1, 2, 3.5, 7, 24, and 32 hours post-administration.

  • Analytical Method: Determination of free and total carnitine concentrations in plasma.

  • Pharmacokinetic Analysis: Area-under-the-curve (AUC) values were calculated to assess bioavailability.

Study 2: Pharmacokinetics in Healthy Volunteers [14]

  • Objective: To investigate the pharmacokinetics of L-Carnitine and its analogues after a single oral administration of L-Carnitine.

  • Subjects: 12 healthy human volunteers.

  • Test Compound: Liquid L-Carnitine.

  • Dosage and Administration: A single oral dose of 2.0 g.

  • Sampling: Plasma and urine samples were collected over a specified period.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to determine the concentrations of L-Carnitine, Acetyl-L-Carnitine (ALC), and Propionyl-L-Carnitine (PLC).

  • Pharmacokinetic Analysis: Cmax, Tmax, AUC, and elimination half-life were calculated for L-Carnitine, ALC, and PLC.

Visualizing the Process

To better understand the experimental workflow and the metabolic pathways, the following diagrams are provided.

G cluster_0 Subject Recruitment and Dosing cluster_1 Sample Collection and Processing cluster_2 Bioanalytical Analysis cluster_3 Pharmacokinetic Analysis subject Healthy Volunteers or Animal Models dosing Oral Administration of L-Carnitine Formulations subject->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation hplc HPLC or LC-MS/MS Analysis plasma_separation->hplc concentration Determination of Plasma Concentrations hplc->concentration pk_parameters Calculation of Cmax, Tmax, AUC, t½ concentration->pk_parameters bioavailability Bioavailability Assessment pk_parameters->bioavailability

Caption: Experimental workflow for a typical pharmacokinetic study of L-Carnitine.

G cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Systemic Circulation LC L-Carnitine LC_abs L-Carnitine (Absorbed) LC->LC_abs Active/Passive Transport LCT L-Carnitine L-Tartrate LCT->LC_abs Dissociation & Absorption ALCAR Acetyl-L-Carnitine ALCAR_hyd ALCAR Hydrolysis ALCAR->ALCAR_hyd Absorption ALCAR_circ Acetyl-L-Carnitine ALCAR->ALCAR_circ Partial direct absorption LC_circ L-Carnitine LC_abs->LC_circ LC_from_ALCAR L-Carnitine ALCAR_hyd->LC_from_ALCAR Hydrolysis LC_from_ALCAR->LC_circ

Caption: Absorption and metabolic fate of L-Carnitine and its derivatives.

Conclusion

The selection of an appropriate form of L-Carnitine for supplementation or therapeutic use depends on the desired pharmacokinetic profile and target outcome. While L-Carnitine salts like L-Carnitine L-Tartrate offer comparable bioavailability to the free form with potentially faster absorption, Acetyl-L-Carnitine may provide advantages in terms of absorption efficiency and its ability to cross the blood-brain barrier. The provided experimental data and protocols offer a foundation for researchers and drug development professionals to make informed decisions in their work with these compounds. Further head-to-head comparative studies in humans are warranted to fully elucidate the nuanced differences in the bioavailability of these various L-Carnitine forms.

References

A Comparative Analysis of the Metabolic Effects of Carnitine HCl and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of Carnitine Hydrochloride (HCl), frequently referred to as L-carnitine, and its prominent esters, Acetyl-L-carnitine (ALCAR) and Propionyl-L-carnitine (PLC). This document synthesizes experimental data to elucidate their distinct and overlapping roles in critical metabolic pathways, offering a valuable resource for designing and interpreting metabolic research.

Core Metabolic Functions: A Shared Foundation

L-carnitine and its esters are fundamental to cellular energy metabolism. Their primary, shared function is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical process for beta-oxidation and subsequent ATP production. This transport mechanism is known as the carnitine shuttle.

Distinct Metabolic Fates and Unique Properties

While all three compounds share the carnitine backbone, their attached functional groups (a hydrogen in L-carnitine, an acetyl group in ALCAR, and a propionyl group in PLC) confer unique metabolic properties and therapeutic potentials.

Acetyl-L-carnitine (ALCAR) is characterized by its acetyl group, which enhances its ability to cross the blood-brain barrier. This property makes ALCAR particularly relevant for its effects on neuronal metabolism and cognitive function. The acetyl group can also serve as a direct source of acetyl-CoA, a key substrate for the Krebs cycle.

Propionyl-L-carnitine (PLC) possesses a propionyl group that, once cleaved, forms propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the Krebs cycle. This process, known as anaplerosis, replenishes Krebs cycle intermediates, which is especially beneficial in energy-demanding tissues like cardiac and skeletal muscle, particularly under ischemic conditions.

Comparative Analysis of Metabolic Effects

The following tables summarize quantitative data from various experimental studies. It is important to note that direct head-to-head clinical trials comparing all three compounds across a comprehensive range of metabolic parameters are limited. Therefore, the data presented is a compilation from different studies and may not represent a direct comparison under the same experimental conditions.

Table 1: Effects on Fatty Acid Metabolism and Mitochondrial Respiration
ParameterL-Carnitine HClAcetyl-L-Carnitine (ALCAR)Propionyl-L-Carnitine (PLC)Key Findings & Citations
Fatty Acid Oxidation Facilitates transport of long-chain fatty acids for β-oxidation.[1]Can serve as a direct substrate for mitochondrial respiration and facilitates fatty acid transport.[1]Enhances fatty acid transport and may stimulate the Krebs cycle through anaplerosis.[1]All three compounds are integral to mitochondrial fatty acid metabolism. ALCAR provides a direct energy substrate, while PLC supports the Krebs cycle.[1]
Mitochondrial Respiration Supports mitochondrial respiration by providing fatty acid substrates.Can be utilized as an alternative substrate for mitochondrial energy production.[1]Can improve myocardial function and metabolism in ischemic conditions.[1]ALCAR has the unique ability to directly fuel mitochondrial respiration, while PLC shows protective effects under ischemic stress.[1]
Table 2: Effects on Glucose Metabolism
ParameterL-Carnitine HClAcetyl-L-Carnitine (ALCAR)Propionyl-L-Carnitine (PLC)Key Findings & Citations
Fasting Plasma Glucose A meta-analysis of 37 studies showed a significant reduction in fasting plasma glucose.[2]No significant effect was reported in a meta-analysis of studies on type 2 diabetes patients.[2]No significant effect was reported in a meta-analysis of studies on type 2 diabetes patients.[2]L-Carnitine appears to have a more pronounced effect on reducing fasting plasma glucose compared to its esters in the analyzed studies.[2]
Insulin (B600854) Sensitivity L-carnitine supplementation (2 g/day ) in pregnant women resulted in a significant decrease in plasma free fatty acids, which are linked to insulin resistance.[3]Limited direct comparative data available.In diet-induced obese mice, PLC treatment (200 mg/kg/day for 4 weeks) improved glucose tolerance and insulin sensitivity.Both L-carnitine and PLC have shown potential in improving insulin sensitivity through different mechanisms.
Table 3: Effects on Oxidative Stress and Exercise Performance
ParameterL-Carnitine HClAcetyl-L-Carnitine (ALCAR)Propionyl-L-Carnitine (PLC)Key Findings & Citations
Oxidative Stress May reduce oxidative stress indirectly by improving mitochondrial function.[1]Demonstrated to have antioxidant properties and reduce markers of oxidative stress.[1] In old rats, ALCAR, unlike L-carnitine, was effective in decreasing oxidative damage in the brain.[4]Shown to reduce markers of oxidative stress.[1]Both ALCAR and PLC have been noted for their antioxidant capabilities, with some evidence suggesting ALCAR may be more effective in reducing oxidative stress in the brain.[1][4]
Exercise Performance Chronic administration (2 g/day for 24 weeks) in humans increased muscle carnitine content, spared glycogen (B147801) during low-intensity exercise, and improved work output by 11%.[5]Limited direct comparative data on exercise performance.In patients with chronic heart failure, chronic administration (1.5 g/day for 1 month) increased peak oxygen consumption by 45% and exercise time by 21%.[6]Both L-carnitine and PLC have been shown to improve exercise performance, likely through different mechanisms related to their specific metabolic roles.[5][6]

Signaling Pathways and Metabolic Workflows

The metabolic effects of carnitine and its esters are mediated through their influence on key cellular signaling pathways and metabolic processes.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_mito_membrane Mitochondrial Membranes cluster_mito_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid LCFA_CoA Long-Chain Acyl-CoA LCFA->LCFA_CoA Acyl-CoA Synthetase LCAcylcarnitine_cyto Long-Chain Acylcarnitine LCFA_CoA->LCAcylcarnitine_cyto CPT I LCarnitine_cyto L-Carnitine CPT1 CPT I CACT CACT LCAcylcarnitine_cyto->CACT Transport OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane LCFA_CoA_mito Long-Chain Acyl-CoA CACT->LCFA_CoA_mito CPT II CPT2 CPT II BetaOx β-Oxidation LCFA_CoA_mito->BetaOx LCarnitine_mito L-Carnitine LCarnitine_mito->CACT Antiport AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Krebs Krebs Cycle AcetylCoA->Krebs

Diagram 1: The Carnitine Shuttle Pathway.

This diagram illustrates the fundamental role of the carnitine shuttle in transporting long-chain fatty acids into the mitochondrial matrix for beta-oxidation. CPT I (Carnitine Palmitoyltransferase I), CACT (Carnitine-Acylcarnitine Translocase), and CPT II (Carnitine Palmitoyltransferase II) are the key enzymes involved.

Ester_Metabolism cluster_ALCAR Acetyl-L-Carnitine (ALCAR) Metabolism cluster_PLC Propionyl-L-Carnitine (PLC) Metabolism ALCAR Acetyl-L-Carnitine AcetylCoA_ALCAR Acetyl-CoA ALCAR->AcetylCoA_ALCAR Donates Acetyl Group Krebs_ALCAR Krebs Cycle AcetylCoA_ALCAR->Krebs_ALCAR PLC Propionyl-L-Carnitine PropionylCoA Propionyl-CoA PLC->PropionylCoA Donates Propionyl Group SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Anaplerosis Krebs_PLC Krebs Cycle SuccinylCoA->Krebs_PLC

Diagram 2: Distinct Metabolic Fates of ALCAR and PLC.

This diagram highlights the different entry points of the acetyl group from ALCAR and the propionyl group from PLC into central metabolic pathways. ALCAR directly provides acetyl-CoA for the Krebs cycle, while PLC contributes to the Krebs cycle intermediate pool via anaplerosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the study of carnitine metabolism.

Measurement of Carnitine and Acylcarnitines in Plasma and Tissue

A common and sensitive method for the quantification of L-carnitine and its esters is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[2]

  • Sample Preparation:

    • Plasma or tissue homogenate is deproteinized, typically using a solvent like methanol (B129727) or acetonitrile.

    • Internal standards (deuterated forms of the analytes) are added to the sample for accurate quantification.

    • For the analysis of short-chain acylcarnitines, a derivatization step, such as butylation with acidified butanol, may be employed to improve chromatographic separation and detection sensitivity.[2]

  • Chromatographic Separation:

    • The prepared sample is injected into an HPLC system.

    • A reversed-phase column (e.g., C8 or C18) is commonly used to separate the different carnitine species based on their polarity.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer.

    • Electrospray ionization (ESI) is typically used to generate ions of the analytes.

    • Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each carnitine species are monitored.

Analysis of Propionyl-L-Carnitine Anaplerosis

Stable isotope-based metabolic flux analysis is a powerful technique to trace the metabolic fate of the propionyl group from PLC and quantify its contribution to the Krebs cycle.[7]

  • Tracer Administration:

    • A stable isotope-labeled form of propionate (B1217596) or a precursor (e.g., ¹³C-propionate) is administered to the biological system (e.g., isolated heart, cell culture).

  • Sample Collection and Preparation:

    • At specific time points, tissue or cell samples are rapidly quenched to halt metabolic activity.

    • Metabolites, including Krebs cycle intermediates, are extracted.

  • Analysis:

    • The isotopic enrichment of the Krebs cycle intermediates is determined using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

    • The pattern and extent of ¹³C incorporation provide a quantitative measure of the flux of the propionyl group into the Krebs cycle.

Experimental_Workflow Start Experimental Model (e.g., Isolated Mitochondria, Cell Culture, Animal Model) Treatment Treatment with: - L-Carnitine HCl - Acetyl-L-Carnitine - Propionyl-L-Carnitine Start->Treatment Measurement Measurement of Metabolic Parameters Treatment->Measurement FAO Fatty Acid Oxidation Rate (e.g., ¹⁴CO₂ release from labeled fatty acids) Measurement->FAO Glucose_Metabolism Glucose Uptake & Glycolysis (e.g., using radiolabeled glucose) Measurement->Glucose_Metabolism Mito_Resp Mitochondrial Respiration (e.g., Oxygen Consumption Rate) Measurement->Mito_Resp Metabolite_Analysis Metabolite Profiling (HPLC-MS/MS for acylcarnitines, Krebs cycle intermediates) Measurement->Metabolite_Analysis Data_Analysis Data Analysis and Comparison FAO->Data_Analysis Glucose_Metabolism->Data_Analysis Mito_Resp->Data_Analysis Metabolite_Analysis->Data_Analysis Conclusion Conclusion on Comparative Metabolic Effects Data_Analysis->Conclusion

References

Synergistic Neurotrophic Effects of Acetyl-L-Carnitine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-L-Carnitine (ALCAR), the acetylated form of L-Carnitine, is a naturally occurring compound known for its neuroprotective and neurotrophic properties.[1] Its ability to cross the blood-brain barrier allows it to play a significant role in brain energy metabolism and the synthesis of the neurotransmitter acetylcholine.[2] Emerging evidence suggests that ALCAR may not only exert its effects independently but also act in synergy with endogenous neurotrophic factors to promote neuronal survival, differentiation, and regeneration.

This guide provides a comparative analysis of the synergistic effects of ALCAR with key neurotrophic factors, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and the Glial cell line-derived neurotrophic factor (GDNF) family of ligands. The information is compiled from preclinical studies and is intended to provide researchers and drug development professionals with a comprehensive overview of the current experimental data.

Synergy with Nerve Growth Factor (NGF)

ALCAR has been shown to enhance the neurotrophic effects of NGF, primarily by increasing the expression of NGF receptors on neuronal cells. This sensitizes the cells to NGF, leading to a more robust response, such as neurite outgrowth and increased survival, even at lower concentrations of NGF.

Quantitative Data: Enhanced Neurite Outgrowth and Survival in PC12 Cells

PC12 cells, a rat pheochromocytoma cell line, are a well-established model for studying neuronal differentiation in response to NGF. Studies have demonstrated that pretreatment with ALCAR significantly potentiates the effects of NGF on this cell line.

Treatment GroupEndpointResultReference
Control (No NGF, No ALCAR) Neurite OutgrowthMinimal[3]
NGF (1 ng/mL) Neurite OutgrowthInsufficient to elicit significant neurite outgrowth[4]
ALCAR (10 mM) + NGF (1 ng/mL) Neurite OutgrowthSignificant neurite outgrowth observed[4]
NGF (100 ng/mL) Neurite OutgrowthExtensive neurite outgrowth[4]
ALCAR (10 mM) Pretreatment + NGF (100 ng/mL) Neurite OutgrowthGreatly augmented neurite outgrowth compared to NGF alone[4]
Serum Deprivation PC12 Cell SurvivalLow[4]
Serum Deprivation + ALCAR PC12 Cell SurvivalRequired 100-fold lower NGF concentration for survival compared to control[4]
Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells

This protocol outlines the key steps for assessing the synergistic effects of ALCAR and NGF on neurite outgrowth in PC12 cells.

1. Cell Culture and Plating:

  • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
  • For the assay, plate cells on collagen-coated dishes at a suitable density.

2. ALCAR Pretreatment:

  • Treat the cells with ALCAR (e.g., 10 mM) for a specified period (e.g., 6 days) prior to NGF stimulation.[4] A control group without ALCAR pretreatment should be included.

3. NGF Stimulation:

  • After the pretreatment period, replace the medium with fresh medium containing various concentrations of NGF (e.g., 1 ng/mL and 100 ng/mL).[4] Include control groups with no NGF.

4. Assessment of Neurite Outgrowth:

  • After a defined incubation period with NGF (e.g., 24-72 hours), visualize the cells using phase-contrast microscopy.
  • Quantify neurite outgrowth by measuring the percentage of cells bearing neurites and the average length of the longest neurite per cell. A neurite is typically defined as a process that is at least twice the diameter of the cell body.

5. Immunocytochemistry for Neurofilaments (Optional):

  • Fix the cells with 4% paraformaldehyde.
  • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
  • Block non-specific binding with a blocking solution (e.g., 5% goat serum).
  • Incubate with a primary antibody against a neurofilament protein (e.g., anti-β-III-tubulin).
  • Incubate with a fluorescently labeled secondary antibody.
  • Counterstain nuclei with DAPI.
  • Visualize and capture images using a fluorescence microscope.[5]

Signaling Pathway: ALCAR Enhancement of NGF Signaling

ALCAR enhances NGF signaling primarily by upregulating the expression of the p75NTR and TrkA receptors. This leads to a more robust activation of downstream pathways upon NGF binding, promoting neuronal survival and differentiation.

NGF_ALCAR_Signaling ALCAR Acetyl-L-Carnitine (ALCAR) NGFR_Expression Increased NGF Receptor (TrkA & p75NTR) Expression ALCAR->NGFR_Expression TrkA TrkA Receptor NGFR_Expression->TrkA p75NTR p75NTR Receptor NGFR_Expression->p75NTR NGF Nerve Growth Factor (NGF) NGF->TrkA NGF->p75NTR PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras JNK JNK p75NTR->JNK NFkB NF-κB p75NTR->NFkB Akt Akt PI3K->Akt Survival Neuronal Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Differentiation Neurite Outgrowth & Differentiation ERK->Differentiation Apoptosis Apoptosis JNK->Apoptosis NFkB->Survival

ALCAR enhances NGF signaling by upregulating TrkA and p75NTR expression.

Synergy with Brain-Derived Neurotrophic Factor (BDNF)

ALCAR demonstrates a protective effect in conditions of BDNF deprivation and can work synergistically with other compounds to increase BDNF levels. This suggests a role for ALCAR in supporting neuronal health in environments where BDNF signaling is compromised.

Quantitative Data: Protection Against BDNF Deprivation-Induced Apoptosis

In primary motoneuron cultures, ALCAR has been shown to significantly improve cell viability in the absence of BDNF and serum.

Treatment GroupEndpointResult (% Viability vs. Control)Reference
Control Neuronal Viability100%[1]
Without BDNF/Serum Neuronal Viability61.8 ± 13.3%[1]
Without BDNF/Serum + ALCAR (10 mM) Neuronal Viability111.8 ± 13.9%[1]
Experimental Protocol: Neuronal Survival Assay in Primary Motoneuron Culture

This protocol describes the assessment of ALCAR's protective effects against BDNF deprivation.

1. Primary Motoneuron Culture:

  • Isolate motoneurons from the spinal cords of embryonic rats (e.g., E14).
  • Culture the cells in a neurobasal medium supplemented with B27, L-glutamine, and other necessary growth factors, including BDNF.

2. BDNF Deprivation and ALCAR Treatment:

  • After an initial culture period to allow for cell attachment and stabilization, switch the medium to one lacking BDNF and serum.
  • Treat a subset of the BDNF/serum-deprived cultures with ALCAR (e.g., 10 mM).[1] Maintain control cultures with and without BDNF/serum.

3. Assessment of Neuronal Survival:

  • After a defined period of deprivation (e.g., 24-48 hours), assess cell viability using methods such as:
  • MTT assay: Measures mitochondrial metabolic activity.
  • Live/Dead staining: Utilizes fluorescent dyes to differentiate between live and dead cells (e.g., Calcein-AM and Ethidium Homodimer-1).
  • Immunocytochemistry for apoptotic markers: Staining for markers like cleaved caspase-3.

Signaling Pathway: ALCAR and the PI3K/Akt/BDNF Pathway

ALCAR has been shown to activate the PI3K/Akt signaling pathway, which is a key downstream effector of BDNF signaling. This activation can lead to the upregulation of BDNF and VGF (VGF nerve growth factor inducible), promoting neuronal survival and plasticity.

ALCAR_BDNF_Signaling ALCAR Acetyl-L-Carnitine (ALCAR) PI3K PI3K ALCAR->PI3K Akt Akt (Phosphorylated) PI3K->Akt BDNF_Expression Increased BDNF Expression Akt->BDNF_Expression VGF_Expression Increased VGF Expression Akt->VGF_Expression Neuronal_Survival Neuronal Survival BDNF_Expression->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity BDNF_Expression->Synaptic_Plasticity VGF_Expression->Synaptic_Plasticity

ALCAR activates the PI3K/Akt pathway, leading to increased BDNF and VGF expression.

Modulation of GDNF and Artemin Levels

In a rat model of peripheral neuropathy (Chronic Constriction Injury), ALCAR treatment has been shown to modulate the levels of NGF, GDNF, and Artemin (ARTN), another member of the GDNF family. While not a direct synergistic effect with the co-administration of these factors, this demonstrates ALCAR's ability to influence the neurotrophic environment in a pathological state.

Quantitative Data: Modulation of Neurotrophic Factor Levels in a Neuropathy Model
Neurotrophic FactorEffect of CCI InjuryEffect of ALCAR Treatment in CCI RatsEffect of ALCAR Treatment in Sham RatsReference
NGF IncreasedPrevented IncreaseNo Change[6]
GDNF Decreased (in DRG)Normalized LevelsNot Reported[6]
Artemin (ARTN) DecreasedNormalized LevelsIncreased Levels (in DRG and Spinal Cord)[6]
Experimental Protocol: Chronic Constriction Injury (CCI) Model and Neurotrophic Factor Analysis

This protocol outlines the creation of a neuropathic pain model and the subsequent analysis of neurotrophic factor levels.

1. CCI Surgery:

  • Anesthetize adult male Sprague-Dawley rats.
  • Expose the sciatic nerve at the mid-thigh level.
  • Place four loose ligatures around the nerve.[7] A sham surgery group should have the nerve exposed but not ligated.

2. ALCAR Administration:

  • Administer ALCAR (e.g., 100 mg/kg, i.p.) daily for a specified period (e.g., 14 days) post-surgery.[6] A vehicle control group should be included.

3. Tissue Collection:

  • At the end of the treatment period, euthanize the animals and collect relevant tissues, such as the dorsal root ganglia (DRG) and spinal cord.

4. Neurotrophic Factor Quantification:

  • Homogenize the collected tissues.
  • Measure the protein levels of NGF, GDNF, and ARTN using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each neurotrophic factor.

Experimental Workflow: CCI Model and Neurotrophic Factor Analysis

CCI_Workflow Start Start CCI_Surgery Chronic Constriction Injury (CCI) Surgery on Rats Start->CCI_Surgery Sham_Surgery Sham Surgery Start->Sham_Surgery ALCAR_Treatment Daily ALCAR Administration CCI_Surgery->ALCAR_Treatment Vehicle_Treatment Daily Vehicle Administration CCI_Surgery->Vehicle_Treatment Sham_Surgery->ALCAR_Treatment Sham_Surgery->Vehicle_Treatment Tissue_Collection Tissue Collection (DRG, Spinal Cord) ALCAR_Treatment->Tissue_Collection Vehicle_Treatment->Tissue_Collection ELISA ELISA for NGF, GDNF, ARTN Tissue_Collection->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

Workflow for assessing ALCAR's effect on neurotrophic factors in a CCI model.

Conclusion

The experimental data presented in this guide highlight the significant potential of Acetyl-L-Carnitine to work in concert with endogenous neurotrophic factors. Its ability to enhance NGF signaling, protect against BDNF deprivation, and modulate the expression of GDNF and Artemin suggests that ALCAR could be a valuable therapeutic agent for a range of neurological disorders characterized by diminished neurotrophic support. Further research is warranted to fully elucidate the mechanisms of these synergistic interactions and to translate these preclinical findings into clinical applications. The provided experimental protocols and pathway diagrams offer a foundation for researchers to design and conduct further investigations in this promising area of neuropharmacology.

References

A Head-to-Head Comparison of Carnitine HCl Delivery Methods: An In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-carnitine and its salt, L-carnitine HCl, are crucial molecules in cellular energy metabolism. Their therapeutic potential is explored in a variety of conditions, yet their clinical efficacy is often limited by suboptimal pharmacokinetic profiles when administered orally. This guide provides a comprehensive in vivo comparison of different Carnitine HCl delivery methods, supported by experimental data, to inform the development of more effective therapeutic strategies.

Performance Comparison: Pharmacokinetic and Efficacy Data

The in vivo performance of this compound is critically dependent on its route of administration. The following tables summarize key pharmacokinetic parameters and efficacy data from various studies, comparing traditional oral and intravenous routes with novel delivery systems.

Delivery Method Subject Dose Bioavailability (%) Key Findings Reference
Oral Healthy Humans2 g16%Absorption is saturable; bioavailability decreases with increasing dose.[1][2][1],[2]
Healthy Humans6 g5%Significantly lower bioavailability compared to the 2g dose, indicating saturation of mucosal absorption.[1][2][1],[2]
Healthy Humans0.5-6 g (supplements)14-18%Absorption is primarily passive for supplements.[3][3]
Healthy HumansDietary54-87%Higher bioavailability from dietary sources compared to supplements.[3][3]
Hemodialysis PatientsN/ALowOral administration resulted in lower plasma carnitine levels compared to intravenous administration at a smaller dose.[4][4]
Intravenous (IV) Healthy Humans2 g & 6 g100%Dose-related elimination observed.[1][2][1],[2]
RatsN/A100%Used as a reference for bioavailability calculations in other studies.[5][6][5],[6]
Liposomal IV RatsN/A100% (IV)Significantly higher retention in the blood system (up to 300%) and altered tissue distribution compared to standard IV injection.[7][7]
Intradermal Rats750 mg (gel patch)~45% (absolute)Showed a 2.8-fold enhancement in absolute bioavailability compared to oral administration.[5][6][5],[6]
Inhalation (Aerosol) Rats (PH model)N/AN/ADemonstrated therapeutic efficacy in a monocrotaline-induced pulmonary hypertension model.[8][8]
Delivery Method Subject t1/2 (Elimination Half-life) Clearance Tissue Distribution Reference
Oral Healthy HumansN/ARenal clearance increases with dose, indicating saturation of tubular reabsorption.[9]N/A[9]
Intravenous (IV) Healthy Humans6.5 h (2g), 3.9 h (6g)5.4 L/h (2g), 6.1 L/h (6g)Distributes to a large, slow-turnover compartment (muscle) and a smaller, rapid-turnover compartment (liver, kidney).[1][2][3][1],[2],[3]
Liposomal IV Rats7.94 h (+140% vs. standard IV)Decreased by 400% vs. standard IVHigher accumulation in liver (156%) and spleen (336%); lower in lung (52%), heart (55%), and muscle (54%) compared to standard IV.[7][7]
Intradermal RatsN/AN/AN/A[5],[6]
Inhalation (Aerosol) RatsN/AN/ATargeted lung delivery.[8][8]

Signaling Pathways and Metabolic Fate

The metabolic fate of L-carnitine is influenced by the route of administration, particularly concerning the gut microbiota.

cluster_oral Oral Administration cluster_systemic Systemic Circulation & Liver Oral L-Carnitine Oral L-Carnitine Gut Microbiota Gut Microbiota Oral L-Carnitine->Gut Microbiota Metabolism Absorbed L-Carnitine Absorbed L-Carnitine Oral L-Carnitine->Absorbed L-Carnitine Low Bioavailability TMA Trimethylamine (TMA) Gut Microbiota->TMA TMA_abs Absorbed TMA TMA->TMA_abs Absorption Tissues Tissues Absorbed L-Carnitine->Tissues Energy Metabolism Liver (FMOs) Liver (FMOs) TMA_abs->Liver (FMOs) Oxidation TMAO Trimethylamine-N-oxide (TMAO) Liver (FMOs)->TMAO Cardiovascular Risk Cardiovascular Risk TMAO->Cardiovascular Risk IV L-Carnitine IV L-Carnitine IV L-Carnitine->Absorbed L-Carnitine 100% Bioavailability

Caption: Metabolic fate of oral vs. intravenous L-carnitine.

Experimental Workflows

The following diagrams illustrate the general workflows for evaluating different this compound delivery systems in vivo.

Pharmacokinetic Study Workflow

Animal Model Animal Model Administration Drug Administration (Oral, IV, etc.) Animal Model->Administration Blood Sampling Serial Blood Sampling Administration->Blood Sampling Plasma Analysis Plasma Carnitine Concentration Measurement (e.g., HPLC) Blood Sampling->Plasma Analysis PK Analysis Pharmacokinetic Analysis (t1/2, AUC, Cmax, etc.) Plasma Analysis->PK Analysis

Caption: General workflow for in vivo pharmacokinetic studies.

Inhalation Efficacy Study Workflow

Disease Model Induction of Pulmonary Hypertension (e.g., MCT) Treatment Daily Aerosol Administration of L-Carnitine HCl Disease Model->Treatment Efficacy Assessment Evaluation of Therapeutic Efficacy (e.g., Hemodynamic measurements, Histopathology) Treatment->Efficacy Assessment Data Analysis Statistical Analysis Efficacy Assessment->Data Analysis

Caption: Workflow for evaluating inhalation therapy in a disease model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols for key in vivo studies.

Oral and Intravenous Administration in Healthy Humans
  • Study Design: A randomized, crossover study involving healthy volunteers.[1][2]

  • Subjects: Healthy adult subjects on a low-carnitine diet.[1][2]

  • Drug Administration:

    • Intravenous: Single bolus injection of 2 g or 6 g L-carnitine.[1][2]

    • Oral: Single oral dose of 2 g or 6 g L-carnitine.[1][2]

  • Sample Collection: Blood samples were collected at predetermined time points. Urine was collected for 24 hours.[1][2]

  • Analytical Method: Plasma and urine concentrations of carnitine were determined using a radioenzymatic assay.

  • Pharmacokinetic Analysis: Parameters such as elimination half-life (t1/2β), elimination constant, plasma clearance, and area under the plasma concentration-time curve (AUC) were calculated. Oral bioavailability was determined by comparing the AUC after oral and intravenous administration.[1][2]

Liposomal Intravenous Administration in Rats
  • Study Design: Comparative pharmacokinetic and organ distribution study in rats.[7]

  • Subjects: Male Sprague-Dawley rats.[7]

  • Drug Administration:

    • Standard IV: Direct intravenous administration of 3H-L-carnitine.[7]

    • Liposomal IV: Intravenous administration of 3H-L-carnitine encapsulated in liposomes.[7]

  • Sample Collection: Blood samples were collected at various time points. Organs (liver, spleen, lung, heart, muscle) were harvested at the end of the study.[7]

  • Analytical Method: Radioactivity was measured to determine the concentration of 3H-L-carnitine in plasma and tissue homogenates.[7]

  • Pharmacokinetic and Distribution Analysis: Pharmacokinetic parameters were calculated from plasma concentration-time data. Tissue accumulation was determined by measuring radioactivity in different organs.[7]

Intradermal Delivery in Rats
  • Study Design: In vivo permeation and pharmacokinetic study in rats.[5][6]

  • Subjects: Sprague-Dawley rats.[5][6]

  • Drug Administration:

    • Intradermal: Application of a 750 mg L-carnitine gel patch for 6 hours using a Functional MicroArray (FMA) painless intradermal delivery system.[5][6]

    • Oral: Oral administration of L-carnitine.[5][6]

    • Intravenous: Intravenous injection of L-carnitine for bioavailability calculation.[5][6]

  • Sample Collection: Blood samples were collected at specified intervals.[6]

  • Analytical Method: Plasma L-carnitine concentrations were measured using high-performance liquid chromatography (HPLC).[6]

  • Pharmacokinetic Analysis: Absolute bioavailability of the intradermal delivery system was calculated and compared with that of oral administration.[5][6]

Inhalation Aerosol Delivery in a Rat Model of Pulmonary Hypertension
  • Study Design: A study to evaluate the therapeutic efficacy of inhaled L-carnitine in a rat model of pulmonary hypertension (PH).[8]

  • Subjects: Sprague-Dawley rats.[8]

  • Disease Induction: PH was induced by a single subcutaneous injection of monocrotaline (B1676716) (MCT).[8]

  • Drug Administration: Daily inhalation of L-carnitine or L-carnitine HCl liquid aerosols for two weeks.[8]

  • Efficacy Evaluation: Therapeutic efficacy was assessed by measuring hemodynamic parameters and conducting histopathological examinations of the lungs and heart.[8]

  • Safety Assessment: The safety of the inhaled aerosols was evaluated in healthy rats.[8]

Conclusion

The choice of delivery method for this compound has a profound impact on its bioavailability, pharmacokinetics, and ultimately, its therapeutic efficacy. While oral administration is convenient, its low and variable bioavailability, especially at higher doses, presents a significant challenge. Intravenous administration ensures 100% bioavailability but is invasive and less practical for chronic use.

Novel delivery systems offer promising alternatives. Liposomal encapsulation can modify the pharmacokinetic profile and tissue distribution, potentially enhancing efficacy and reducing side effects. Intradermal delivery has been shown to significantly improve bioavailability compared to the oral route. Furthermore, targeted delivery via inhalation has demonstrated therapeutic potential in a preclinical model of pulmonary hypertension, highlighting the importance of directing the drug to the site of action.

For researchers and drug development professionals, these findings underscore the need to move beyond conventional oral formulations to unlock the full therapeutic potential of this compound. Future research should focus on optimizing these novel delivery systems and conducting further preclinical and clinical studies to validate their safety and efficacy in relevant patient populations.

References

A Head-to-Head Battle: Cross-Validating HPLC and Mass Spectrometry for Precise Carnitine HCl Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-Carnitine hydrochloride (Carnitine HCl) is paramount for ensuring product quality, efficacy, and safety. This guide provides a comprehensive cross-validation of two powerhouse analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We delve into the experimental protocols and present a comparative analysis of their performance, empowering you to select the optimal method for your analytical needs.

The choice between HPLC-UV and LC-MS/MS for this compound quantification hinges on the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible technique suitable for routine quality control of pharmaceutical formulations, LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for complex biological matrices and trace-level analysis.

Comparative Performance of Analytical Methods

The following table summarizes the quantitative performance of HPLC-UV and LC-MS/MS for the quantification of carnitine, based on data from various studies. This allows for a direct comparison of key analytical parameters.

ParameterHPLC-UVLC-MS/MS
Linearity Range 5 - 1120 µg/mL[1][2][3]1 - 1000 ng/mL[4][5]
Limit of Quantification (LOQ) ~1 - 84.74 µg/mL[1][6]As low as 1 ng/mL[4]
Precision (%RSD) Within-assay: 1.97% - 3.36% Between-assay: 1.77% - 3.34%[1]< 15%[7]
Accuracy/Recovery (%) 96.3% - 101.54%[1][6]91.29% - 98.23%[5]

Experimental Workflows and Logical Relationships

A clear understanding of the experimental workflow is crucial for successful implementation and cross-validation of these analytical methods.

Cross_Validation_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Measurement cluster_Validation Method Validation & Comparison Standard_Solutions Prepare this compound Standard Solutions HPLC_Analysis HPLC-UV Analysis Standard_Solutions->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis Standard_Solutions->LCMS_Analysis Sample_Solutions Prepare Sample Solutions (e.g., Pharmaceutical Formulation) Sample_Solutions->HPLC_Analysis Sample_Solutions->LCMS_Analysis Data_Acquisition Data Acquisition (Peak Area/Response) HPLC_Analysis->Data_Acquisition LCMS_Analysis->Data_Acquisition Performance_Parameters Calculate Performance Parameters (Linearity, Accuracy, Precision, LOQ) Data_Acquisition->Performance_Parameters Statistical_Analysis Statistical Comparison (e.g., t-test, Bland-Altman) Performance_Parameters->Statistical_Analysis Conclusion Conclusion on Method Equivalence Statistical_Analysis->Conclusion LCMS_Workflow Sample_Collection Sample Collection (e.g., Serum, Formulation) Internal_Standard Spike with Internal Standard (e.g., d3-Carnitine) Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (if applicable, e.g., with Acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation HILIC Separation Supernatant_Transfer->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

A Comparative Analysis of Carnitine HCl and Other Mitochondrial Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Efficacy and Mechanism

Mitochondrial dysfunction is a key pathological feature in a wide array of human diseases, including neurodegenerative disorders, cardiovascular conditions, and metabolic syndromes. Consequently, the development of therapeutic strategies to enhance mitochondrial function is a critical area of research. This guide provides a comparative analysis of the efficacy of Carnitine Hydrochloride (HCl) against other prominent mitochondrial enhancers, with a focus on Coenzyme Q10 (CoQ10) and Alpha-Lipoic Acid (ALA). The comparisons are supported by experimental data to inform preclinical and clinical research decisions.

At a Glance: Comparative Efficacy

The following table summarizes quantitative data from preclinical studies, offering a comparative view of the efficacy of Acetyl-L-Carnitine (a bioavailable form of carnitine), Coenzyme Q10, and Alpha-Lipoic Acid on key mitochondrial health parameters. It is important to note that direct head-to-head trials for all parameters are limited, and some comparisons are based on studies evaluating individual or combined effects.

ParameterAcetyl-L-Carnitine (ALCAR)Coenzyme Q10 (CoQ10)Alpha-Lipoic Acid (ALA)ALCAR + ALA Combination
Mitochondrial Respiration Modest increase in non-mitochondrial respiration observed in some models.[1]Treatment in patients with mitochondrial cytopathies showed an improvement in muscle mitochondrial function, reducing the average deficit by 56% from the control group.[2]Data on direct impact on respiration rates is less established in comparative studies.In aged rats, the combination restored age-related decline in mitochondrial respiratory activity.
ATP Production Prevents decrease in ATP synthesis rate in cellular models of neurodegeneration.Crucial for the electron transport chain, which is the primary mechanism of ATP production.[3]Plays a role as a cofactor for mitochondrial enzymes involved in energy production.Significantly prevented the rotenone-induced decrease in ATP synthesis rate in a cellular model of Parkinson's disease.
Mitochondrial Membrane Potential (ΔΨm) Showed preventative effects against rotenone-induced reduction in MMP at a concentration of 100 μM.Treatment with 5 μM restored mitochondrial membrane potential to 90% of the control level in CoQ10 deficient neuronal cells.[4]Showed preventative effects against rotenone-induced reduction in MMP at a concentration of 10 μM.Showed preventative effects against rotenone-induced reduction in MMP at much lower concentrations (0.1 μM and 1 μM).
Reduction of Reactive Oxygen Species (ROS) Reduces oxidative stress, though the direct antioxidant properties are debated; the effect is likely linked to improved mitochondrial metabolism.[5]A potent antioxidant that can regenerate other antioxidants like vitamin E.[6] CoQ10 treatment (2.5 μM) for 5 days significantly decreased the level of mitochondrial superoxide (B77818) in deficient neurons.[4]A universal antioxidant that is both water- and fat-soluble.Combination reduced ROS levels by 28% compared to placebo in aged rats, whereas individual supplementation reduced ROS by about 9%.
Sperm Parameters (in the context of male infertility) Significantly improved sperm concentration, progressive motility, and normal morphology.In combination with Vitamin E, showed improvement in sperm motility and morphology, but not concentration.Not directly compared in the cited study.Not applicable.

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of these mitochondrial enhancers is rooted in their distinct yet sometimes overlapping mechanisms of action.

Carnitine HCl: The Fatty Acid Chauffeur

Carnitine's primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical step for fatty acid β-oxidation and subsequent ATP production. This process, known as the carnitine shuttle, is essential for tissues with high energy demands, such as skeletal and cardiac muscle.

G cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA Acyl-CoA LCFA->AcylCoA Activation CPT1 CPT I AcylCoA->CPT1 AcylCarnitine Acyl-Carnitine CPT1->AcylCarnitine CACT CACT Matrix_AcylCoA Acyl-CoA Carnitine_cyto Carnitine CPT2 CPT II CPT2->Matrix_AcylCoA Carnitine_matrix Carnitine CPT2->Carnitine_matrix AcylCarnitine->CACT AcylCarnitine->CPT2 via CACT BetaOx β-Oxidation Matrix_AcylCoA->BetaOx Carnitine_cyto->CPT1 Carnitine_matrix->CACT Antiport

The Carnitine Shuttle for fatty acid transport.
Coenzyme Q10: The Electron Relay

CoQ10 is an essential component of the electron transport chain (ETC), where it functions as a mobile electron carrier, shuttling electrons from Complex I and Complex II to Complex III.[3] This role is fundamental to oxidative phosphorylation and cellular energy production. Additionally, its reduced form, ubiquinol, is a potent lipid-soluble antioxidant.[6]

G cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) C1 Complex I C3 Complex III C1->C3 H+ pump CoQ CoQ10 C1->CoQ e- C2 Complex II C2->CoQ e- C4 Complex IV C3->C4 H+ pump CytC Cyt c C3->CytC e- O2 O₂ C4->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H+ pump CoQ->C3 e- CytC->C4 e- NADH NADH NADH->C1 FADH2 FADH2 FADH2->C2 H2O H₂O ADP ADP + Pi ADP->ATP_Synthase H+ pump G start Seed Cells in XF Microplate medium_swap Replace with Assay Medium start->medium_swap hydrate Hydrate Sensor Cartridge Overnight load Load Inhibitors (Oligomycin, FCCP, Rot/AA) hydrate->load incubate Incubate 1 hr (37°C, no CO₂) medium_swap->incubate run Run Seahorse XF Analyzer incubate->run load->run analyze Analyze OCR Data run->analyze

References

Comparative Transcriptomic Analysis of Cellular Responses to L-Carnitine and Carnitine HCl

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the transcriptomic effects of L-Carnitine and its hydrochloride salt, Carnitine HCl, on various cell types. While direct comparative transcriptomic studies are limited, this document synthesizes existing data on L-Carnitine and contextualizes it for this compound, which is widely used in research for its enhanced stability and solubility. The primary active molecule in both formulations is L-Carnitine, a crucial cofactor in cellular energy metabolism.

Introduction to L-Carnitine and this compound

L-Carnitine is a naturally occurring amino acid derivative essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation and energy production.[1][2][3] Its hydrochloride salt, this compound, is a common formulation in research and supplementation, valued for its stability and ease of dissolution in aqueous solutions. For the purpose of this guide, it is assumed that in a buffered cell culture environment, both compounds deliver the biologically active L-Carnitine molecule, and thus their primary transcriptomic effects are expected to be congruent.

Summary of Transcriptomic Changes

L-Carnitine supplementation has been shown to modulate the expression of genes involved in several key cellular processes. The following table summarizes the significant gene expression changes observed in various cell types upon treatment with L-Carnitine.

Cell TypeTreatmentKey Upregulated GenesKey Downregulated GenesAssociated PathwaysReference
Pig HepatocytesL-Carnitine supplemented dietGenes for fatty acid uptake, fatty acid activation, fatty acid β-oxidation, glucose uptake, and glycolysisGenes involved in gluconeogenesisLipid Metabolism, Glucose Homeostasis, Insulin (B600854) Signaling[4]
Pig Skeletal MuscleL-Carnitine supplemented dietIGF signalling and insulin signalling pathway genesPro-apoptotic transcription factors (c-fos, c-jun, ATF3), atrophy-related genes (atrogin-1, MuRF1)Anabolic Signaling, Muscle Growth and Differentiation[5]
Bovine BlastocystsL-Carnitine in cultureGenes involved in oxidoreductase activity and ATP-dependent activityGenes located on the mitochondriaOxidative Phosphorylation, Thermogenesis, PI3K-Akt Signaling[6]
Human LymphocytesL-Carnitine-Catalase (CAT)Oxidative Stress Response[7]
Rat BrainAcetyl-L-Carnitine14-3-3 protein gamma, HSP72ATP synthase lipid-binding proteinNeuroprotection, Cellular Stress Response[2]
Bovine PBMCL-Carnitine diet-Cytochrome c oxidase subunit 4I1 (COX4I1)Energy Metabolism[8][9]

Key Signaling Pathways Modulated by L-Carnitine

L-Carnitine treatment influences several critical signaling pathways that regulate cellular metabolism, growth, and stress responses.

Fatty Acid Metabolism and Energy Homeostasis

L-Carnitine's primary role is in fatty acid transport, and its supplementation directly impacts the expression of genes central to this process.

cluster_cytosol Cytosol L-Carnitine L-Carnitine CPT1 CPT1 (Carnitine Palmitoyltransferase 1) L-Carnitine->CPT1 Mitochondrion Mitochondrion CPT1->Mitochondrion Acylcarnitine Transport Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Fatty_Acyl_CoA->CPT1 Beta_Oxidation β-Oxidation Mitochondrion->Beta_Oxidation ATP ATP (Energy) Beta_Oxidation->ATP L_Carnitine L-Carnitine Insulin_Receptor Insulin/IGF-1 Receptor L_Carnitine->Insulin_Receptor Upregulates PI3K_Akt PI3K/Akt Pathway Insulin_Receptor->PI3K_Akt mTOR mTOR PI3K_Akt->mTOR Apoptosis_Suppression Suppression of Apoptosis Genes (c-fos, c-jun) PI3K_Akt->Apoptosis_Suppression Protein_Synthesis Protein Synthesis (Muscle Growth) mTOR->Protein_Synthesis Cell_Culture Cell Culture & Treatment RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction Library_Prep mRNA Purification & Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing (NGS) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, Quantification, Differential Expression) Sequencing->Data_Analysis Pathway_Analysis Pathway & Functional Annotation Data_Analysis->Pathway_Analysis

References

Safety Operating Guide

Proper Disposal of Carnitine HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of Carnitine HCl, a commonly used compound in metabolic research. Adherence to these guidelines will help mitigate risks and ensure the safety of laboratory personnel and the surrounding environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1] All handling of this compound, particularly in its solid, powdered form, should be conducted in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as chemical waste and must adhere to the hazardous waste guidelines established by your institution's Environmental Health and Safety (EHS) office, which are in accordance with local, state, and federal regulations.[1][3]

  • Waste Identification and Segregation :

    • Treat all forms of this compound waste (solid, liquid, and contaminated materials) as chemical waste.[1]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1]

  • Waste Collection and Containerization :

    • Solid Waste : Collect unused or expired solid this compound in a dedicated, clearly labeled, and leak-proof container.[1][4] Plastic containers are often preferable to glass to minimize the risk of breakage.[1] The label should clearly state "Hazardous Waste" and the full chemical name, "this compound".[1]

    • Liquid Waste (Solutions) : Collect all aqueous and solvent-based solutions containing this compound in a designated, sealable, and leak-proof container.[1][4] The container material must be compatible with the solvent used.[1] Due to the potential for aquatic toxicity with similar compounds, do not dispose of aqueous solutions down the drain.[4]

    • Contaminated Labware : Disposable items such as gloves, weighing papers, pipette tips, and wipes that have come into contact with this compound should be collected in a designated solid hazardous waste container.[1][4]

    • Non-disposable Glassware : Glassware should be decontaminated by rinsing with a suitable solvent (e.g., water, ethanol, or isopropanol).[1][4] This initial rinsate must be collected and disposed of as hazardous liquid waste.[1][4][5]

  • Empty Container Disposal :

    • A container that has held this compound is not considered "empty" until it has been properly decontaminated.[1]

    • It is recommended to triple-rinse the empty container with a suitable solvent.[5][6] The rinsate from these rinses should be collected as hazardous waste.[5]

    • Once thoroughly rinsed, deface or remove the original label and dispose of the container as regular trash or according to your institution's guidelines for non-hazardous waste.[6]

  • Final Disposal :

    • Store all hazardous waste containers in a designated, secure area, away from incompatible materials.[4][6]

    • Arrange for the disposal of the hazardous waste container through your institution's EHS department or an authorized hazardous waste collection service.[5][7]

Summary of Disposal Procedures

Waste TypeCollection ContainerDisposal Procedure
Solid this compound Labeled, sealed, leak-proof hazardous waste container.[1][4]Treat as chemical waste.[1] Arrange for pickup by the institution's EHS or an authorized waste disposal service.[5]
Liquid this compound Labeled, sealed, leak-proof hazardous waste container compatible with the solvent.[1][4]Collect all solutions.[4] Do not pour down the drain.[5] Arrange for pickup by the institution's EHS or an authorized waste disposal service.[5]
Contaminated Disposables Labeled, sealed, leak-proof hazardous waste container.[1][4]Collect all contaminated items (gloves, pipette tips, etc.).[1] Arrange for pickup by the institution's EHS or an authorized waste disposal service.[5]
Contaminated Glassware N/ARinse with a suitable solvent and collect the first rinse as hazardous liquid waste.[1][5] Subsequent rinses may be permissible for drain disposal if the pH is neutral and there is no other contamination, but consult institutional guidelines.[5]
Empty Containers N/ATriple-rinse the container, collecting the rinsate as hazardous waste.[5][6] Deface the label and dispose of the container as regular trash.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Carnitine_HCl_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated Disposables waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid glassware Contaminated Non-Disposable Glassware waste_type->glassware Glassware collect_solid Collect in Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed, Compatible Hazardous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Glassware glassware->decontaminate final_disposal Store Securely and Arrange for EHS Pickup collect_solid->final_disposal collect_liquid->final_disposal collect_rinsate Collect First Rinse as Hazardous Liquid Waste decontaminate->collect_rinsate collect_rinsate->final_disposal

References

Essential Safety and Logistics for Handling Carnitine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Carnitine HCl, including personal protective equipment (PPE), operational procedures, and disposal plans.

While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it is considered a hazardous chemical by the 2012 OSHA Hazard Communication Standard, causing skin and eye irritation.[1][2] Therefore, adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The first line of defense when handling this compound is the correct selection and use of PPE. The following table summarizes the recommended equipment.

Protection TypeRecommended EquipmentRationale & Best Practices
Eye and Face Protection Chemical safety goggles or glasses with side shields.To prevent eye contact with the powder or solutions, which can cause irritation.[2][3] Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat.To prevent skin contact, which may cause irritation.[2][3][4] Change gloves immediately if they become contaminated. Wash hands thoroughly after handling.[4]
Respiratory Protection A dust respirator or an approved/certified respirator or equivalent.Recommended in case of insufficient ventilation or when user operations generate dust.[3][5]

Quantitative Safety Data

Standard Operating Procedure

Adherence to a standardized operational plan is critical for the safe management of this compound in a laboratory setting.

1. Preparation:

  • Work in a designated, well-ventilated area, preferably under a chemical fume hood.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Ground all equipment containing the material to prevent static discharge.[3]

2. Weighing and Handling:

  • Handle the solid powder carefully to avoid generating dust.[6]

  • Use appropriate tools, such as a spatula, for transferring the substance.

  • Avoid all personal contact, including inhalation.[6]

3. Dissolving:

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing and aerosol formation.

4. Post-Handling:

  • Decontaminate the work surface after use.

  • Wash hands thoroughly with soap and water.

Accidental Release Measures

Small Spills:

  • Use appropriate tools to put the spilled solid in a convenient waste disposal container.[3]

  • Finish cleaning by spreading water on the contaminated surface and dispose of it according to local and regional authority requirements.[3]

Large Spills:

  • Use a shovel to put the material into a convenient waste disposal container.[3][5]

  • Finish cleaning by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system.[3][5]

  • For large spills, personal protection should include splash goggles, a full suit, a dust respirator, boots, and gloves.[5]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[6]

  • Unused Product: Dispose of in accordance with local regulations.[7] The product is not typically recycled and may be sent to a landfill.[8]

  • Contaminated Packaging: Do not reuse empty containers.[7] Puncture containers to prevent re-use and dispose of them at an authorized landfill.[6]

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Carnitine_HCl_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Store in Cool, Dry Place Prep_Area Prepare Well-Ventilated Work Area Receive->Prep_Area Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep_Area->Don_PPE Weigh Weigh Carefully to Avoid Dust Don_PPE->Weigh Dissolve Dissolve by Adding Solid to Solvent Slowly Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Waste_Collection Collect Waste in Labeled Containers Decontaminate->Waste_Collection Dispose Dispose of Waste per Local Regulations Waste_Collection->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.